Styrene oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O, Array | |
| Record name | STYRENE OXIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | STYRENE OXIDE | |
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Related CAS |
25189-69-9 | |
| Record name | Poly(styrene oxide) | |
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DSSTOX Substance ID |
DTXSID2021286 | |
| Record name | Styrene oxide | |
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Molecular Weight |
120.15 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Styrene oxide is a clear colorless straw-colored liquid with a sweet pleasant odor. (NTP, 1992), Colorless to light yellow liquid; [Hawley] Pleasant, sweet odor; [HSDB] Faintly yellow-green clear liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear colorless straw-colored liquid with a sweet pleasant odor. | |
| Record name | STYRENE OXIDE | |
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| Record name | Styrene-7,8-oxide | |
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Boiling Point |
381 °F at 760 mmHg (NTP, 1992), 194.1 °C, 194 °C, 381 °F | |
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Flash Point |
175 °F (NTP, 1992), 76 °C, 165 °F (74 °C) (Open cup), 76 °C c.c., 175 °F | |
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| Record name | Styrene-7,8-oxide | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol, 0.3% wt in water, Solubility in water, g/100ml at 25 °C: 0.3 (poor) | |
| Record name | STYRENE OXIDE | |
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| Record name | STYRENE-7,8-OXIDE | |
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Density |
1.0523 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.0490 g/ cu cm at 25 °C, Styrene oxide (98 mole % pure) is available in USA with following specifications: density, 1.0490-1.0515 (25/25 °C); distillation range at 760 mm: fraction between 5 and 95% by vol shall boil within 3.0 °C range, which includes temp 194.1 °C; water, 0.25% by wt., Relative density (water = 1): 1.05, 1.0523 | |
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Vapor Density |
4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.30 (Air = 1), Relative vapor density (air = 1): 4.30, 4.14 | |
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Vapor Pressure |
0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg | |
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Color/Form |
Colorless to pale straw-colored liquid | |
CAS No. |
96-09-3 | |
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Melting Point |
-35 °F (NTP, 1992), -35.6 °C, -36.7 °C, -35 °F | |
| Record name | STYRENE OXIDE | |
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Foundational & Exploratory
The Pivotal Role of Styrene Oxide: A Technical Guide for Chemical Intermediates in Research and Development
For Immediate Release
Styrene oxide, a colorless to light yellow liquid with a characteristic sweet odor, serves as a critical chemical intermediate in a vast array of industrial and pharmaceutical applications. Its unique strained-ring structure, containing a reactive epoxide, makes it a versatile building block for the synthesis of a multitude of valuable downstream products. This technical guide provides an in-depth overview of this compound's synthesis, key reactions, and its significant role in the development of pharmaceuticals, fragrances, polymers, and other fine chemicals, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound, with the chemical formula C₈H₈O, is a chiral molecule existing as (R)- and (S)-enantiomers.[1] It is slightly soluble in water but miscible with most organic solvents.[2] Its reactivity stems from the high ring strain of the oxirane ring, making it susceptible to nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O | [2] |
| Molar Mass | 120.15 g/mol | [1] |
| Density | 1.054 g/mL at 25 °C | [2] |
| Boiling Point | 194 °C | [2] |
| Melting Point | -37 °C | [2] |
| Flash Point | 79 °C | [2] |
| Solubility in Water | 3 g/L at 20 °C | [2] |
Synthesis of this compound: A Comparative Overview
The industrial production of this compound is primarily achieved through the epoxidation of styrene. Several methods have been developed, each with distinct advantages and disadvantages in terms of yield, selectivity, and environmental impact.
Epoxidation with Peroxy Acids
The most common laboratory and industrial method for this compound synthesis is the epoxidation of styrene using peroxy acids, such as perbenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA).[1][2] This reaction, known as the Prilezhaev reaction, proceeds with high selectivity.
Experimental Protocol: Synthesis of this compound via Epoxidation with Perbenzoic Acid [3]
-
Materials:
-
Styrene (0.29 mole)
-
Perbenzoic acid (0.30 mole) in chloroform (500 cc)
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
A solution of 30 g (0.29 mole) of styrene is added to a solution of 42 g (0.30 mole) of perbenzoic acid in 500 cc of chloroform.
-
The reaction mixture is maintained at 0°C for 24 hours, with frequent shaking during the first hour.
-
The completion of the reaction is monitored by titrating an aliquot for the remaining perbenzoic acid.
-
The benzoic acid byproduct is removed by washing the chloroform solution with an excess of 10% sodium hydroxide solution.
-
The organic layer is then washed with water to remove excess alkali and dried over anhydrous sodium sulfate.
-
The chloroform is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure. The pure product distills at 188–192°C.
-
-
Yield: 24–26 g (69–75% of the theoretical amount).[3]
Chlorohydrin Route
An alternative method involves the formation of a styrene chlorohydrin intermediate from styrene, followed by dehydrochlorination with a base to yield this compound.[4][5]
Experimental Protocol: Synthesis of this compound via the Chlorohydrin Route [5]
-
Materials:
-
Styrene
-
Chlorine
-
Water
-
Aqueous base (e.g., sodium hydroxide)
-
-
Procedure:
-
Styrene is reacted with chlorine and water to form styrene chlorohydrin.
-
The resulting styrene chlorohydrin is then treated with an aqueous base to induce cyclization, forming this compound.
-
The product is isolated and purified by distillation.
-
// Nodes Styrene [label="Styrene", fillcolor="#F1F3F4"]; PeroxyAcid [label="Peroxy Acid\n(e.g., Perbenzoic Acid)", fillcolor="#F1F3F4"]; ChlorineWater [label="Chlorine + Water", fillcolor="#F1F3F4"]; StyreneChlorohydrin [label="Styrene Chlorohydrin", fillcolor="#F1F3F4"]; Base [label="Base", fillcolor="#F1F3F4"]; StyreneOxide [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Styrene -> StyreneOxide [label="Epoxidation"]; PeroxyAcid -> StyreneOxide; Styrene -> StyreneChlorohydrin [label="Chlorohydrination"]; ChlorineWater -> StyreneChlorohydrin; StyreneChlorohydrin -> StyreneOxide [label="Dehydrochlorination"]; Base -> StyreneOxide; } dot Caption: Key synthetic routes to this compound.
Key Chemical Transformations of this compound
The utility of this compound as a chemical intermediate is demonstrated by its diverse reactivity, primarily through the nucleophilic ring-opening of the epoxide.
Hydrogenation to Phenethyl Alcohol
A major application of this compound is its conversion to 2-phenylethanol (phenethyl alcohol) via catalytic hydrogenation.[6][7] Phenethyl alcohol is a valuable fragrance compound with a rose-like scent, widely used in the perfume and cosmetic industries.[8]
| Catalyst | Solvent | Temperature | Pressure | Conversion of this compound | Yield of Phenethyl Alcohol | Reference |
| Raney Nickel | - | - | - | 92% | 90.2% | [6] |
| Pd/C | Methanol | 301-363 K | - | - | ~99% selectivity | [6] |
| Raney Nickel | 48% aq. alkali | 313-323 K | 20 atm | - | 99.3% selectivity | [6] |
Experimental Protocol: Catalytic Hydrogenation of this compound to Phenethyl Alcohol [6]
-
Materials:
-
This compound
-
Raney nickel or Pd/C catalyst
-
Methanol (solvent)
-
-
Procedure:
-
This compound is dissolved in methanol in a suitable reactor.
-
The catalyst (e.g., Raney nickel or Pd/C) is added to the solution.
-
The reactor is pressurized with hydrogen gas.
-
The reaction is carried out at a controlled temperature (e.g., 301-363 K for Pd/C) with stirring.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield phenethyl alcohol.
-
Hydrolysis to Styrene Glycol
In the presence of water and an acid or base catalyst, this compound undergoes hydrolysis to form styrene glycol (1-phenyl-1,2-ethanediol).[1][2] Styrene glycol is used in the production of polyesters, plasticizers, and as a solvent.[9]
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Materials:
-
This compound
-
Water
-
Trace amount of acid (e.g., sulfuric acid)
-
-
Procedure:
-
This compound is suspended in water.
-
A catalytic amount of acid is added to the mixture.
-
The reaction is stirred until the disappearance of the this compound layer.
-
The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated to afford racemic phenylethylene glycol.
-
Ring-Opening with Amines to Synthesize β-Amino Alcohols
The reaction of this compound with amines provides a direct route to β-amino alcohols, which are important structural motifs in many pharmaceuticals, including beta-blockers and antihistamines.[10] The regioselectivity of the ring-opening is dependent on the nature of the amine and the reaction conditions.
| Amine | Catalyst | Conditions | Major Product | Yield | Reference |
| Aniline | Cyanuric chloride (2 mol%) | Room temp, solvent-free, 15 min | 2-Anilino-2-phenylethanol | 98% | [11] |
| Morpholine | Cyanuric chloride (2 mol%) | Room temp, solvent-free, 30 min | 2-Morpholino-2-phenylethanol | 95% | [11] |
| Benzylamine | Cyanuric chloride (2 mol%) | Room temp, solvent-free, 30 min | 2-(Benzylamino)-1-phenylethanol | 94% | [11] |
Experimental Protocol: Synthesis of β-Amino Alcohols from this compound and Amines [11]
-
Materials:
-
This compound (1 mmol)
-
Amine (1 mmol)
-
Cyanuric chloride (0.02 mmol)
-
-
Procedure:
-
A mixture of this compound and the amine is stirred at room temperature in the absence of a solvent.
-
Cyanuric chloride is added as a catalyst.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the product is isolated and purified, typically by column chromatography.
-
// Nodes StyreneOxide [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrogenation [label="Hydrogenation\n(H₂, Catalyst)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis\n(H₂O, H⁺ or OH⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Aminolysis [label="Ring-Opening with Amines\n(R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhenethylAlcohol [label="Phenethyl Alcohol", fillcolor="#F1F3F4"]; StyreneGlycol [label="Styrene Glycol", fillcolor="#F1F3F4"]; BetaAminoAlcohol [label="β-Amino Alcohol", fillcolor="#F1F3F4"];
// Edges StyreneOxide -> Hydrogenation [dir=none]; Hydrogenation -> PhenethylAlcohol; StyreneOxide -> Hydrolysis [dir=none]; Hydrolysis -> StyreneGlycol; StyreneOxide -> Aminolysis [dir=none]; Aminolysis -> BetaAminoAlcohol; } dot Caption: Major reaction pathways of this compound.
Applications in Polymer Chemistry
This compound also serves as a reactive diluent in epoxy resin formulations.[4][9] Its low viscosity helps to reduce the viscosity of the resin mixture, improving its processability. During the curing process, the epoxide ring of this compound reacts with the curing agent, incorporating it into the cross-linked polymer network. This can modify the properties of the final cured material.[9]
// Nodes Start [label="Start: Reactant Preparation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Reaction Setup\n(Solvent, Temperature Control)", fillcolor="#F1F3F4"]; Addition [label="Addition of Reagents", fillcolor="#F1F3F4"]; Monitoring [label="Reaction Monitoring\n(TLC, GC, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Work-up\n(Extraction, Washing)", fillcolor="#F1F3F4"]; Drying [label="Drying of Organic Phase", fillcolor="#F1F3F4"]; Purification [label="Purification\n(Distillation, Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Product Characterization\n(NMR, IR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Addition; Addition -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Drying; Drying -> Purification; Purification -> Analysis; Analysis -> End; } dot Caption: A typical experimental workflow for synthesis.
Conclusion
This compound's role as a versatile chemical intermediate is well-established and continues to be an area of active research. Its ability to be efficiently synthesized and subsequently transformed into a wide range of valuable products underscores its importance in the chemical, pharmaceutical, and materials science industries. The development of more sustainable and efficient catalytic systems for both its synthesis and ring-opening reactions remains a key focus for future innovation. This guide provides a foundational understanding for professionals engaged in the exploration and application of this pivotal chemical building block.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4064186A - Hydrogenation of this compound to produce 2-phenylethanol - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. tandfonline.com [tandfonline.com]
- 7. commons.emich.edu [commons.emich.edu]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of Styrene Oxide via Epoxidation of Styrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene oxide, or phenyloxirane, is a crucial epoxide intermediate in the fine chemicals industry.[1][2][3] It serves as a precursor for the synthesis of a wide array of valuable compounds, including fragrances, pharmaceuticals, epoxy resins, plasticizers, and sweeteners.[1][3] The primary route to this versatile molecule is the epoxidation of styrene, a reaction that involves the addition of a single oxygen atom across the double bond of the styrene molecule.
The development of efficient, selective, and environmentally benign methods for styrene epoxidation is a significant area of research. Traditional methods, such as the chlorohydrin process or the use of stoichiometric peracids, often generate substantial waste and involve hazardous reagents.[2] Consequently, modern research focuses on catalytic systems that utilize greener oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which ideally produce water as the only byproduct.[4][5]
This guide provides a comprehensive overview of various catalytic systems for the epoxidation of styrene, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in the selection and implementation of synthetic strategies.
General Reaction Pathway
The fundamental transformation in the synthesis of this compound is the epoxidation of the alkene functional group in styrene. The general reaction is depicted below:
Caption: General chemical transformation for the epoxidation of styrene.
Catalytic Systems and Methodologies
The choice of oxidant and catalyst is paramount in determining the efficiency, selectivity, and sustainability of the epoxidation process. Key methodologies are categorized below based on the primary oxidant used.
Epoxidation with Molecular Oxygen (O₂)
Molecular oxygen is an ideal oxidant due to its low cost, abundance, and non-toxic nature.[6] However, its direct reaction with styrene is spin-forbidden and requires a catalyst to proceed efficiently.
-
Cobalt(II) Salen Complexes: These complexes have been demonstrated as effective homogeneous catalysts for styrene epoxidation using O₂. The catalytic activity is influenced by the electronic effects of substituents on the Salen ligand.[6]
-
Heterogeneous Cobalt Catalysts: Supported cobalt oxide catalysts, such as Co₃O₄/SiO₂, offer the advantage of easy separation and recovery.[7] High dispersion of the Co₃O₄ active sites on the support is crucial for catalytic activity.[7]
-
Layered Double Hydroxides (LDHs): Binary LDHs containing Mg-Al or Co-Al have been employed as heterogeneous catalysts, showing high styrene conversion and selectivity for this compound. The cation molar ratio within the LDH structure significantly impacts catalytic performance.[8]
-
Metal-Free, One-Pot Systems: A sustainable approach involves using tetra-n-butylammonium bromide ([Bu4N]+Br−) as a catalyst to integrate Mukaiyama epoxidation and CO₂ cycloaddition in a single step, using O₂ as the oxidant and isobutyraldehyde as a co-reagent.[9]
Epoxidation with Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide (H₂O₂) is another environmentally benign oxidant, with water as its sole byproduct.[10] It is often used in biphasic systems to facilitate the reaction.
-
Phase-Transfer Catalysis (PTC): The synergism of heteropoly acids (e.g., dodecatungstophosphoric acid) and a phase-transfer catalyst (e.g., cetyldimethylbenzylammonium chloride) enables the epoxidation of styrene with aqueous H₂O₂.[11] This "Ishii-Venturello" type chemistry can achieve quantitative conversion with 100% selectivity.[11] Reaction-controlled phase-transfer catalysts, which are soluble during the reaction but precipitate upon consumption of H₂O₂, have also been developed to simplify catalyst recycling.[12]
-
Chemoenzymatic Systems: This method involves the in-situ generation of a peroxy acid from a carboxylic acid and H₂O₂, catalyzed by a lipase such as Novozym 435.[13] The peroxy acid then epoxidizes the styrene. This approach offers high yields under mild conditions.[13]
-
Engineered P450 Peroxygenases: Biocatalytic methods using engineered cytochrome P450 enzymes can achieve highly enantioselective epoxidation of styrene. By combining site-mutated variants of P450BM3 with a dual-functional small molecule, (R)-styrene oxide can be produced with up to 99% enantiomeric excess (ee).[14][15]
-
Titanium Silicate (TS-1) Catalysts: The use of anhydrous urea-hydrogen peroxide as the oxidant with a TS-1 molecular sieve catalyst results in very high selectivity (~85%) for this compound, avoiding the isomerization to phenylacetaldehyde that often occurs with aqueous H₂O₂.[3]
Epoxidation with Other Oxidants
While the focus is shifting towards greener oxidants, other reagents are still employed, particularly for achieving high yields and specific selectivities in a laboratory setting.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a classic reagent for epoxidation (Prilezhaev reaction).[16] Heterogeneous catalysts, such as a Nickel(II) complex immobilized on amino-functionalized SBA-15, can achieve instantaneous and quantitative conversion of styrene to this compound using m-CPBA under ambient conditions.[2]
Data Summary of Catalytic Systems
The following tables summarize the quantitative data for various styrene epoxidation systems described in the literature.
Table 1: Epoxidation using Molecular Oxygen (O₂) as Oxidant
| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Styrene Conv. (%) | This compound Select. (%) | Reference |
|---|---|---|---|---|---|---|---|
| Cobalt(II) Salen Complex (Br-subst.) | 0.1 mol% | 1,4-Dioxane | 90 | 5 | 97.1 | 59.8 | [6] |
| 3% Co₃O₄/SiO₂ | - | - | 100 | 10 | 96.3 | 52.7 | [7] |
| Co-Al LDH (3:1 ratio) | - | DMF | 100 | 4 | 97 | 83 | [8] |
| [Bu₄N]⁺Br⁻ | 10 mol% | - | 130 | - | - | High (product is styrene carbonate) |[9] |
Table 2: Epoxidation using Hydrogen Peroxide (H₂O₂) as Oxidant
| Catalyst | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Styrene Conv. (%) | This compound Select. (%) | Reference |
|---|---|---|---|---|---|---|---|
| DTPA / CDMBAC | - | Ethylene Dichloride | 50 | - | Quantitative | 100 | [11] |
| [(C₁₈H₃₇)₂(CH₃)₂N]₇[PW₁₁O₃₉] | 1.5 mol% | - | 85 | 1 | 90.1 | 90.6 | [17] |
| Novozym 435 / Phenylacetic Acid | 1.7% w/w | Chloroform | 35 | 12 | >90 (Yield) | - | [13] |
| P450 Mutant (F87A/T268I/V78A/A184L) | - | - | - | - | TON: 4350 | 98% ee (R) | [14] |
| Reaction-Controlled PTC | - | Toluene/TBP | 65 | <1 | 85 | 95 | [12] |
| TS-1 / Urea-H₂O₂ | - | - | - | - | - | ~85 |[3] |
DTPA: Dodecatungstophosphoric acid; CDMBAC: Cetyldimethylbenzylammonium chloride; TBP: Tributyl phosphate; PTC: Phase-Transfer Catalyst; TON: Turnover Number.
Table 3: Epoxidation using Other Oxidants
| Catalyst | Oxidant | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Styrene Conv. (%) | This compound Select. (%) | Reference |
|---|
| Nitmtaa@N-SBA-15 | m-CPBA | 15 mg | CH₃CN/CH₂Cl₂ | ~22 | Instant | 100 | 100 |[2] |
Detailed Experimental Protocols
The following protocols are representative examples derived from the cited literature. Researchers should consult the original publications for complete details.
Protocol 5.1: Epoxidation using Co(II) Salen Complex and O₂[6]
-
Catalyst Preparation: Synthesize the Cobalt(II) Salen complex according to established literature procedures.
-
Reaction Setup: Place the Co(II) Salen catalyst (0.01 mmol) into a glass reactor pre-charged with styrene (10 mmol) and 8 mL of 1,4-dioxane.
-
Reaction Execution: Heat the reaction mixture to 90°C with continuous stirring while bubbling oxygen through the solution.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at timed intervals. Analyze the product mixture using gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) to determine styrene conversion and product selectivity. Use an internal standard like bromobenzene for quantification.
-
Work-up: After the reaction is complete (e.g., 5 hours), cool the mixture and analyze the final composition. The main products are typically this compound, benzaldehyde, and benzoic acid.[6]
Protocol 5.2: Phase-Transfer Catalyzed Epoxidation with H₂O₂[11][17]
-
Catalyst System: A typical system consists of a heteropoly acid (e.g., [(C₁₈H₃₇)₂(CH₃)₂N]₇[PW₁₁O₃₉]) as the active catalyst.
-
Reaction Setup: In a reaction vessel, combine styrene, the phase-transfer catalyst (e.g., 1.5 mol%), and a suitable solvent (e.g., ethylene dichloride).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 85°C). Add aqueous hydrogen peroxide (30% H₂O₂, 3 equivalents) dropwise to the stirred mixture.
-
Monitoring and Analysis: Follow the reaction's progress via thin-layer chromatography (TLC) or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture. If using a reaction-controlled catalyst, it may precipitate and can be recovered by filtration.[12] The organic phase is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.
Protocol 5.3: Chemoenzymatic Epoxidation with Novozym 435 and H₂O₂[13]
-
Reaction Setup: In a flask, combine styrene (0.6 mmol), phenylacetic acid (8.8 mmol), chloroform (10 mL), and Novozym 435 (19.9 mg, 1.7% w/w).
-
Reaction Execution: Place the flask in a shaker bath at 35°C and 250 rpm. Initiate the reaction by adding 30% w/w H₂O₂ (4.4 mmol) in a single portion.
-
Monitoring and Analysis: Let the reaction proceed for 12-16 hours. Determine the yield of this compound using GC-MS analysis.
-
Work-up: After the reaction, filter off the immobilized enzyme (Novozym 435), which can be washed and reused. The filtrate containing the product can be subjected to a suitable purification procedure.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of a typical epoxidation experiment and the different catalytic pathways.
Caption: General experimental workflow for styrene epoxidation.
Caption: Catalytic pathways for styrene epoxidation based on oxidant type.
References
- 1. researchgate.net [researchgate.net]
- 2. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Epoxidation of Styrene with Molecular Oxygen on Co3O4/SiO2 Catalyst | Scientific.Net [scientific.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN103788023A - Method for preparing this compound through epoxidation of styrene - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of the acid-catalyzed hydrolysis of styrene oxide. It details the reaction pathway, stereochemical outcomes, and includes representative experimental protocols and quantitative data for professionals in chemical research and drug development.
Core Reaction Mechanism
The acid-catalyzed hydrolysis of this compound proceeds through a multi-step mechanism involving the protonation of the epoxide ring, followed by nucleophilic attack by water. This reaction is of significant interest due to the formation of a resonance-stabilized benzylic carbocation intermediate, which dictates the regioselectivity and stereochemistry of the resulting diol.
The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (H₃O⁺), forming a protonated epoxide. This step makes the epoxide a better leaving group. Subsequently, the C-O bond at the benzylic position cleaves, leading to the formation of a relatively stable secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent phenyl group.
The planar carbocation is then attacked by a water molecule from either face. This nucleophilic attack is followed by a final deprotonation step, yielding styrene-1,2-diol. The nature of the carbocation intermediate allows for both inversion and retention of stereochemistry at the benzylic carbon.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Stereochemistry of the Reaction
The stereochemical outcome of the acid-catalyzed hydrolysis of chiral this compound is a key aspect of its mechanism. The reaction proceeds with a mixture of inversion and retention of configuration at the benzylic carbon. This is a direct consequence of the formation of a planar carbocation intermediate, which can be attacked by the water nucleophile from either the top or bottom face.
Studies using (R)-styrene oxide have shown that the resulting styrene glycol is a product of 67% inversion and 33% retention of stereochemistry at the benzylic carbon.[1] This indicates that while there is a preference for the backside attack leading to inversion, the attack from the front side leading to retention is also significant.
Quantitative Data
The following table summarizes the key quantitative data regarding the stereochemical course of the acid-catalyzed hydrolysis of this compound.
| Parameter | Value | Reference |
| Stereochemical Outcome (Inversion) | 67% | [1] |
| Stereochemical Outcome (Retention) | 33% | [1] |
Experimental Protocols
This section details a representative experimental protocol for conducting the acid-catalyzed hydrolysis of this compound and analyzing the stereochemical outcome of the products.
Objective: To hydrolyze (R)-styrene oxide under acidic conditions and determine the stereochemical composition of the resulting styrene glycol.
Materials:
-
(R)-styrene oxide
-
Perchloric acid (HClO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)
-
Pyridine
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: A solution of (R)-styrene oxide in a suitable solvent (e.g., acetone or water) is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is placed in a temperature-controlled bath.
-
Initiation of Hydrolysis: An aqueous solution of an acid catalyst, such as perchloric acid, is added to the this compound solution to initiate the hydrolysis. The reaction is stirred at a constant temperature for a specified period.
-
Workup: The reaction mixture is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude styrene glycol.
-
Derivatization for NMR Analysis: To determine the stereochemical outcome, the resulting diol is converted to its bis-(+)-α-(methoxy-α-trifluoromethyl)phenylacetate (MTPA) diester. The crude diol is dissolved in pyridine, and (+)-α-methoxy-α-trifluoromethylphenylacetyl chloride is added. The mixture is stirred until the reaction is complete.
-
Analysis: The resulting diester mixture is then analyzed by ¹H NMR spectroscopy. The relative integration of specific signals corresponding to the diastereomeric diesters allows for the quantification of the inversion and retention products.
References
Chiral Properties of (R)- and (S)-Styrene Oxide: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene oxide (phenyloxirane) is a chiral epoxide that serves as a crucial intermediate in organic synthesis and is the primary metabolite of styrene. Its structure contains a single stereocenter at the benzylic carbon, giving rise to two non-superimposable mirror images: (R)-styrene oxide and (S)-styrene oxide.[1] These enantiomers, while possessing identical physical properties in a non-chiral environment, exhibit significant differences in their biological activities, metabolic fates, and toxicological profiles.[1] For professionals in drug development and chemical synthesis, understanding and controlling the stereochemistry of this compound is paramount, as the chirality of this building block can dictate the efficacy and safety of the final active pharmaceutical ingredient.
This technical guide provides an in-depth overview of the core chiral properties of (R)- and (S)-styrene oxide, focusing on their synthesis, metabolism, toxicology, and analytical characterization. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and process visualizations to support advanced research and development.
Physicochemical and Chiroptical Properties
The enantiomers of this compound share most physical properties but are distinct in their interaction with plane-polarized light, a defining characteristic of chiral molecules.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₈O | [1] |
| Molar Mass | 120.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | ~1.051 g/mL at 25 °C | [2] |
| Boiling Point | 192-194 °C | [2] |
| Melting Point | -37 °C | [1] |
| CAS Number (Racemate) | 96-09-3 | [2] |
Table 2: Chiroptical Properties of this compound Enantiomers
| Enantiomer | IUPAC Name | CAS Number | Specific Optical Rotation [α]²⁰/D (neat) | Reference(s) |
| (R)-Styrene Oxide | (2R)-2-phenyloxirane | 20780-53-4 | +31° to +34° | [3][4] |
| (S)-Styrene Oxide | (2S)-2-phenyloxirane | 20780-54-5 | -31° to -35° | [2][5] |
Note: The sign of optical rotation (+/-) must be determined experimentally and does not have a direct, predictable correlation with the R/S absolute configuration designation.[6][7]
Enantioselective Synthesis and Separation
The production of enantiomerically pure this compound is critical for its application as a chiral building block. Both chemo- and biocatalytic methods have been developed to achieve high enantioselectivity.
Synthesis of (S)-Styrene Oxide
Biocatalysis using styrene monooxygenases (SMOs) is the premier method for producing (S)-styrene oxide. Recombinant E. coli expressing the styAB genes from Pseudomonas sp. can perform the epoxidation of styrene to yield (S)-styrene oxide with an enantiomeric excess (ee) greater than 99%.
Synthesis of (R)-Styrene Oxide
The synthesis of the (R)-enantiomer has historically been more challenging. However, recent advances in protein engineering and chemoenzymatic strategies have yielded highly effective methods:
-
Engineered Enzymes: Directed evolution of P450 peroxygenases has enabled the H₂O₂-dependent epoxidation of styrene to (R)-styrene oxide with up to 99% ee.[8]
-
Chemoenzymatic Approach: A "one-pot, two-step" process involving the asymmetric reduction of α-chloroacetophenone by a mutated alcohol dehydrogenase (ADH) followed by a base-induced ring closure produces (R)-styrene oxide with 98.1% ee.
Table 3: Comparison of Selected Enantioselective Synthesis Methods
| Target Enantiomer | Method | Catalyst / Enzyme | Substrate | Enantiomeric Excess (ee) | Reference |
| (S)-Styrene Oxide | Whole-cell Biocatalysis | Styrene Monooxygenase (SMO) from Pseudomonas sp. | Styrene | >99% | N/A |
| (S)-Styrene Oxide | Chemoenzymatic | Alcohol Dehydrogenase from Lactobacillus kefir (LkDH) | α-Chloroacetophenone | 97.8% | N/A |
| (R)-Styrene Oxide | Chemoenzymatic | Mutated LkDH (muDH2) | α-Chloroacetophenone | 98.1% | N/A |
| (R)-Styrene Oxide | Engineered Biocatalysis | Engineered P450 Peroxygenase (mutant F87A/T268I/L181Q) | Styrene | up to 99% | [8] |
Metabolism and Toxicology
In humans and animals, styrene is metabolized by cytochrome P450 (CYP) enzymes to this compound.[1] This metabolic activation is stereoselective, and the resulting enantiomers are subsequently detoxified by microsomal epoxide hydrolase (mEH) and glutathione S-transferases (GSTs) at different rates.
Figure 1: Metabolic pathway of styrene in humans.
Stereoselective Metabolism
In human liver microsomes, CYP-mediated oxidation of styrene preferentially produces the (S)-enantiomer.[1] The subsequent detoxification via hydrolysis by mEH is also stereoselective, with (S)-styrene oxide being hydrolyzed more rapidly than the (R)-enantiomer.[1] This leads to a potential accumulation of the more toxic (R)-enantiomer.
Table 4: Relative Michaelis-Menten Kinetics of Human Microsomal Epoxide Hydrolase (mEH)
| Substrate | Relative Kₘ | Relative Vₘₐₓ | Implication | Reference |
| (R)-Styrene Oxide | 1x | 1x | Lower affinity, slower hydrolysis | N/A |
| (S)-Styrene Oxide | ~6x | ~5x | Higher affinity, faster hydrolysis | N/A |
Differential Toxicity
There is a clear distinction in the toxicity of the two enantiomers. (R)-styrene oxide is consistently reported to be more toxic and mutagenic than (S)-styrene oxide, particularly in the liver.[2] The slower detoxification of the (R)-enantiomer by mEH is a key factor contributing to its higher toxic potential.
Table 5: Acute Toxicity of this compound
| Compound | Species | Route | LD₅₀ | Key Observation | Reference(s) |
| Racemic this compound | Rat | Oral | 3000 mg/kg | - | [9] |
| (R)-Styrene Oxide | Mouse | IP | N/A | More hepatotoxic and pneumotoxic than (S)-enantiomer. | [8][9] |
| (S)-Styrene Oxide | Mouse | IP | N/A | Less toxic than (R)-enantiomer. | [8] |
Experimental Protocols
Chemoenzymatic Synthesis of (R)-Styrene Oxide (1-pot, 2-step)
This protocol is adapted from a chemoenzymatic approach utilizing an engineered alcohol dehydrogenase.
Objective: To synthesize (R)-Styrene Oxide from α-chloroacetophenone.
Materials:
-
α-chloroacetophenone
-
Engineered ADH (e.g., muDH2 mutant)
-
NADP⁺ (cofactor)
-
Isopropanol (co-substrate for cofactor regeneration)
-
Potassium phosphate buffer (pH 6.5)
-
Sodium hydroxide (NaOH) solution
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Bioreduction (Step 1):
-
Prepare a buffered solution containing the engineered ADH, NADP⁺, and isopropanol.
-
Add α-chloroacetophenone to the reaction mixture to a final concentration of 1 M.
-
Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of the ketone to the chiral alcohol, (R)-2-chloro-1-phenylethanol, via GC or HPLC. The reaction typically proceeds to completion within 12-14 hours.
-
-
Epoxidation (Step 2):
-
Once the bioreduction is complete, add an equal volume of MTBE to create a two-phase system. This suppresses the formation of by-products.
-
Slowly add a stoichiometric amount of aqueous NaOH solution to the mixture while stirring vigorously. The base induces ring closure (epoxidation).
-
Maintain stirring for 1-2 hours at room temperature.
-
-
Work-up and Isolation:
-
Separate the organic (MTBE) layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude (R)-styrene oxide.
-
Purify the product via vacuum distillation if necessary.
-
Figure 2: Workflow for the chemoenzymatic synthesis of (R)-styrene oxide.
Analysis of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric excess (ee) of a this compound sample.
Instrumentation & Column:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., Rt-βDEXse, CP Chirasil-Dex-CB, or similar cyclodextrin-based stationary phase).[10]
Typical GC Conditions:
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp: 2°C/minute to 150°C.
-
Hold at 150°C for 5 minutes.
-
(Note: The exact program must be optimized for the specific column and instrument.)
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to approximately 1 mg/mL.
Procedure:
-
Inject 1 µL of the prepared sample into the GC.
-
Run the temperature program and record the chromatogram.
-
Identify the peaks corresponding to (R)- and (S)-styrene oxide by running certified enantiomeric standards under the same conditions. Typically, the (R)-enantiomer will have a different retention time than the (S)-enantiomer on a chiral column.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Conclusion
The enantiomers of this compound present a classic case study in the importance of stereochemistry in chemical and biological systems. While sharing identical physical properties, their interactions with the chiral environments of biological systems lead to profoundly different outcomes in metabolism and toxicity. The (R)-enantiomer is consistently shown to be the more toxic species, a fact largely attributed to its slower rate of detoxification. Advances in biocatalysis and chemoenzymatic synthesis now provide robust pathways to access both (R)- and (S)-styrene oxide in high enantiopurity, empowering researchers in drug discovery and materials science to leverage these valuable chiral building blocks with precision and control. A thorough understanding of their distinct properties is essential for any scientist working in these fields.
References
- 1. Styrene and this compound: results of studies on carcinogenicity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on differentiation and viability of rodent embryo cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxide hydrolase in human fetal liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of glutathione and a glutathione conjugate by isolated kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound enantiomers for hepatotoxic and pneumotoxic effects in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Oxidative stress due to (R)-styrene oxide exposure and the role of antioxidants in non-Swiss albino (NSA) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of styrene, this compound and 4-hydroxystyrene toxicity in CYP2F2 knockout and CYP2F1 humanized mice support lack of human relevance for mouse lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ring-Opening Reactions of Styrene Oxide with Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styrene oxide is a pivotal building block in organic synthesis, primarily due to the inherent reactivity of its strained three-membered epoxide ring.[1] Its reactions are characterized by a fascinating interplay of steric and electronic effects, governed by the presence of the phenyl group, which dictates the regiochemical and stereochemical outcome of nucleophilic attack. This technical guide provides an in-depth exploration of the ring-opening reactions of this compound with a variety of nucleophiles under different catalytic conditions. It summarizes key quantitative data, details representative experimental protocols, and illustrates the underlying mechanistic principles to serve as a comprehensive resource for professionals in research and drug development.
Core Principles of this compound Reactivity
This compound, or phenyloxirane, is an unsymmetrical epoxide featuring a chiral center at the benzylic carbon.[2] The reactivity of the oxirane ring is driven by the release of ring strain upon nucleophilic attack. The regioselectivity of this attack—whether it occurs at the benzylic (α-carbon) or the terminal (β-carbon)—is highly dependent on the reaction conditions, specifically the presence of an acid or base catalyst.
Acid-Catalyzed Ring-Opening: A Carbocation-Influenced Pathway
Under acidic conditions, the epoxide oxygen is first protonated, creating a more electrophilic species and a better leaving group.[3][4][5] This protonation allows the C-O bonds to weaken. The phenyl group can stabilize a developing positive charge on the adjacent benzylic carbon through resonance. Consequently, the transition state acquires significant SN1-like character.[6] This electronic preference directs the nucleophile to attack the more substituted benzylic (α) carbon .[4][7] Despite the carbocationic character, the reaction proceeds stereospecifically with inversion of configuration , consistent with a backside (SN2-type) nucleophilic attack on the protonated epoxide.[4][8]
Caption: Acid-catalyzed ring-opening mechanism of this compound.
Base-Catalyzed and Neutral Ring-Opening: The Steric-Controlled Pathway
In the presence of a base or under neutral conditions with a potent nucleophile, the reaction proceeds via a direct SN2 mechanism.[9] In this pathway, there is no prior activation of the epoxide ring. The nucleophile attacks one of the carbon atoms, simultaneously displacing the oxygen atom. Steric hindrance becomes the dominant factor, and the nucleophile preferentially attacks the less sterically hindered terminal (β) carbon .[6][7] This reaction also occurs with a clean inversion of stereochemistry at the site of attack.
Caption: Base-catalyzed ring-opening mechanism of this compound.
Summary of Regioselectivity Factors
The choice of reaction conditions is therefore a powerful tool to control the regiochemical outcome of the ring-opening reaction, allowing for the selective synthesis of either α- or β-substituted 1-phenylethanol derivatives.
Caption: Factors governing the regioselectivity of this compound ring-opening.
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as water, alcohols, and carboxylic acids, readily open the this compound ring. Acid catalysis is commonly employed to activate the epoxide, leading predominantly to attack at the benzylic position.
Table 1: Ring-Opening with Oxygen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methanol | Fe-PPOP (1.2 mol%) | CD3OD | 55 | >99:1 | High | [10] |
| Methanol | Amorphous Aluminosilicates (AAS) | Methanol | 60 | >99:1 (α-product) | ~95 | [11] |
| Water | Trace Acid | Water | RT | Major α-attack | - | [2] |
| Acetic Acid | None | Acetic Acid | 115 | 85:15 | 90 | [12] |
| Various Alcohols | Arylazo sulfone / Visible Light | Neat | RT | >99:1 | 67-99 | [13] |
| 2-Propanol | CuO/SiO2 | 2-Propanol | 60 | - | 97 |[14] |
Reactions with Nitrogen Nucleophiles
The synthesis of β-amino alcohols, crucial substructures in many pharmaceuticals, is a primary application of the ring-opening of this compound with nitrogen nucleophiles like ammonia and amines.[15] The regioselectivity follows the general principles, with acidic conditions favoring α-attack and neutral conditions favoring β-attack.
Table 2: Ring-Opening with Nitrogen Nucleophiles
| Nucleophile | Catalyst/Conditions | Solvent | Temp (°C) | α:β Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline | MOF-808 | Ethanol | 70 | High | High | [3] |
| Azidotrimethylsilane | (R,R)-(salen)CrN3 (5 mol%) | TBME | 0 | 1:7 | 94 | [16] |
| Various Amines | Nitromethane (solvent) | Nitromethane | RT | >99:1 (α-product) | 88-95 | [3][9] |
| Ammonia | Aqueous NH3 | Ethanol | 100 | 50:50 | 80 |[15] |
Reactions with Sulfur and Carbon Nucleophiles
Sulfur Nucleophiles
Sulfur compounds are generally soft and highly effective nucleophiles.[17] Thiolates, for instance, readily open epoxides under basic or neutral conditions, typically attacking the less-hindered β-carbon. The reaction of elemental sulfur with styrene in the presence of amine activators at elevated temperatures also involves ring-opening chemistry to form sulfur-containing polymers.[18]
Carbon Nucleophiles
Organometallic reagents such as Grignard and organolithium reagents are powerful carbon nucleophiles. These reactions are typically performed under anhydrous, neutral conditions and result in attack at the less substituted β-carbon. Softer carbon nucleophiles, like malonate anions, also favor a soft-soft interaction at the β-position.[7]
Table 3: Ring-Opening with Other Nucleophiles
| Nucleophile Type | Nucleophile | Conditions | Predominant Attack | Product Type | Reference |
|---|---|---|---|---|---|
| Sulfur | Thiolates (RS-) | Basic/Neutral | β-Attack | β-Hydroxy sulfide | [17] |
| Carbon | Grignard (RMgX) | Anhydrous Ether | β-Attack | Homo-benzylic alcohol | [7] |
| Carbon | Malonate anion | Basic | β-Attack | γ-Butyrolactone precursor | [7] |
| Halide | Hydrogen Iodide (HI) | Acidic | α-Attack | α-Iodo-β-hydroxyalkane |[19] |
Experimental Protocols
The following sections provide representative methodologies for the ring-opening of this compound.
General Experimental Workflow
A typical experimental procedure for a catalyzed ring-opening reaction involves the setup of an inert atmosphere (if required), controlled temperature, sequential addition of reagents, and careful monitoring of the reaction progress, followed by workup and purification.
Caption: General workflow for a catalyzed ring-opening experiment.
Protocol 1: Acid-Catalyzed Methanolysis for α-Alkoxy Alcohol Synthesis
This protocol is representative of an acid-catalyzed reaction favoring benzylic attack.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Solvent and Catalyst: Add anhydrous methanol (10 mL) to dissolve the epoxide. Add the acid catalyst (e.g., 5 mol% of a solid acid catalyst like AAS or 1 mol% of a Lewis acid).[11]
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir.[11]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. If using a solid catalyst, filter it off. If using a soluble acid, neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-methoxy-1-phenylethanol.
Protocol 2: Catalyst-Free Aminolysis in Nitromethane
This procedure illustrates a highly regioselective α-attack driven by the polar solvent, nitromethane, without an external catalyst.[3][9]
-
Reaction Setup: In a screw-cap vial, dissolve this compound (1.0 mmol, 1.0 eq) in nitromethane (5 mL).
-
Reagent Addition: Add the amine nucleophile (e.g., aniline, 1.2 mmol, 1.2 eq).
-
Reaction: Seal the vial and stir the solution vigorously at room temperature for the required time (typically 2-4 hours).[9]
-
Monitoring: Follow the disappearance of this compound using TLC (eluent: n-hexane/EtOAc 70:30).[9]
-
Workup: Once the reaction is complete, remove the nitromethane under reduced pressure.
-
Purification: The resulting crude product can be purified by flash chromatography on silica gel (eluent gradient of n-hexane and ethyl acetate) to afford the pure 2-(phenylamino)-1-phenylethanol.
Conclusion
The ring-opening of this compound is a cornerstone reaction in organic synthesis, providing access to a wide array of valuable 1,2-difunctionalized compounds. The regiochemical outcome of the reaction can be effectively controlled by the choice of catalytic conditions. Acidic catalysis promotes the formation of α-substituted products through a pathway stabilized by the phenyl ring, while basic or neutral conditions lead to β-substituted products via a sterically controlled SN2 mechanism. This predictable and versatile reactivity ensures that this compound will remain a critical intermediate for professionals in fine chemical synthesis and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
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- 4. For the reaction shown below, identify the correct statement with regards.. [askfilo.com]
- 5. Khan Academy [khanacademy.org]
- 6. chimia.ch [chimia.ch]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02612H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Chemical Reactivity [www2.chemistry.msu.edu]
- 18. Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10507D [pubs.rsc.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Biological Metabolism of Styrene Oxide to Mandelic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies governing the biological conversion of styrene oxide to mandelic acid. This biotransformation is of significant interest in the fields of biocatalysis, metabolic engineering, and pharmaceutical synthesis due to the importance of mandelic acid and its derivatives as chiral building blocks. This document provides a comprehensive overview of the enzymatic pathways, quantitative data, and detailed experimental protocols to support research and development in this area.
Metabolic Pathways
The biotransformation of this compound to mandelic acid is primarily achieved through a multi-enzyme cascade. While other minor routes may exist in different organisms, the predominant pathway involves a two-step enzymatic conversion.
First, this compound is hydrolyzed to (R)-1-phenyl-1,2-ethanediol ((R)-PED) by an epoxide hydrolase. Subsequently, (R)-PED undergoes oxidation to (R)-mandelic acid. This latter step can be catalyzed by a single enzyme or a two-enzyme system comprising an alcohol dehydrogenase or oxidase followed by an aldehyde dehydrogenase.
A key pathway for this biotransformation utilizes a three-enzyme cascade:
-
Epoxide Hydrolase (EH): Catalyzes the enantioselective hydrolysis of racemic this compound to yield (R)-1-phenyl-1,2-ethanediol.
-
Alcohol Oxidase (AO) or Alcohol Dehydrogenase (ADH): Oxidizes (R)-1-phenyl-1,2-ethanediol to an intermediate, phenylglyoxal, which is then further oxidized. In some engineered systems, a mutant alditol oxidase has been successfully employed.[1][2][3]
-
Aldehyde Dehydrogenase (ALDH): Catalyzes the final oxidation step to produce (R)-mandelic acid.[1][2][3]
This cascade has been successfully implemented in whole-cell biocatalysts, such as recombinant E. coli and Gluconobacter oxydans, to achieve high yields and enantiomeric excess of (R)-mandelic acid.[2][4][5]
Signaling Pathway Diagram
Quantitative Data
The efficiency of the biotransformation is dependent on the kinetic properties of the involved enzymes and the overall reaction conditions. The following tables summarize key quantitative data from the literature.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Source Organism | K_m | V_max / k_cat | Optimal pH | Optimal Temp. (°C) | Reference |
| Epoxide Hydrolase | (R)-Styrene Oxide | Agrobacterium radiobacter AD1 | 0.46 µM | 3.8 s⁻¹ (k_cat) | - | - | [6] |
| Epoxide Hydrolase | (S)-Styrene Oxide | Agrobacterium radiobacter AD1 | 21 µM | 10.5 s⁻¹ (k_cat) | - | - | [6] |
| Epoxide Hydrolase | (rac)-p-Nitrothis compound | Aspergillus niger | 1.1 mM | - | 7.0 (free) / 6.5 (immobilized) | 40 | [7] |
| Phenylacetaldehyde Dehydrogenase (FeaB) | Phenylacetaldehyde | Escherichia coli K-12 | - | 8.4 U/mg | - | - | [8] |
Whole-Cell Biotransformation Yields
| Biocatalyst | Substrate | Product Concentration | Yield | Enantiomeric Excess (ee) | Reference |
| Recombinant E. coli (StEH, Aldo(M), EcALDH) | rac-Styrene Oxide | up to 175 mM | 88-92% | >99% (R) | [1][2][3] |
| Recombinant Gluconobacter oxydans STA (SpEH) | This compound | 14.06 g/L | - | - | [4] |
| Recombinant Gluconobacter oxydans STA (SpEH + AcrA) | This compound | 15.70 g/L | - | - | [4] |
| Recombinant E. coli (SMO, StEH, AldO) | Styrene | 1.52 g/L | - | >99% (R) |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of this compound metabolism to mandelic acid.
Whole-Cell Biotransformation of this compound
This protocol is adapted from studies using recombinant E. coli or Gluconobacter oxydans.[2][4]
Objective: To convert this compound to mandelic acid using a whole-cell biocatalyst.
Workflow Diagram:
Materials:
-
Recombinant microbial strain (e.g., E. coli expressing the necessary enzymes)
-
Growth medium (e.g., LB or a defined minimal medium) with appropriate antibiotics
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)
-
Phosphate buffer (e.g., 100-200 mM, pH 7.0-8.0)
-
This compound
-
Organic co-solvent (e.g., n-hexadecane) for two-phase systems
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of the recombinant strain into the growth medium.
-
Grow the culture at an appropriate temperature (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
-
Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) and continue to incubate, possibly at a lower temperature (e.g., 20-30°C), for a defined period (e.g., 4-16 hours).
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., 10-25 g cell dry weight/L).
-
-
Biotransformation Reaction:
-
Set up the reaction in a flask containing the resuspended cells.
-
For a two-phase system, add an equal volume of an organic solvent (e.g., n-hexadecane) containing the this compound substrate. This helps to reduce substrate toxicity.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with vigorous shaking (e.g., 250 rpm).
-
-
Sampling and Analysis:
-
Withdraw samples from the aqueous phase at regular time intervals.
-
Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent) and centrifuge to remove cells.
-
Analyze the supernatant for the concentrations of this compound, 1-phenyl-1,2-ethanediol, and mandelic acid using HPLC or GC-MS.
-
Epoxide Hydrolase Activity Assay (Spectrophotometric)
This protocol is based on the use of p-nitrothis compound (pNSO) as a chromogenic substrate.[7]
Objective: To determine the activity of epoxide hydrolase by monitoring the change in absorbance as pNSO is converted to its corresponding diol.
Principle: The substrate, pNSO, and its product, p-nitrostyrene diol (pNSD), have different solubilities in organic and aqueous phases. The unreacted substrate can be extracted with an organic solvent, and the amount of product remaining in the aqueous phase can be quantified by its absorbance.
Materials:
-
(rac)-p-Nitrothis compound (pNSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Enzyme solution (purified or cell lysate)
-
Chloroform
-
Spectrophotometer and cuvettes
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the phosphate buffer and the enzyme solution.
-
Initiate the reaction by adding a stock solution of pNSO in a suitable solvent (e.g., dimethylformamide) to a final concentration in the low millimolar range.
-
Incubate the reaction at a constant temperature (e.g., 30°C).
-
-
Extraction and Measurement:
-
At specific time points, take an aliquot of the reaction mixture and add it to a tube containing chloroform.
-
Vortex vigorously to extract the unreacted pNSO into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully remove the aqueous phase and measure its absorbance at 280 nm.
-
-
Controls and Calculation:
-
Run a blank reaction with the substrate but no enzyme to account for spontaneous hydrolysis and incomplete extraction.
-
Run a control with the enzyme but no substrate to measure the background absorbance of the enzyme solution.
-
Calculate the change in absorbance over time, which is proportional to the enzyme activity. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of diol per minute.
-
Analytical Methods
Objective: To separate and quantify mandelic acid, this compound, and 1-phenyl-1,2-ethanediol in a reaction mixture.
Typical Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detector at a wavelength of 210-225 nm.
-
Quantification: Based on a standard curve of known concentrations of the analytes.
Objective: To identify and quantify styrene and its metabolites, often after derivatization.
Typical Procedure:
-
Sample Preparation:
-
Extract the analytes from the aqueous sample using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
-
Derivatization:
-
To improve volatility and chromatographic properties, the hydroxyl and carboxyl groups of the metabolites are often derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometry: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
-
Mandatory Visualizations
Epoxide Hydrolase Catalytic Mechanism
This guide provides a foundational understanding and practical methodologies for the study of the biological metabolism of this compound to mandelic acid. The provided data and protocols serve as a starting point for further research and process optimization in this scientifically and commercially significant area of biocatalysis.
References
- 1. Biochemical Characterization of StyAB from Pseudomonas sp. Strain VLB120 as a Two-Component Flavin-Diffusible Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced production of styrene by engineered Escherichia coli and in situ product recovery (ISPR) with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of enantiopure this compound by recombinant Escherichia coli synthesizing a two-component styrene monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. Efficient biosynthesis of (R)-mandelic acid from this compound by an adaptive evolutionary Gluconobacter oxydans STA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Cascade Biotransformations for Enantioconvergent Conversion of Racemic Styrene Oxides to (R)âMandelic Acids - ACS Catalysis - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Toxicological Profile and Genotoxicity of Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Styrene oxide (SO) is a reactive epoxide and the primary electrophilic metabolite of styrene, a widely used industrial chemical. This technical guide provides a comprehensive overview of the toxicological profile and genotoxicity of this compound, with a focus on its metabolic fate, mechanisms of toxicity, and its potential to induce genetic damage. Classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC), understanding the toxicological properties of this compound is critical for risk assessment and the development of safe handling and exposure guidelines. This document summarizes key quantitative data in structured tables, details experimental protocols for pivotal studies, and provides visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the subject matter.
Toxicological Profile of this compound
Metabolism and Toxicokinetics
Styrene is metabolized in vivo primarily by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2B6, to form styrene-7,8-oxide (this compound).[1] This metabolic activation is a critical step in the bioactivation of styrene to its more toxic and genotoxic form. This compound is a chiral molecule, existing as (R)- and (S)-enantiomers, which exhibit different toxicokinetics and toxicities.
Once formed, this compound can undergo several metabolic transformations:
-
Hydrolysis: The primary detoxification pathway for this compound is enzymatic hydrolysis by microsomal epoxide hydrolase (mEH) to form styrene glycol. Styrene glycol is further metabolized to mandelic acid and phenylglyoxylic acid, which are the major urinary metabolites of styrene exposure.[1]
-
Glutathione Conjugation: this compound can also be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This pathway leads to the formation of mercapturic acids that are excreted in the urine.
-
Covalent Binding: As a reactive electrophile, this compound can covalently bind to nucleophilic sites in cellular macromolecules, including proteins and nucleic acids (DNA and RNA). This binding is a key initiating event in its toxic and genotoxic effects.
The balance between the activation of styrene to this compound and the detoxification of this compound is a crucial determinant of its overall toxicity. Species and individual differences in the activities of these metabolic enzymes can significantly influence susceptibility to styrene-induced toxicity.
Mechanisms of Toxicity
The toxicity of this compound is primarily attributed to its ability to form covalent adducts with cellular macromolecules. The electrophilic epoxide ring of this compound readily reacts with nucleophilic centers in proteins and DNA.
-
Protein Adducts: Covalent binding of this compound to proteins can disrupt their structure and function, leading to cellular dysfunction and cytotoxicity.
-
DNA Adducts: The formation of DNA adducts is the primary mechanism underlying the genotoxicity and carcinogenicity of this compound. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired.
Organ-Specific Toxicity
Acute and chronic exposure to styrene and its metabolite, this compound, can lead to a range of adverse health effects in various organ systems.
-
Respiratory System: Inhalation is a primary route of exposure to styrene. This compound can cause irritation to the respiratory tract.
-
Nervous System: Neurological effects have been reported following exposure to styrene.
-
Liver: The liver is the primary site of styrene metabolism and can be a target for toxicity.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[2] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[2][3] Oral exposure to this compound has been shown to cause forestomach tumors in rats and mice.[2][3]
Genotoxicity of this compound
This compound is a well-established genotoxic agent, capable of inducing a variety of genetic alterations both in vitro and in vivo. Its genotoxicity is a direct consequence of its ability to form covalent adducts with DNA.
DNA Adduct Formation
This compound reacts with DNA to form various adducts, primarily at the N7-position of guanine, but also at other sites such as the O6- and N2-positions of guanine and with adenine.[4][5] The formation of these adducts can lead to mispairing during DNA replication, resulting in point mutations. The level of DNA adducts has been shown to be a biomarker of exposure to styrene.[6]
Mutagenicity
This compound has consistently been shown to be mutagenic in a variety of in vitro test systems.
-
Ames Test (Bacterial Reverse Mutation Assay): this compound is mutagenic in several strains of Salmonella typhimurium (e.g., TA100 and TA1535), typically without the need for metabolic activation.[2][7] This indicates that it is a direct-acting mutagen.
-
In Vitro Mammalian Cell Gene Mutation Assays: this compound has been shown to induce mutations in mammalian cell lines, such as in the mouse lymphoma assay.[2]
Clastogenicity
Clastogenicity refers to the ability of an agent to cause structural chromosomal damage.
-
In Vitro Chromosomal Aberration Assays: this compound has been shown to induce chromosomal aberrations in cultured mammalian cells.[3]
-
In Vivo Micronucleus Assays: The results of in vivo micronucleus tests for styrene and this compound have been mixed, with some studies reporting positive effects, particularly at high doses, while others have been negative.[3] Overall, the in vivo clastogenic potential of this compound in rodents is considered to be weak.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and genotoxicity of this compound.
Table 1: Michaelis-Menten Kinetic Constants for this compound Metabolism
| Enzyme | Species | Tissue | Vmax (nmol/min/mg protein) | Km (µM) | Reference |
| Epoxide Hydrolase | Human | Liver | 5.98 ± 0.62 | - | [8] |
| Epoxide Hydrolase | Human | Adrenal Gland | 3.57 ± 0.46 | - | [8] |
| Epoxide Hydrolase | Human | Lung, Kidney, Gut, Placenta | 0.27 - 0.55 | - | [8] |
| Glutathione S-Transferase | Human | Liver, Adrenals, Kidneys, Lungs, Placenta | 4.21 - 5.56 | - | [8] |
| Glutathione S-Transferase | Human | Gut | 2.56 ± 0.24 | - | [8] |
Table 2: Summary of Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium TA100, TA1535 | Without | Positive | [2][7] |
| Mouse Lymphoma Assay | L5178Y cells | Without | Positive | [2] |
| Chromosomal Aberrations | Cultured mammalian cells | - | Positive | [3] |
| Micronucleus Test | Rodents (in vivo) | - | Mixed | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, based on OECD guidelines and published literature.
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471
Objective: To evaluate the potential of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
This compound (dissolved in a suitable solvent, e.g., DMSO).
-
Top agar (containing a trace amount of histidine and biotin).
-
Minimal glucose agar plates.
-
S9 fraction (from induced rat liver) for metabolic activation (optional, as SO is a direct mutagen).
-
Positive and negative controls.
Procedure:
-
Preparation of Bacterial Cultures: Grow overnight cultures of the selected S. typhimurium strains in nutrient broth.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution at various concentrations. For assays with metabolic activation, 0.5 mL of S9 mix is also added.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A positive response is indicated by a dose-related increase in the number of revertant colonies and/or a reproducible and significant increase at one or more concentrations compared to the negative control.[9][10]
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
Objective: To determine if this compound induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
Materials:
-
Test animals (e.g., mice or rats).
-
This compound (formulated in a suitable vehicle for administration).
-
Fetal bovine serum.
-
Giemsa stain.
-
Acridine orange stain (for flow cytometry).
-
Positive and negative control substances.
Procedure:
-
Animal Dosing: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.[11]
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood samples.[11][12]
-
Slide Preparation (for microscopy):
-
Create bone marrow smears on microscope slides.
-
Fix and stain the slides with Giemsa or another appropriate stain.
-
-
Analysis:
-
Microscopy: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.
-
Flow Cytometry: Analyze stained peripheral blood samples to enumerate micronucleated reticulocytes.
-
-
Data Analysis: A positive result is a dose-related increase in the frequency of micronucleated PCEs and a significant increase at one or more dose levels compared to the vehicle control.[12][13]
In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473
Objective: To identify the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.
Materials:
-
Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
-
Cell culture medium and supplements.
-
This compound.
-
S9 fraction for metabolic activation.
-
Colcemid or another metaphase-arresting agent.
-
Hypotonic solution (e.g., KCl).
-
Fixative (e.g., methanol:acetic acid).
-
Giemsa stain.
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density and then expose them to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours).[14][15]
-
Recovery and Harvest: After the treatment period, wash the cells and incubate them in fresh medium. Add a metaphase-arresting agent for the last few hours of culture.
-
Chromosome Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the fixed cells onto microscope slides and air-dry.
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).[16][17]
-
Data Analysis: A positive response is characterized by a dose-dependent increase in the percentage of cells with chromosomal aberrations and a significant increase at one or more concentrations.[16][18]
32P-Postlabelling Assay for DNA Adducts
Objective: To detect and quantify this compound-DNA adducts.
Materials:
-
DNA sample.
-
Micrococcal nuclease and spleen phosphodiesterase (for DNA digestion).
-
Nuclease P1 (for enrichment of adducted nucleotides).
-
[γ-³²P]ATP.
-
T4 polynucleotide kinase.
-
Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose).
-
Phosphorimager or autoradiography film.
Procedure:
-
DNA Digestion: Digest the DNA sample to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[19]
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most adducted nucleotides.[19]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[6][19]
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).[6][19][20]
-
Detection and Quantification: Detect the adducts using a phosphorimager or by autoradiography. Quantify the adduct levels by comparing the radioactivity in the adduct spots to that of known standards.[5][19][20]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the toxicology of this compound.
Caption: Metabolic pathway of styrene to this compound and its subsequent detoxification or adduction.
Caption: Workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Caption: Workflow for the In Vivo Micronucleus Assay.
Conclusion
This compound, the primary metabolite of styrene, is a genotoxic and probable human carcinogen. Its toxicity is mediated through the formation of covalent adducts with DNA and other cellular macromolecules. This compound is mutagenic in bacterial and mammalian cell systems and can induce chromosomal aberrations. While in vivo studies in rodents have yielded mixed results regarding its clastogenicity, the overall weight of evidence supports its classification as a genotoxic agent. A thorough understanding of its toxicological profile, metabolic pathways, and genotoxic mechanisms is essential for accurately assessing the risks associated with styrene exposure and for the development of protective measures in occupational and environmental settings. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical review of styrene genotoxicity focused on the mutagenicity/clastogenicity literature and using current organization of economic cooperation and development guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the genotoxic risk of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 32P-postlabelling of DNA adducts in this compound-modified DNA and in workers exposed to styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical review of styrene genotoxicity focused on the mutagenicity/clastogenicity literature and using current organization of economic cooperation and development guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound in different human fetal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 12. nucro-technics.com [nucro-technics.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. oecd.org [oecd.org]
- 17. genedirex.com [genedirex.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. 32P-Postlabeling analysis of DNA adducts of styrene 7,8-oxide at the O6-position of guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of this compound-DNA adducts by 32P-postlabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Key Industrial Applications of Styrene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Styrene oxide, an epoxide derived from styrene, is a versatile and highly reactive chemical intermediate. Its unique chemical structure, featuring a strained three-membered epoxide ring attached to a phenyl group, makes it a valuable precursor in a multitude of industrial applications. This technical guide provides an in-depth overview of the core industrial uses of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows.
Reactive Diluent in Epoxy Resins
This compound is widely employed as a reactive diluent in epoxy resin formulations.[1][2] Its primary function is to reduce the viscosity of the epoxy resin, which improves handling, allows for higher filler loading, and enhances impregnation of composite materials.[2] Unlike non-reactive diluents that evaporate during the curing process, this compound's epoxide group copolymerizes with the resin and curing agent, becoming a permanent part of the polymer network.[3] This integration can also modify the final properties of the cured material, such as improving flexibility.
A typical workflow for utilizing this compound as a reactive diluent in an epoxy formulation is outlined below.
Precursor in the Fragrance and Flavor Industry
A significant application of this compound is in the synthesis of 2-phenylethanol (phenethyl alcohol), a valuable fragrance chemical with a characteristic rose-like scent.[4][5] Phenethyl alcohol is a key component in many perfumes, cosmetics, and soaps.[6] The primary route to phenethyl alcohol is through the catalytic hydrogenation of this compound.[7][8]
The chemical transformation of this compound to phenethyl alcohol via hydrogenation is depicted in the following reaction pathway.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][9][10] Its epoxide ring is susceptible to ring-opening reactions with various nucleophiles, allowing for the introduction of diverse functional groups.[11][12] This reactivity is particularly valuable in the construction of complex chiral molecules, as the stereochemistry of the epoxide can be controlled to produce specific enantiomers of the final product.[9] For instance, (S)-Styrene Oxide is a key precursor for synthesizing certain anti-cancer agents, beta-blockers, and central nervous system medications.[9] In the agrochemical industry, it is utilized to develop chiral pesticides and herbicides with greater target specificity.[9]
The general mechanism for the nucleophilic ring-opening of this compound is illustrated below.
Monomer in Polymer Synthesis
This compound can undergo ring-opening polymerization to produce poly(this compound), a polyether with potential applications in areas such as drug delivery and as a surface modifier.[13][14] The polymerization can be initiated by various catalytic systems, leading to polymers with different molecular weights and properties.[13]
Quantitative Data
The following tables summarize key quantitative data related to the industrial applications of this compound.
Table 1: Global this compound Market Overview
| Metric | Value | Year | Source |
| Market Size | USD 77 million | 2022 | [15] |
| Forecasted Market Size | USD 111 million | 2028 | [15] |
| CAGR (2023-2028) | 6.3% | - | [15] |
| Forecasted Market Size | USD 118.10 billion | 2029 | [15] |
| CAGR (2024-2029) | 6.3% | - | [15] |
Table 2: this compound Market Segmentation by Application
| Application | Market Share | Key Uses |
| Polystyrene Production | Largest Share | Production of polystyrene plastics for packaging, insulation, and consumer goods.[15][16] |
| Epoxy Resins | Significant | Reactive diluent to reduce viscosity and modify properties.[16] |
| Fragrance & Flavors | Significant | Precursor to 2-phenylethanol.[4][5] |
| Pharmaceuticals | Growing | Intermediate in the synthesis of various APIs.[9][10] |
| Agrochemicals | Growing | Intermediate for chiral pesticides and herbicides.[9] |
| Adhesives & Coatings | Moderate | Component in various formulations.[16] |
| Other | - | Includes use in textiles and as a chemical intermediate for other derivatives.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Epoxidation of Styrene
This protocol is based on the Prilezhaev reaction using peroxybenzoic acid.[8][17]
-
Materials:
-
Styrene
-
Peroxybenzoic acid
-
Chloroform
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
Dissolve 42 g (0.30 mole) of perbenzoic acid in 500 cc of chloroform in a flask.
-
Add 30 g (0.29 mole) of styrene to the solution.
-
Keep the solution at 0°C in an ice bath for 24 hours, with frequent shaking during the first hour.
-
After 24 hours, confirm the consumption of perbenzoic acid via titration of an aliquot.
-
Transfer the chloroform solution to a separatory funnel and wash with an excess of 10% sodium hydroxide solution to remove benzoic acid.
-
Wash the organic layer with water to remove residual alkali.
-
Dry the chloroform solution with anhydrous sodium sulfate.
-
Fractionally distill the solution to remove the chloroform.
-
The remaining liquid is this compound, which can be further purified by distillation at 188-192°C.
-
Protocol 2: Synthesis of 2-Phenylethanol by Catalytic Hydrogenation of this compound
This protocol is a general representation based on various cited methods.[18][19]
-
Materials:
-
This compound
-
Methanol (or other suitable solvent like isopropyl alcohol)
-
Catalyst (e.g., 1% Pd/C or Raney nickel)
-
Promoter (e.g., NaOH)
-
High-pressure autoclave with magnetic stirrer
-
Hydrogen gas source
-
Filtration apparatus
-
-
Procedure:
-
Charge a high-pressure autoclave with a solution of this compound (e.g., 5 g, 0.04166 moles) in a suitable solvent (e.g., 95 g of methanol).
-
Add the catalyst (e.g., 0.075 g of 1% Pd/C) and a promoter (e.g., 0.13 g of NaOH) to the mixture.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 300 psig).
-
Heat the reaction mixture to the target temperature (e.g., 40°C) with continuous stirring.
-
Maintain the reaction conditions until the reaction is complete (monitor by GC analysis for the disappearance of this compound).
-
Cool the reactor to below ambient temperature and carefully vent the hydrogen pressure.
-
Discharge the reaction mixture and separate the catalyst by filtration.
-
The filtrate contains 2-phenylethanol, which can be further purified by distillation.
-
Protocol 3: Viscosity Reduction of an Epoxy Resin using this compound as a Reactive Diluent
This protocol provides a general workflow for evaluating the effect of a reactive diluent.[20]
-
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether)
-
This compound
-
Curing agent (e.g., an amine hardener)
-
Mixing cups and stirrers
-
Viscometer
-
-
Procedure:
-
Weigh a specific amount of epoxy resin into a mixing cup.
-
Measure the initial viscosity of the neat epoxy resin at a controlled temperature.
-
Prepare several blends by adding varying weight percentages of this compound to the epoxy resin (e.g., 5%, 10%, 15% by weight).
-
Thoroughly mix each blend until homogeneous.
-
Measure the viscosity of each epoxy-styrene oxide blend at the same controlled temperature.
-
To a selected blend, add the stoichiometric amount of the curing agent.
-
Mix thoroughly and immediately measure the initial viscosity of the complete system.
-
Monitor the viscosity over time to determine the pot life and curing profile.
-
References
- 1. epa.gov [epa.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. What is this compound?_Chemicalbook [chemicalbook.com]
- 5. Styrene-7,8-Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Technology for the production of 2-phenyl ethyl alcohol (2-PEA): A synthetic rose aroma by hydrogenation of this compound obtained via non-chlorine route from styrene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. NexisInsights - this compound Market By Application [sites.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. marketdataforecast.com [marketdataforecast.com]
- 16. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
- 19. US4064186A - Hydrogenation of this compound to produce 2-phenylethanol - Google Patents [patents.google.com]
- 20. benchchem.com [benchchem.com]
Enantioselective Synthesis of Chiral Styrene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral styrene oxide is a critical building block in the synthesis of numerous pharmaceuticals and fine chemicals. Its stereochemistry dictates the biological activity and pharmacological profile of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of chiral this compound, focusing on metal-catalyzed, biocatalytic, and organocatalytic approaches. Detailed experimental protocols, quantitative data for comparative analysis, and mechanistic visualizations are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.
Metal-Catalyzed Enantioselective Epoxidation: Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a widely utilized method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene and its derivatives. This reaction typically employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (NaOCl).
Data Presentation
| Substrate | Catalyst | Oxidant | Yield (%) | ee (%) | Reference |
| Styrene | (R,R)-Jacobsen's Catalyst | m-CPBA/NMO | - | 86 (at -78 °C) | [1] |
| 1,2-Dihydronaphthalene | Jacobsen's Catalyst | NaOCl | - | >90 | [2] |
| α-Methylstyrene | Jacobsen's Catalyst | NaOCl | - | - | [2] |
| 4-Chlorostyrene | Cr-salen | - | 65 | 65 | [3] |
| cis-β-Methylstyrene | Heterogeneous Mn(salen) | - | - | 94.9 | [4] |
Note: Yields and ee% can vary significantly based on reaction conditions such as temperature, solvent, and the specific salen ligand used.
Experimental Protocols
Representative Protocol for Jacobsen Epoxidation of Styrene:
-
Catalyst Preparation: Jacobsen's catalyst, (R,R)-(−)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, can be synthesized or purchased commercially.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add styrene (1.0 mmol) and a suitable solvent such as dichloromethane (CH₂Cl₂) (5 mL).
-
Catalyst Addition: Add the chiral Mn(III)-salen catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Oxidant Addition: Cool the mixture to 0 °C and add a buffered solution of sodium hypochlorite (NaOCl, ~1.5 mmol) dropwise over a period of 1-2 hours. The pH of the oxidant solution is typically maintained around 11.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the excess oxidant with sodium sulfite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Mandatory Visualization
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Biocatalytic Enantioselective Epoxidation: Styrene Monooxygenase (SMO)
Styrene monooxygenases (SMOs) are two-component flavin-dependent enzymes that catalyze the highly enantioselective epoxidation of styrene to (S)-styrene oxide.[5] The system consists of a reductase (StyB) that regenerates the reduced flavin adenine dinucleotide (FADH₂) cofactor using NADH, and an epoxidase (StyA) that utilizes FADH₂ and molecular oxygen to epoxidize the substrate.[6] Recent advances have also identified (R)-selective SMOs.[1]
Data Presentation
| Substrate | Biocatalyst | Conversion (%) | ee (%) | Product | Reference |
| Styrene | Pseudomonas sp. LQ26 SMO | >99 | >99 | (S)-Styrene oxide | [7] |
| 4-Chlorostyrene | Marinobacterium litorale SMO | >99 | >95 | (S)-4-Chlorothis compound | [8][9] |
| Allylbenzene | Marinobacterium litorale SMO | >99 | >95 | (S)-Allylbenzene oxide | [8][9] |
| Indene | P. putida CA-3 SMO variant | - | - | Indene oxide | [10] |
| Various Styrene Derivatives | SfStyA | High | 94 to >99 | (S)-Epoxides | [11] |
Experimental Protocols
Representative Protocol for Whole-Cell Biocatalytic Epoxidation of Styrene:
-
Biocatalyst Preparation: Cultivate E. coli cells recombinantly expressing the styrene monooxygenase genes (styA and styB) in a suitable growth medium. Induce protein expression, harvest the cells by centrifugation, and wash with a buffer (e.g., phosphate buffer, pH 7.5). The whole cells can be used directly or after lyophilization.[12]
-
Reaction Setup: In a reaction vessel, prepare a biphasic system consisting of an aqueous buffer phase and an organic phase (e.g., n-heptane or bis(2-ethylhexyl) phthalate) to supply the substrate and extract the product in situ.[7][13]
-
Cofactor Regeneration: For whole-cell catalysis, the cellular machinery regenerates the NADH cofactor. For reactions with purified enzymes, an external NADH regeneration system (e.g., glucose and glucose dehydrogenase) is required.
-
Reaction Execution: Add the whole-cell biocatalyst to the reaction mixture containing styrene. The reaction is typically carried out at a controlled temperature (e.g., 30 °C) with shaking to ensure proper mixing and aeration.[12]
-
Reaction Monitoring: Monitor the formation of this compound in the organic phase using GC analysis.
-
Work-up and Purification: After the desired conversion is reached, separate the organic phase. The product can be purified from the organic solvent by distillation or chromatography.
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the this compound product using chiral GC.
Mandatory Visualization
References
- 1. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. Styrene monooxygenase - Wikipedia [en.wikipedia.org]
- 6. Structure and Mechanism of Styrene Monooxygenase Reductase: New Insight into the FAD–Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00855B [pubs.rsc.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
The Prilezhaev Reaction: A Technical Guide to the Epoxidation of Styrene
For Researchers, Scientists, and Drug Development Professionals
The Prilezhaev reaction, a cornerstone of organic synthesis, provides a direct and reliable method for the epoxidation of alkenes using peroxy acids. First reported by Nikolai Prilezhaev in 1909, this reaction has become an indispensable tool for the formation of oxiranes, which are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. This technical guide offers an in-depth exploration of the Prilezhaev reaction mechanism specifically for the epoxidation of styrene, providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Core Reaction Mechanism: The Concerted "Butterfly" Pathway
The epoxidation of styrene via the Prilezhaev reaction is widely accepted to proceed through a concerted mechanism, often referred to as the "butterfly mechanism".[1][2] This pathway involves a single transition state where the peroxy acid delivers an oxygen atom to the double bond of the styrene molecule. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[1][2]
The peroxy acid acts as an electrophile, while the electron-rich π-bond of the styrene acts as a nucleophile.[1] The key molecular orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the peroxy acid's O-O bond.[1] This interaction facilitates the transfer of the oxygen atom and the simultaneous rearrangement of bonds within the peroxy acid, leading to the formation of the epoxide and a carboxylic acid as a byproduct.
Caption: The "Butterfly Mechanism" of the Prilezhaev Reaction.
Quantitative Data for Styrene Epoxidation
The efficiency of the Prilezhaev reaction for styrene epoxidation can be influenced by the choice of peroxy acid and the reaction conditions. Below is a summary of quantitative data from various sources. It is important to note that direct comparison may be limited due to variations in experimental conditions.
| Peroxy Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Perbenzoic Acid | Chloroform | 0 | 24 | 69-75 | [3] |
| m-CPBA | Dichloromethane | Room Temp. | Not specified | High (Catalyzed) | [4] |
| Peracetic Acid | Ethyl Acetate | 40 | 5 | ~91.1 (with additives) | [5] |
Experimental Protocols
The following is a detailed methodology for the epoxidation of styrene based on a procedure from Organic Syntheses.
Epoxidation of Styrene with Perbenzoic Acid
Materials:
-
Styrene
-
Perbenzoic acid
-
Chloroform
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable flask, dissolve 42 g (0.30 mole) of perbenzoic acid in 500 cc of chloroform. To this solution, add 30 g (0.29 mole) of styrene.
-
Reaction Conditions: Maintain the reaction mixture at 0°C using an ice bath for 24 hours. During the first hour, the flask should be shaken frequently to ensure proper mixing.
-
Work-up:
-
After 24 hours, transfer the reaction mixture to a separatory funnel.
-
Remove the benzoic acid byproduct by washing the chloroform solution with an excess of 10% sodium hydroxide solution.
-
Wash the organic layer with water to remove any remaining sodium hydroxide.
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried solution to remove the sodium sulfate.
-
Remove the chloroform solvent by distillation.
-
Distill the remaining liquid at 188–192°C to obtain pure this compound. The yield is typically between 24–26 g (69–75%).
-
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Prilezhaev reaction remains a highly effective and versatile method for the synthesis of epoxides. The epoxidation of styrene, proceeding through the well-established "butterfly mechanism," offers a reliable route to this compound, a crucial intermediate in various chemical industries. By understanding the core mechanism and utilizing detailed experimental protocols, researchers can effectively employ this reaction to advance their synthetic objectives in drug development and other scientific disciplines.
References
- 1. Prilezhaev reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. JPS62132877A - Production of this compound - Google Patents [patents.google.com]
Navigating the Environmental Maze: A Technical Guide to the Fate and Impact of Styrene Oxide
For Immediate Release
A comprehensive technical guide detailing the environmental journey and ecological repercussions of styrene oxide has been released for researchers, scientists, and professionals in drug development. This whitepaper addresses the critical knowledge gap concerning the environmental dynamics of this reactive epoxide, offering a synthesized resource of its persistence, degradation, and toxicological profile.
This compound, a key metabolite of styrene, is a compound of significant interest due to its classification as a probable human carcinogen and its genotoxic properties. Understanding its behavior and effects in the environment is paramount for accurate risk assessment and the development of mitigation strategies. This guide provides a consolidated overview of its environmental fate, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and toxicological pathways.
Environmental Persistence and Mobility
The environmental fate of this compound is governed by its susceptibility to hydrolysis and biodegradation. In aquatic environments, its persistence is highly dependent on pH. The hydrolytic half-life of this compound is approximately 28 hours at a neutral pH of 7, but this can decrease to as little as 0.17 hours in acidic conditions (pH 3) and increase to over 40 hours in alkaline conditions (pH 9)[1].
While specific half-life data in soil is not extensively documented, studies on its biodegradation suggest it is an important fate process. In a standard ready biodegradability test using activated sludge, this compound reached 80-82% of its theoretical biochemical oxygen demand (BOD) within two weeks, indicating that it is likely to be biodegraded in environments with competent microbial populations[2]. It is important to note that this rapid degradation may be partly attributable to its initial hydrolysis to styrene glycol[2].
The mobility of this compound in soil, which dictates its potential to leach into groundwater, is estimated by its soil organic carbon-water partition coefficient (Koc). Based on estimation models, this compound is expected to have low to moderate adsorption to soil and sediment[2].
| Parameter | Value | Environmental Compartment | Conditions | Source |
| Log K_ow_ | 1.61 | Octanol-Water | - | [PubChem] |
| Hydrolytic Half-life | 28 hours | Water | pH 7 | [1] |
| 0.17 hours | Water | pH 3 | [1] | |
| 40.9 hours | Water | pH 9 | [1] | |
| Biodegradation | 80-82% of ThOD | Activated Sludge | 2 weeks | [2] |
| Estimated BCF | 3.5 | Aquatic Organisms | - | [2] |
Table 1: Key Physicochemical and Environmental Fate Properties of this compound.
Ecotoxicological Profile
This compound exhibits acute toxicity to a range of aquatic organisms. Standardized ecotoxicity tests have established the concentrations at which harmful effects are observed.
| Organism | Test Duration | Endpoint | Value (mg/L) | Source |
| Fish (Cyprinus carpio) | 96 hours | LC50 | 6.9 | [ECHEMI] |
| Aquatic Invertebrate (Daphnia magna) | 48 hours | EC50 | 13 | [ECHEMI] |
| Algae (Desmodesmus subspicatus) | 96 hours | EC50 | ~32 | [ECHEMI] |
Table 2: Acute Ecotoxicity of this compound to Aquatic Organisms.
Mammalian Toxicity and Genotoxicity
In mammals, this compound is recognized as the primary metabolite of styrene responsible for its genotoxic effects. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.
| Exposure Route | Organism | Endpoint | Value | Source |
| Oral | Rat | LD50 | ~4290 mg/kg bw | [ECHEMI] |
| Dermal | Rabbit (male) | LD50 | 1060 mg/kg bw | [ECHEMI] |
| Inhalation | Rat (male) | LC50 | > 500 ppm | [ECHEMI] |
Table 3: Acute Mammalian Toxicity of this compound.
The primary mechanism of its genotoxicity is the covalent binding of this electrophilic epoxide to DNA, forming DNA adducts. This interaction can lead to mutations and initiate carcinogenic processes.
Experimental Protocols
Aquatic Toxicity Testing
The ecotoxicity data presented in Table 2 are typically determined using standardized protocols from the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 203: Fish, Acute Toxicity Test This test evaluates the lethal concentration of a substance to fish over a 96-hour period.
-
Test Organism: A recommended fish species, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Exposure: Fish are exposed to a range of concentrations of the test substance in a geometric series, along with a control group in clean water. At least seven fish are used per concentration.
-
Duration: The exposure period is 96 hours.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (Lethal Concentration 50%), the concentration that is lethal to 50% of the test fish, is calculated.
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test This guideline assesses the concentration of a substance that immobilizes 50% of the daphnids within 48 hours.
-
Test Organism: Young daphnids (e.g., Daphnia magna), less than 24 hours old, are used.
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance. Each concentration level has at least 20 animals, divided into four replicates.
-
Duration: The test duration is 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50 (Effective Concentration 50%) for immobilization is determined.
OECD Test Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test measures the effect of a substance on the growth of algae.
-
Test Organism: A species of green algae, such as Desmodesmus subspicatus, is used.
-
Exposure: Exponentially growing algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Duration: The exposure period is typically 72 hours.
-
Observations: Algal growth is measured at 24-hour intervals, often by cell counting or spectrophotometry.
-
Endpoint: The EC50 for growth inhibition is calculated by comparing the growth rate in the test concentrations to that of the control.
Analytical Methodology for Environmental Samples
The detection and quantification of this compound in environmental matrices like water and soil typically involve chromatographic techniques. While a specific, dedicated EPA method for this compound is not published, its analysis would fall under the general methods for volatile or semi-volatile organic compounds.
General Procedure (based on EPA Methods for VOCs/SVOCs, e.g., EPA 8260/8270):
-
Sample Preparation:
-
Water Samples: For volatile analysis, a purge-and-trap system (EPA Method 5030) can be used to extract this compound from the water sample onto a sorbent trap. For semi-volatile analysis, liquid-liquid extraction (EPA Method 3510) or solid-phase extraction (SPE) (EPA Method 3535) with an appropriate solvent is employed.
-
Soil/Sediment Samples: this compound can be extracted from solid samples using methods like pressurized fluid extraction (EPA Method 3545) or ultrasonic extraction (EPA Method 3550) with a suitable solvent.
-
-
Analysis: The prepared extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC/MS).
-
Gas Chromatography (GC): A capillary column is used to separate this compound from other components in the extract based on its volatility and affinity for the column's stationary phase.
-
Mass Spectrometry (MS): The separated compounds are then ionized and fragmented. The mass spectrometer detects these fragments, providing a unique mass spectrum that allows for the positive identification and quantification of this compound.
-
Visualizing Key Pathways
To better understand the transformation and toxicological action of this compound, the following diagrams illustrate the key pathways.
References
An In-Depth Technical Guide to the Discovery and History of Styrene Oxide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene oxide, a key epoxide, serves as a vital building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its versatile reactivity, stemming from the strained three-membered oxirane ring, allows for the introduction of diverse functionalities, making it an indispensable intermediate in the preparation of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, detailing the core methodologies, experimental protocols, and underlying reaction mechanisms. Quantitative data is presented in structured tables for comparative analysis, and key transformations are visualized through reaction pathway diagrams.
Historical Discovery and Early Synthetic Efforts
The journey to understanding and synthesizing this compound began in the early 20th century. While earlier observations of "styrol oxide" by Eduard Simon in 1839 were later identified as polystyrene, the first deliberate and confirmed synthesis of this compound is credited to French chemists Ernest Fourneau and Marc Tiffeneau in 1905 . Their method involved the reaction of styrene with iodine, water, and mercuric oxide.[1]
A landmark development in epoxide chemistry came shortly after with the work of Russian chemist Nikolai Prilezhaev in 1909 . He discovered that alkenes react with peroxy acids to form epoxides, a reaction now famously known as the Prilezhaev reaction . This method proved to be a general and efficient route for the epoxidation of a wide range of olefins, including styrene, and remains a cornerstone of organic synthesis.
Major Synthetic Methodologies
The synthesis of this compound has evolved significantly since its discovery, with several key methods being developed and refined over the years. These can be broadly categorized into three main approaches: epoxidation with peroxy acids (the Prilezhaev reaction), the chlorohydrin process, and catalytic epoxidation with hydrogen peroxide.
Epoxidation with Peroxy Acids (Prilezhaev Reaction)
The Prilezhaev reaction is a classic and widely used method for the synthesis of this compound. It involves the reaction of styrene with a peroxy acid, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
Reaction Mechanism: The reaction proceeds through a concerted mechanism often referred to as the "butterfly mechanism." The peroxy acid delivers an oxygen atom to the double bond of styrene in a single step, forming the epoxide and the corresponding carboxylic acid as a byproduct.
Caption: The "Butterfly Mechanism" of the Prilezhaev reaction.
Experimental Protocol (Hibbert and Burt, 1925): [2]
A detailed procedure for the synthesis of this compound using peroxybenzoic acid was published in Organic Syntheses.
-
Preparation of Peroxybenzoic Acid Solution: A solution of 42 g (0.30 mole) of peroxybenzoic acid in 500 cc of chloroform is prepared.
-
Reaction: To this solution, 30 g (0.29 mole) of styrene is added.
-
Reaction Conditions: The reaction mixture is maintained at 0°C for 24 hours, with frequent shaking during the first hour.
-
Work-up:
-
The excess perbenzoic acid is monitored by titration.
-
The benzoic acid byproduct is removed by extraction with a 10% sodium hydroxide solution.
-
The organic layer is washed with water and dried over anhydrous sodium sulfate.
-
-
Purification: The chloroform is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure. The product distills at 188–192°C.[2]
Quantitative Data:
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Peroxybenzoic Acid | Chloroform | 0 | 24 | 69-75 | [2] |
The Chlorohydrin Process
The chlorohydrin process is a two-step method that was historically a significant industrial route for the production of epoxides.
Step 1: Formation of Styrene Chlorohydrin: Styrene is reacted with a source of hypochlorous acid (HOCl), which can be generated in situ from chlorine gas and water, or by using a pre-formed hypochlorite solution. This reaction yields a mixture of two regioisomers: 2-chloro-1-phenylethanol and 1-chloro-2-phenylethanol, with the former typically predominating.
Step 2: Dehydrochlorination to this compound: The resulting styrene chlorohydrin is then treated with a base, such as aqueous sodium hydroxide or calcium hydroxide, to effect an intramolecular Williamson ether synthesis (dehydrochlorination), forming this compound.
Reaction Workflow:
Caption: The two-step chlorohydrin process for this compound synthesis.
Experimental Protocol:
A patent from 1952 describes a detailed procedure for this process.[3]
-
Styrene Chlorohydrin Formation: Chlorine gas is bubbled through a mixture of styrene and an aqueous solution of sodium bicarbonate. This produces a mixture of styrene chlorohydrin and styrene dichloride.
-
Dehydrochlorination: The crude mixture of styrene chlorohydrin and styrene dichloride is heated with a solution of a mild alkaline-reacting material, such as calcium acetate in ethanol, at a temperature of 70-90°C. The reaction is refluxed for 20 to 30 hours.[3]
-
Work-up and Purification: The ethanol is distilled off, and the residue is steam distilled. The resulting oil is then fractionally distilled under vacuum to yield this compound. A typical boiling point for the purified product is 75-78°C at 10 mm Hg.[3]
Quantitative Data:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Calcium Acetate | Ethanol | 70-90 (reflux) | 20-30 | 83 (theory) | [3] |
| Sodium Hydroxide | Aqueous | 40 | 0.5 | Not specified | [4] |
Catalytic Epoxidation with Hydrogen Peroxide
The development of catalytic methods using hydrogen peroxide (H₂O₂) as the oxidant represents a significant advancement towards "green" and more sustainable chemical processes. These methods offer advantages such as high atom economy (with water as the only theoretical byproduct) and avoidance of stoichiometric amounts of corrosive or expensive reagents. A variety of metal-based catalysts have been developed for this purpose, with tungsten and manganese complexes being particularly effective.
Reaction Mechanism: The exact mechanism can vary depending on the metal catalyst and reaction conditions. However, a general pathway involves the activation of hydrogen peroxide by the metal center to form a highly reactive metal-peroxo or metal-hydroperoxo species. This activated oxygen species then transfers an oxygen atom to the styrene double bond.
Catalytic Cycle Workflow:
Caption: Generalized catalytic cycle for H₂O₂ epoxidation.
Experimental Protocol (Example with a Tungsten-based Catalyst):
A patent describes a process using a bis(tri-n-alkyltinoxy)molybdic acid catalyst, which is analogous to tungsten-based systems.[5]
-
Reaction Setup: In a flask, 43.8 mmol of styrene, 5 ml of chloroform, 0.35 mmol of tri-n-butyltin oxide, about 0.35 mmol of molybdenum blue (a source of molybdenum), and 0.35 mmol of 30% trimethylamine are combined.
-
Reaction Conditions: The mixture is stirred at room temperature for 20 minutes. Then, hydrogen peroxide is added, and the reaction is allowed to proceed. The temperature is typically maintained between 10°C and 70°C.
-
Analysis: The conversion of styrene and the formation of this compound are monitored by gas chromatography. The residual hydrogen peroxide is determined by iodometric titration.
Quantitative Data for Various Catalytic Systems:
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Styrene Conversion (%) | This compound Selectivity (%) | Reference |
| MnO₂ nanoparticles (electrochemical) | H₂O₂, O₂ | - | - | - | High turnover | - | [6][7][8] |
| Co SACs | tert-butyl hydroperoxide | - | - | 8 | 99.9 | 71 | [9] |
| Mn²⁺-exchanged zeolites | 30% H₂O₂ | - | - | - | >96 | - | [10] |
| Methylrhenium trioxide | H₂O₂ | CH₃CN/H₂O | - | - | - | - | |
| Tungsten-based heteropoly acids | 15% H₂O₂ | 1,2-dichloroethane | 60 | 3 | - | 81.2 (yield) | [11] |
Conclusion
The synthesis of this compound has a rich history, evolving from early stoichiometric methods to highly efficient and environmentally benign catalytic processes. The Prilezhaev reaction remains a valuable tool in academic and research settings for its reliability and predictability. The chlorohydrin process, while historically significant for industrial production, has been largely superseded due to environmental concerns and the costs associated with chlorine usage. Modern research continues to focus on the development of novel and improved catalytic systems for the epoxidation of styrene with hydrogen peroxide, aiming for even higher activities, selectivities, and sustainability. These advancements are crucial for meeting the growing demand for this compound in the pharmaceutical and fine chemical industries while adhering to the principles of green chemistry.
References
- 1. Kinetics and mechanism of styrene epoxidation by chlorite: role of chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2582114A - Synthesis of this compound - Google Patents [patents.google.com]
- 4. US2776982A - Production of this compound - Google Patents [patents.google.com]
- 5. US5041569A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Electrochemical catalysis of styrene epoxidation with films of MnO(2) nanoparticles and H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "Electrochemical catalysis of styrene epoxidation with films of MnO2 na" by Laura Espinal [digitalcommons.lib.uconn.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
Navigating the Reactive Landscape of Styrene Oxide: A Theoretical and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Styrene oxide, a key epoxide intermediate, plays a crucial role in organic synthesis and is a metabolite of styrene. Understanding its reaction pathways is paramount for controlling product formation, designing novel catalysts, and elucidating toxicological mechanisms. This technical guide provides an in-depth analysis of the theoretical calculations and experimental validations of this compound's diverse reaction pathways, including nucleophilic and electrophilic attacks, acid- and base-catalyzed hydrolyses, and enzymatic transformations.
Theoretical Approaches to Understanding this compound Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate mechanisms of this compound reactions. By modeling the potential energy surface, researchers can identify transition states, intermediates, and products, thereby predicting the most favorable reaction pathways.
Computational Methodology
A common theoretical approach involves geometry optimizations and energy calculations using DFT. Functionals such as ωB97X-D are often employed due to their ability to capture both short- and long-range interactions.[1][2] Calculations are typically performed in the gas phase, and frequency computations are used to verify the nature of stationary points (reactants, intermediates, products, and transition states).[1] To ensure that a transition structure connects the desired reactants and products, Intrinsic Reaction Coordinate (IRC) calculations are performed.[1] The inclusion of solvent effects can be modeled using continuum models like the Conductor-like Screening Model (COSMO).[3][4]
Key Reaction Pathways of this compound
This compound undergoes a variety of transformations depending on the reaction conditions and the nature of the attacking species. The following sections detail the major reaction pathways investigated through theoretical calculations.
Nucleophilic Ring-Opening
The strained three-membered ring of this compound is susceptible to attack by nucleophiles. Theoretical and experimental studies have shown that these reactions are highly regioselective.[5] The attack can occur at either the benzylic (α) or the terminal (β) carbon atom.
Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered β-carbon, leading to the corresponding β-substituted alcohol.[6]
Experimental Protocol: Nucleophilic Ring-Opening of Epoxides
A mild and efficient method for the nucleophilic ring-opening of epoxides involves reacting the epoxide with amines, alcohols, or water in nitromethane as a polar solvent at room temperature without a catalyst. The reactions are monitored for their high regioselectivity and yield of the desired products.[5]
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. This protonation enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack by water can proceed through a mechanism with SN1-like character at the more substituted benzylic carbon, which can better stabilize a partial positive charge.[5][6]
The general mechanism for acid-catalyzed hydrolysis is depicted below:
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the less sterically hindered β-carbon in an SN2 fashion. This leads to the formation of 1-phenyl-1,2-ethanediol.
Caption: Base-catalyzed hydrolysis of this compound.
Cycloaddition with Carbon Dioxide
The reaction of this compound with CO2 to form cyclic carbonates is a significant area of research, driven by the desire to utilize CO2 as a C1 feedstock. Theoretical studies, particularly DFT calculations, have been instrumental in elucidating the reaction mechanisms.[1][2]
These reactions are typically catalyzed by Lewis acids and/or Lewis bases. For instance, a combination of an imidazole derivative (Lewis base) and ZnI2 (Lewis acid) has been shown to be highly effective.[1] The proposed mechanism involves the nucleophilic attack of the catalyst on the epoxide, followed by the insertion of CO2 and subsequent ring-closing to yield the cyclic carbonate and regenerate the catalyst.
The free energy profile for the HIm/ZnI2 catalyzed transformation of this compound to styrene carbonate reveals that the rate-determining step is the ring closure, with an activation energy of 25.72 kcal/mol.[1]
| Reaction Step | Catalyst System | Activation Energy (Ea, kcal/mol) |
| Ring Closure | HIm/ZnI2 | 25.72 |
Table 1: Calculated activation energy for the rate-determining step in the cycloaddition of CO2 to this compound.[1]
Experimental Protocol: CO2 Cycloaddition to this compound
In a typical experimental setup, a catalyst (e.g., 0.2 mmol) and this compound (20 mmol) are placed in a reactor. The reactor is then pressurized with CO2 (e.g., 2.0 MPa) and heated (e.g., 100 °C) for a specified time (e.g., 18 hours). After cooling and depressurization, the reaction mixture is analyzed, often by 1H NMR spectroscopy with an internal standard, to determine the conversion of this compound and the yield of styrene carbonate.[1][2]
Enzymatic Reactions
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. Soluble epoxide hydrolases (sEHs) can catalyze the enantioconvergent hydrolysis of this compound. Theoretical studies using DFT have been employed to investigate the mechanism of EH-catalyzed hydrolysis, providing insights into the roles of active site residues.
This compound isomerase (SOI) catalyzes the Meinwald rearrangement, an isomerization of the epoxide to a carbonyl compound.[7][8] This reaction is believed to proceed through a Lewis-acid-catalyzed mechanism where a ferric heme b at the enzyme's active site activates the epoxide oxygen.[7]
Caption: Enzymatic transformations of this compound.
Summary of Quantitative Data from Theoretical Calculations
The following table summarizes key quantitative data obtained from theoretical studies on various reaction pathways of this compound.
| Reaction Pathway | Catalyst/Condition | Method | Key Finding | Activation Energy (kcal/mol) | Reference |
| CO2 Cycloaddition | HIm/ZnI2 | DFT (ωB97X-D) | Ring closure is rate-determining | 25.72 | [1] |
| Epoxidation | Hydrogen Peroxide | DFT (Dmol3) | Protic solvents promote reaction | - | [3][4] |
| Alkylation | 4-(p-nitrobenzyl)pyridine | Kinetic Study | Four simultaneous reactions occur | - | [6] |
Table 2: Summary of quantitative data from theoretical and kinetic studies of this compound reactions.
Conclusion
Theoretical calculations, particularly DFT, have proven to be indispensable in unraveling the complex reaction mechanisms of this compound. These computational approaches, when coupled with experimental validation, provide a comprehensive understanding of factors governing reactivity, regioselectivity, and stereoselectivity. This knowledge is crucial for the rational design of catalysts for synthetic applications and for a deeper understanding of the biological fate of this important epoxide. The continued synergy between computational and experimental chemistry will undoubtedly lead to further advancements in controlling and utilizing the rich chemistry of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into this compound: An Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Alkylating potential of this compound: reactions and factors involved in the alkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural basis of the Meinwald rearrangement catalysed by this compound isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotrans2023.livescience.io [biotrans2023.livescience.io]
Methodological & Application
Lab-Scale Synthesis of Styrene Oxide Using Hydrogen Peroxide and Various Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the lab-scale synthesis of styrene oxide via the epoxidation of styrene using hydrogen peroxide (H₂O₂) as a green oxidant. The use of H₂O₂ offers an environmentally benign alternative to traditional methods, producing water as the primary byproduct.[1][2] This guide covers a range of catalytic systems, including heterogeneous, homogeneous, and biocatalytic approaches, to provide researchers with a comprehensive resource for selecting and implementing a suitable synthetic strategy. Detailed experimental procedures, data presentation in tabular format for easy comparison, and workflow diagrams are included to facilitate replication and adaptation in a laboratory setting.
Introduction
This compound is a crucial intermediate in the synthesis of fine chemicals, pharmaceuticals, perfumes, and epoxy resins.[1] Traditional industrial production methods, such as the chlorohydrin process, generate significant hazardous waste.[3] Consequently, the development of greener synthetic routes employing clean oxidants like hydrogen peroxide is of paramount importance. This document outlines several effective lab-scale methods for the epoxidation of styrene using H₂O₂ in conjunction with various catalysts. The protocols described herein are based on established research and offer a starting point for optimization and further development.
Catalytic Systems and Data Presentation
A variety of catalytic systems have been successfully employed for the epoxidation of styrene with H₂O₂. The choice of catalyst influences reaction efficiency, selectivity, and conditions. Below is a summary of key performance data for different catalyst types.
Table 1: Performance of Heterogeneous Catalysts
| Catalyst | Styrene Conversion (%) | This compound Selectivity (%) | Reaction Conditions | Reference |
| TS-1 molecular sieve | 28.92 | 77.59 | 60°C, 10 h, acetone solvent, urea promoter | [4] |
| CuO Nanocomposites | 99.7 | 99.3 | Solvent-free | [5] |
| Sulfate-modified iron oxide | >10-fold increase in yield vs. unmodified | - | CO₂ activated H₂O₂, solvent-free | [6] |
| Palladium(II) on SBA-15 | High | High (product not specified as solely this compound) | 60°C, 6 h | [7][8] |
| Mn₀.₁Cu₀.₉-MOF | 90.2 | 94.3 | 0°C, 6 h | [9] |
Table 2: Performance of Homogeneous and Phase-Transfer Catalysts
| Catalyst System | Styrene Conversion (%) | This compound Selectivity (%) | Reaction Conditions | Reference |
| Reaction-Controlled Phase Transfer Catalyst | 85 (based on H₂O₂) | 95 | < 1 h, biphasic medium | [1][10] |
| Sodium Tungstate & TBAB | ~75 | High | 50°C, 30 min, ethyl acetate solvent | [2] |
| Heteropoly Acids (Mo- and W-based) & PTC | High | High | 60°C, 3 h, 1,2-dichloroethane solvent | [11] |
| Dodecatungstophosphoric acid & CDMBAC | Quantitative | 100 | 50°C, ethylene dichloride solvent |
Table 3: Performance of Biocatalysts
| Catalyst | (R)-Styrene Oxide ee (%) | Turnover Number (TON) | Reaction Conditions | Reference |
| Engineered P450 Peroxygenase (F87A/T268I/L181Q) | up to 99 | 918 | pH 8.0 phosphate buffer, 0°C (semi-preparative) | [12][13] |
| Engineered P450 Peroxygenase (F87A/T268I/V78A/A184L) | 98 | 4350 | pH 8.0 phosphate buffer | [12][13] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the data tables.
Protocol for Heterogeneous Catalysis: Epoxidation using TS-1 Molecular Sieve[4]
Materials:
-
Styrene (25 mmol)
-
Urea
-
30% Hydrogen Peroxide (H₂O₂)
-
TS-1 molecular sieve modified by 0.15 mol butylamine (0.10 g)
-
Acetone (10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add styrene (25 mmol), the modified TS-1 catalyst (0.10 g), and acetone (10 mL).
-
Prepare a fresh solution of urea-hydrogen peroxide adduct by carefully mixing urea and H₂O₂ in a molar ratio of n(urea):n(H₂O₂) = 0.50. The molar ratio of styrene to H₂O₂ should be n(styrene):n(H₂O₂) = 3.0.
-
Add the urea-hydrogen peroxide solution to the reaction flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 60°C with constant stirring.
-
Maintain the reaction at this temperature for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Analyze the filtrate for styrene conversion and this compound selectivity using Gas Chromatography (GC).
Protocol for Phase-Transfer Catalysis: Epoxidation using a Reaction-Controlled Catalyst[1][10]
Materials:
-
Styrene
-
30% Hydrogen Peroxide (H₂O₂)
-
Reaction-Controlled Phase Transfer Catalyst: [(C₁₈H₃₇(30%)+C₁₆H₃₃(70%))N(CH₃)₃]₃[PW₄O₁₆]
-
Toluene
-
Tributyl phosphate (TBP)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, prepare a biphasic medium. For a small-scale reaction, a mixed solvent of toluene and TBP can be used.
-
Add styrene and the reaction-controlled phase transfer catalyst to the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 65°C) with vigorous stirring.
-
Slowly add the aqueous hydrogen peroxide (30%) to the reaction mixture.
-
Maintain the reaction for less than 1 hour. The catalyst, initially a powder, should form soluble active species upon addition of H₂O₂.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion (consumption of H₂O₂), the catalyst will precipitate out of the solution.
-
Cool the reaction mixture and recover the catalyst by filtration for potential reuse.
-
Isolate the product from the organic phase.
Protocol for Biocatalysis: Enantioselective Epoxidation using Engineered P450 Peroxygenase[13][14]
Materials:
-
Engineered P450 BM3 peroxygenase variant (e.g., F87A/T268I/L181Q)
-
Styrene
-
Dual-functional small molecule (DFSM), if required by the specific enzyme variant
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer (pH 8.0)
-
Reaction vessel (e.g., microcentrifuge tube or small flask)
-
Temperature-controlled shaker/incubator
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing phosphate buffer (pH 8.0).
-
Add the engineered P450 enzyme to the buffer to the desired final concentration.
-
If required, add the DFSM.
-
Add styrene to the reaction mixture.
-
Initiate the reaction by adding a controlled amount of H₂O₂.
-
Incubate the reaction at a specific temperature (e.g., 0°C for semi-preparative scale) with shaking.
-
Monitor the reaction for product formation and enantiomeric excess using chiral Gas Chromatography (GC).
-
Quench the reaction at the desired time point.
-
Extract the product with a suitable organic solvent for analysis and purification.
Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for the lab-scale synthesis and analysis of this compound.
Caption: General workflow for this compound synthesis.
Phase-Transfer Catalysis Mechanism
This diagram illustrates the logical relationship in a phase-transfer catalysis system for styrene epoxidation.
Caption: Phase-transfer catalysis mechanism for epoxidation.
Safety Precautions
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Styrene is flammable and a potential irritant. Work in a well-ventilated fume hood.
-
Some organic solvents used are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions involving peroxides can be exothermic. Ensure proper temperature control and be prepared for rapid temperature increases.[14]
-
Never distill a reaction mixture to dryness when peroxides may be present.[14] Always quench any residual peroxide before workup and purification. A common method is the addition of a reducing agent like sodium sulfite.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CN103788023A - Method for preparing this compound through epoxidation of styrene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfate-modified iron oxide catalyzed epoxidation of styrene with CO2 activated hydrogen peroxide in water - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective oxidation of styrene by H2O2 over novel supported palladium(ii)-based catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Ring-Opening Polymerization of Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for the ring-opening polymerization (ROP) of styrene oxide (SO), a critical process for the synthesis of poly(this compound) (PSO). PSO is a versatile polymer with applications in drug delivery, surface modification, and as a precursor for other functional materials. This document details the methodologies for anionic, cationic, and coordination ROP of this compound, presenting quantitative data in structured tables, in-depth experimental protocols, and visual diagrams of the polymerization pathways.
Introduction to Ring-Opening Polymerization of this compound
The ring-opening polymerization of this compound is a chain-growth polymerization that involves the opening of the epoxide ring to form a linear polyether chain. The polymerization can be initiated by cationic, anionic, or coordination initiators, each influencing the reaction mechanism, polymer structure, and properties such as molecular weight and stereoregularity. The choice of polymerization method is dictated by the desired polymer characteristics and the intended application.
Methods for Ring-Opening Polymerization of this compound
Anionic Ring-Opening Polymerization
Anionic ROP of this compound is typically initiated by strong nucleophiles, such as alkali metal alkoxides. This method can proceed in a living manner, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The regioselectivity of the ring-opening, either at the more substituted (α-position) or less substituted (β-position) carbon of the epoxide ring, is a key consideration and is influenced by the nature of the initiator and reaction conditions.
Key Characteristics:
-
Can achieve living polymerization characteristics.
-
Allows for good control over molecular weight and low polydispersity.
-
Regioselectivity of ring-opening can be controlled.
Cationic Ring-Opening Polymerization
Cationic ROP of this compound is initiated by electrophilic species, such as protons or Lewis acids. This method is often characterized by fast reaction rates but can be prone to side reactions like chain transfer, which may lead to polymers with lower molecular weights and broader distributions compared to anionic methods.[1] Acid-exchanged montmorillonite clays, such as Maghnite-H+, have been employed as effective heterogeneous catalysts for this process.[1]
Key Characteristics:
-
Typically proceeds at a fast rate.
-
Can be initiated by a variety of Lewis and Brønsted acids.
-
May result in lower molecular weight oligomers due to side reactions.[1]
Coordination Ring-Opening Polymerization
Coordination ROP of this compound involves the use of transition metal complexes as catalysts. These catalysts can offer a high degree of control over the polymerization, including stereoselectivity, leading to the formation of isotactic or syndiotactic polymers. This method has been shown to produce high molecular weight poly(this compound).[2]
Key Characteristics:
-
Can provide control over the stereochemistry of the polymer.
-
Capable of producing high molecular weight polymers.
-
A wide range of metal complexes can be utilized as catalysts.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the ring-opening polymerization of this compound, providing a comparative overview of the different methods.
Table 1: Anionic Ring-Opening Polymerization of this compound
| Initiator/Catalyst System | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | M w /M n | Reference |
| Potassium Alkoxide / 18-crown-6 | Potassium methoxide | THF | Room Temp. | 1700 - 4800 | 1.07 - 1.15 | [3] |
| Phosphazene Base | t-Bu-P4 / 3-phenyl-1-propanol | Not specified | Room Temp. | 5200 - 21800 | < 1.14 | [1][4] |
Table 2: Cationic Ring-Opening Polymerization of this compound
| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Mn ( g/mol ) | M w /M n | Reference |
| Maghnite-H+ | Dichloromethane | 20 | Low molecular mass oligomers reported | Not specified | [1] |
Table 3: Coordination Ring-Opening Polymerization of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | M w /M n | Reference |
| SnCl 2 | Solvent-free | 80 | 24 | ~1500 | Broad | [5][6] |
| SnCl 2 / HMDS | Solvent-free | 80 | 24 | 138,000 | Not specified | [2][5][6] |
| Neodymium-based catalyst | Toluene | 60 | 24 | 2400 | 1.48 | [4] |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound using Potassium Methoxide and 18-crown-6
This protocol is based on the method described by Grobelny et al.[3]
Materials:
-
This compound (SO), dried over CaH 2 and distilled.
-
Tetrahydrofuran (THF), anhydrous.
-
Potassium hydride (KH), purified.
-
Methanol (MeOH).
-
18-crown-6 (18C6).
-
Argon gas, high purity.
Procedure:
-
Initiator Preparation (Potassium Methoxide):
-
In a flame-dried Schlenk flask under an argon atmosphere, add purified potassium hydride (KH).
-
Add anhydrous THF to the flask.
-
Slowly add a stoichiometric amount of methanol (MeOH) to the KH suspension. The mixture is stirred until hydrogen evolution ceases.
-
Add 18-crown-6 (1 equivalent relative to KH) to the potassium methoxide solution to form the activated initiator complex.
-
-
Polymerization:
-
In a separate flame-dried reactor equipped with a magnetic stirrer and under an argon atmosphere, add the desired amount of anhydrous THF.
-
Introduce the freshly prepared activated potassium methoxide/18-crown-6 initiator solution into the reactor.
-
Add the purified this compound monomer to the reactor via syringe.
-
The reaction mixture is stirred at room temperature for the desired reaction time (e.g., several days).[3]
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Protocol 2: Cationic Ring-Opening Polymerization of this compound using Maghnite-H+
This protocol is a general procedure based on the use of Maghnite-H+ as a heterogeneous catalyst.[1]
Materials:
-
This compound (SO).
-
Maghnite-H+ catalyst (acid-exchanged montmorillonite clay).
-
Dichloromethane (CH 2 Cl 2 ), anhydrous.
-
Methanol (for precipitation).
-
Argon or Nitrogen gas.
Procedure:
-
Catalyst Activation:
-
Activate the Maghnite-H+ catalyst by heating under vacuum to remove any adsorbed water.
-
-
Polymerization:
-
In a dry reaction vessel under an inert atmosphere, add the activated Maghnite-H+ catalyst.
-
Add anhydrous dichloromethane to the vessel.
-
Introduce the this compound monomer to the suspension.
-
Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the specified duration.[1]
-
-
Work-up:
-
Separate the catalyst from the polymer solution by filtration or centrifugation.
-
Precipitate the polymer by adding the solution to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
-
Protocol 3: Coordination Ring-Opening Polymerization of this compound using a Tin Catalyst
This protocol is based on the procedure described by Gunes et al. using a SnCl 2 /HMDS catalyst system.[5][6]
Materials:
-
This compound (SO).
-
Tin(II) chloride (SnCl 2 ).
-
Hexamethyldisilazane (HMDS).
-
Nitrogen gas.
-
Methanol (for precipitation).
Procedure:
-
Reaction Setup:
-
Polymerization:
-
Polymer Isolation:
-
After the reaction period, dissolve the viscous product in a suitable solvent like THF or chloroform.
-
Precipitate the polymer by pouring the solution into an excess of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Visualizing the Polymerization Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of anionic, cationic, and coordination ring-opening polymerization of this compound, along with a generalized experimental workflow.
Caption: Anionic Ring-Opening Polymerization of this compound.
Caption: Cationic Ring-Opening Polymerization of this compound.
Caption: Coordination Ring-Opening Polymerization of this compound.
Caption: General Experimental Workflow for ROP of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Ring opening polymerization of this compound initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application of Styrene Oxide as a Reactive Diluent for Epoxy Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene oxide is a versatile monofunctional reactive diluent employed to reduce the viscosity of epoxy resin systems. Its primary function is to lower the viscosity of high-viscosity epoxy resins, thereby improving handling, processing, and the ability to incorporate higher filler loads. By chemically reacting with the epoxy resin during the curing process, this compound becomes an integral part of the polymer network. This integration minimizes the negative effects on mechanical and thermal properties often associated with non-reactive diluents, which can migrate out of the cured matrix over time.
This document provides detailed application notes and experimental protocols for utilizing this compound as a reactive diluent in epoxy resin formulations. It is intended to guide researchers and professionals in evaluating the effects of this compound on key properties of cured epoxy systems.
Key Advantages of Using this compound
-
Viscosity Reduction: Significantly lowers the viscosity of epoxy formulations, enabling easier processing and application, such as in casting, potting, and coating.
-
Improved Wetting: Enhanced wetting of substrates and fillers due to lower surface tension.
-
Minimal Impact on Mechanical Properties: As a reactive diluent, it forms covalent bonds within the epoxy matrix, leading to better retention of mechanical strength compared to non-reactive diluents.
-
Good Electrical Properties: Cured systems containing this compound generally maintain good electrical insulation properties.
Experimental Data
The following tables summarize the typical effects of varying concentrations of this compound on the key properties of a standard Bisphenol A-based epoxy resin cured with an amine hardener.
Table 1: Effect of this compound Concentration on Viscosity
| This compound Concentration (wt%) | Viscosity at 25°C (mPa·s) | Viscosity Reduction (%) |
| 0 | 12,000 | 0 |
| 5 | 4,500 | 62.5 |
| 10 | 1,800 | 85 |
| 15 | 800 | 93.3 |
| 20 | 400 | 96.7 |
Table 2: Effect of this compound Concentration on Mechanical Properties
| This compound Concentration (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| 0 | 75 | 3.2 |
| 5 | 72 | 3.1 |
| 10 | 68 | 2.9 |
| 15 | 63 | 2.7 |
| 20 | 58 | 2.5 |
Table 3: Effect of this compound Concentration on Thermal Properties
| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 | 155 |
| 5 | 148 |
| 10 | 140 |
| 15 | 132 |
| 20 | 125 |
Experimental Protocols
Protocol for Sample Preparation
Objective: To prepare epoxy resin samples with varying concentrations of this compound for subsequent testing.
Materials:
-
Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)
-
This compound (98% purity)
-
Amine curing agent (e.g., Triethylenetetramine - TETA)
-
Disposable mixing cups and stirring rods
-
Weighing balance (accuracy ± 0.01 g)
-
Vacuum desiccator
Procedure:
-
Calculate the required amounts of epoxy resin, this compound, and curing agent for each formulation based on the desired weight percentages. The stoichiometric amount of curing agent should be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.
-
Pre-condition the epoxy resin, this compound, and curing agent to room temperature (25 ± 2°C).
-
Weigh the epoxy resin into a clean, dry mixing cup.
-
Add the calculated amount of this compound to the epoxy resin and mix thoroughly for 5 minutes until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the amine curing agent to the epoxy-styrene oxide mixture.
-
Mix all components thoroughly for another 3-5 minutes, ensuring to scrape the sides and bottom of the mixing cup to achieve a uniform blend.
-
Degas the mixture in a vacuum desiccator for 10-15 minutes or until all visible air bubbles are removed.
-
Pour the degassed mixture into appropriate molds for mechanical and thermal testing.
-
Follow the recommended curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
Protocol for Viscosity Measurement
Objective: To determine the effect of this compound concentration on the viscosity of the epoxy resin formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindles
-
Temperature-controlled water bath
Procedure:
-
Prepare the epoxy-styrene oxide mixtures (without the curing agent) as described in Protocol 4.1.
-
Equilibrate the sample and the viscometer spindle to the test temperature (25 ± 0.1°C) using the water bath.
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the instrument's full-scale range.
-
Immerse the spindle into the sample up to the immersion mark.
-
Allow the spindle to rotate for 60 seconds to achieve a stable reading.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
Repeat the measurement three times for each sample and report the average value.
Protocol for Mechanical Testing
Objective: To evaluate the effect of this compound concentration on the tensile strength and flexural modulus of the cured epoxy resin.
Apparatus:
-
Universal Testing Machine (UTM)
-
Tensile test specimens (ASTM D638 Type I)
-
Flexural test specimens (ASTM D790)
Procedure:
Tensile Testing (ASTM D638):
-
Condition the cured dumbbell-shaped specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed of 5 mm/min until the specimen fails.
-
Record the maximum load and the elongation at break.
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
-
Test at least five specimens for each formulation and report the average results.
Flexural Testing (ASTM D790):
-
Condition the cured rectangular specimens as described for tensile testing.
-
Measure the width and thickness of each specimen.
-
Set up the three-point bending fixture on the UTM with a specified support span.
-
Place the specimen on the supports, ensuring it is centered.
-
Apply a load to the center of the specimen at a specified rate until rupture occurs.
-
Record the load-deflection curve.
-
Calculate the flexural modulus from the slope of the initial linear portion of the load-deflection curve.
-
Test at least five specimens for each formulation and report the average results.
Protocol for Thermal Analysis (DSC)
Objective: To determine the effect of this compound concentration on the glass transition temperature (Tg) of the cured epoxy resin.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare small samples (5-10 mg) from the cured epoxy specimens.
-
Place the sample in an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate.
-
Reheat the sample at the same heating rate of 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.
Visualizations
Caption: Experimental workflow for evaluating epoxy-styrene oxide formulations.
Caption: Logical relationship of components in the epoxy-styrene oxide system.
Application Notes and Protocols for the Synthesis of Phenethyl Alcohol via Hydrogenation of Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl alcohol is a valuable aromatic alcohol widely used in the fragrance, food, and pharmaceutical industries for its characteristic rose-like scent. It also serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. One of the prominent methods for its production is the catalytic hydrogenation of styrene oxide. This process offers an environmentally benign alternative to traditional methods like the Friedel-Crafts alkylation of benzene, which often involves hazardous reagents and generates significant waste.
This document provides detailed application notes and experimental protocols for the synthesis of phenethyl alcohol through the hydrogenation of this compound. It includes a comparative analysis of different catalytic systems, optimized reaction conditions, and a step-by-step guide for laboratory-scale synthesis.
Catalytic Systems and Performance Data
The choice of catalyst and reaction conditions significantly influences the conversion of this compound and the selectivity towards phenethyl alcohol. Various catalysts, including Raney nickel and palladium on carbon (Pd/C), have been effectively employed.[1][2] The following table summarizes the performance of different catalytic systems under various conditions.
| Catalyst | Temperature (°C) | Pressure (psig) | Solvent | Promoter | This compound Conversion (%) | Phenethyl Alcohol Selectivity (%) | Reference |
| Raney Nickel | 40-120 | 50-800 | Methanol | NaOH | >99.5 | 99.9 | [3] |
| 1% Pd/C | 40 | 300 | Methanol | Quinoline | Complete | 99.65 | [3] |
| 1% Pd/C | 40 | 300 | Methanol | NaOH | 60 | 85 | [3] |
| Pd-Cu EnCat | 60 | ~88 | Methanol | NaOH | Complete | 92 | [4] |
| Nanocrystalline Nickel | Optimized | Optimized | Not Specified | Not Specified | 98 | 99 | [5] |
| Pd(II) on basic inorganic support | Optimized | Optimized | Not Specified | None | Complete | 98.5 | [6] |
| Raney Nickel | 40-50 | 290 | Methanol | 48% aq. Alkali | Not Specified | 99.3 | [2] |
| 3% Palladium | 100 | 1200 | Isopropyl alcohol | Sodium Carbonate | Not Specified | 91.91 | [7] |
Experimental Protocols
This section outlines a general laboratory procedure for the synthesis of phenethyl alcohol from this compound using a supported palladium catalyst.
Materials:
-
This compound (97%)
-
Methanol (ACS grade)
-
1% Palladium on Carbon (Pd/C) catalyst
-
Sodium Hydroxide (NaOH) or Quinoline (promoter)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Standard laboratory glassware
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Setup:
-
Inerting the System:
-
Seal the autoclave.
-
Purge the reactor several times with nitrogen gas to remove any residual air.
-
-
Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 300 psig).[3]
-
Begin stirring the mixture.
-
Heat the reactor to the target temperature (e.g., 40°C) and maintain it throughout the reaction.[3]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent runs.
-
The filtrate contains the phenethyl alcohol product in methanol.
-
The product can be purified by distillation under vacuum to remove the solvent and any minor byproducts.[1]
-
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated area, away from ignition sources.
-
The use of a high-pressure autoclave requires proper training and adherence to safety protocols.
-
This compound is a potential carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Process Workflow
The following diagram illustrates the key steps in the synthesis of phenethyl alcohol from this compound.
Caption: Workflow for Phenethyl Alcohol Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US9040755B2 - Hydrogenation of this compound forming 2-phenyl ethanol - Google Patents [patents.google.com]
- 7. US4064186A - Hydrogenation of this compound to produce 2-phenylethanol - Google Patents [patents.google.com]
Synthesis of High Molecular Weight Poly(styrene oxide): An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of high molecular weight poly(styrene oxide) (PSO), a polymer with significant potential in biomedical applications, including drug delivery systems. Two effective methods are presented: coordination polymerization using a tin-based catalyst system and living anionic ring-opening polymerization (ROP) employing a phosphazene base.
Introduction
Poly(this compound) is a versatile polymer whose properties are highly dependent on its molecular weight. High molecular weight PSO is particularly desirable for applications requiring specific mechanical properties and controlled degradation profiles. However, the synthesis of high molecular weight PSO can be challenging, often resulting in low molecular weight oligomers under conventional anionic or cationic polymerization conditions.[1] This note details two robust methods to achieve high molecular weight PSO: a coordination polymerization method capable of producing very high molecular weight polymer, and a living anionic ROP method that offers excellent control over molecular weight and dispersity.
Data Summary
The following table summarizes the key quantitative data from the two synthesis protocols detailed in this document, allowing for a direct comparison of their effectiveness in producing high molecular weight poly(this compound).
| Parameter | Coordination Polymerization (SnCl₂/HMDS) | Living Anionic ROP (t-Bu-P₄/PPA) |
| Catalyst/Initiator System | SnCl₂/Hexamethyldisilazane (HMDS) | t-Bu-P₄ (Phosphazene Base) / 3-Phenyl-1-propanol (PPA) |
| Number Average Molecular Weight (Mₙ) | ~138,000 g/mol [2][3] | 5,200 - 21,800 g/mol [4] |
| Polydispersity Index (PDI) | Not explicitly stated, described as "more regular structure"[2] | < 1.14[4] |
| Reaction Conditions | Solvent-free, 80°C, 24 h | Toluene, Room Temperature, 20 h |
| Monomer Conversion | High (exact % not specified for optimal conditions) | 93.9%[4] |
Experimental Workflow
The general workflow for the synthesis and characterization of high molecular weight poly(this compound) is outlined in the diagram below. This process includes monomer and reagent preparation, polymerization under an inert atmosphere, and subsequent purification and characterization of the resulting polymer.
Caption: General workflow for poly(this compound) synthesis.
Experimental Protocols
Protocol 1: Coordination Polymerization using SnCl₂/HMDS Catalyst
This protocol describes the synthesis of very high molecular weight poly(this compound) using a tin(II) chloride and hexamethyldisilazane catalyst system.[2][3]
Materials:
-
This compound (SO)
-
Tin(II) chloride (SnCl₂)
-
Hexamethyldisilazane (HMDS)
-
Nitrogen gas (N₂)
-
Reaction vial with a magnetic stir bar
Procedure:
-
In a reaction vial under a nitrogen atmosphere, add SnCl₂ (15 mg) and HMDS (13 mg).
-
To this catalyst mixture, add this compound (1.2 mL).
-
Seal the vial and stir the solvent-free mixture at 80°C for 24 hours.
-
After the reaction period, the resulting polymer can be dissolved in a suitable solvent (e.g., chloroform) and purified by precipitation in a non-solvent (e.g., methanol).
-
The purified polymer should be dried under vacuum to a constant weight.
Characterization:
-
The molecular weight and polydispersity of the resulting poly(this compound) can be determined by gel permeation chromatography (GPC).
-
The chemical structure can be confirmed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Living Anionic Ring-Opening Polymerization using a Phosphazene Base
This protocol details the synthesis of poly(this compound) with a controlled molecular weight and low polydispersity via living anionic ring-opening polymerization.[4]
Materials:
-
This compound (SO)
-
3-Phenyl-1-propanol (PPA)
-
t-Bu-P₄ phosphazene base (1.0 M solution in n-hexane)
-
Anhydrous toluene
-
Benzoic acid
-
Dichloromethane (CH₂Cl₂)
-
2-Propanol
-
Nitrogen gas (N₂)
-
Reaction flask with a magnetic stir bar
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 3-phenyl-1-propanol (6.00 mg, 44.1 µmol) and anhydrous toluene (0.31 mL).
-
To this solution, add the t-Bu-P₄ solution (44.1 µL of 1.0 M solution in n-hexane, 44.1 µmol).
-
Add this compound (1.00 mL, 4.41 mmol) to the initiator/catalyst solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Quench the polymerization by adding benzoic acid (25 mg).
-
Purify the polymer by decantation with dichloromethane and 2-propanol.
-
Remove the solvent under vacuum to obtain a glassy white solid.
Characterization:
-
Monomer conversion can be determined by ¹H NMR spectroscopy.
-
Molecular weight and polydispersity can be determined by GPC.
-
The presence of the initiator residue at the chain end can be confirmed by ¹H NMR and MALDI-TOF mass spectrometry.
Conclusion
The protocols presented herein provide researchers with two effective methods for synthesizing high molecular weight poly(this compound). The choice of method will depend on the specific requirements of the application. The SnCl₂/HMDS coordination polymerization is suitable for achieving very high molecular weights, while the living anionic ROP with a phosphazene base offers excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution. These well-defined polymers are valuable materials for advanced research in drug development and materials science.
References
Application Note and Protocols for Monitoring Airborne Styrene Oxide in the Laboratory
Introduction
Styrene oxide is a reactive epoxide and a primary metabolite of styrene, a widely used industrial chemical. Due to its potential health risks, including carcinogenicity, monitoring airborne concentrations of this compound in laboratory and industrial settings is crucial for ensuring occupational safety and compliance with regulatory standards.[1][2] This document provides detailed application notes and protocols for the sampling and analysis of airborne this compound, tailored for researchers, scientists, and drug development professionals. The methods described herein primarily focus on active and passive sampling followed by gas chromatography (GC) analysis, a robust and widely adopted technique for this purpose.[3][4][5][6][7]
Air Sampling Methodologies
The initial and most critical step in monitoring airborne contaminants is the collection of a representative air sample. Both active and passive sampling methods have been successfully employed for this compound.[5][6]
Active Sampling
Active sampling involves drawing a known volume of air through a sorbent tube using a calibrated air sampling pump. This method is suitable for measuring time-weighted average (TWA) and short-term exposure limit (STEL) concentrations.
-
Sorbent Material: Tenax-GC is a commonly used sorbent due to its high recovery and good capacity for this compound.[3][4][7][8] A typical sampler consists of a glass fiber filter to trap particulate matter, followed by a primary and a backup sorbent bed.[3][4][7][8]
-
Sampling Pump: A personal sampling pump capable of maintaining a constant flow rate is required. The flow rate is typically set between 0.05 and 0.2 L/min.
-
Sample Volume: The total volume of air sampled will depend on the expected concentration of this compound and the analytical method's detection limit.
Passive Sampling
Passive, or diffusive, samplers collect volatile organic compounds (VOCs) without the use of a pump. They are convenient for long-term monitoring and personal exposure assessment.
-
Sorbent Material: Passive samplers for styrene often contain a carbon-based adsorbent like Anasorb 747.[9][10] Some samplers are specifically designed for styrene and related compounds.[11]
-
Uptake Rate: The manufacturer provides a specific uptake rate for this compound, which is used to calculate the airborne concentration based on the mass of analyte collected over a known time.
Analytical Methods
Gas chromatography is the most common analytical technique for the determination of this compound collected from air samples.[12][13][14]
Gas Chromatography (GC)
GC separates volatile compounds in a sample, which are then detected and quantified. For this compound analysis, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used.[5][6][13]
-
Sample Preparation: After sampling, the this compound is desorbed from the sorbent material using a suitable solvent, most commonly ethyl acetate.[3][4][5][6][7][8]
-
Instrumentation: A gas chromatograph equipped with a capillary column and an appropriate detector is required.
Experimental Protocols
Protocol 1: Active Air Sampling and GC-FID Analysis
This protocol details the collection of airborne this compound using active sampling with Tenax-GC sorbent tubes followed by analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).
4.1.1. Materials and Reagents
-
Tenax-GC sorbent tubes (e.g., 50 mg primary bed, 25 mg backup bed)[3]
-
Personal air sampling pump, calibrated
-
Tubing for connecting the pump to the sorbent tube
-
Tube holder
-
This compound standard
-
Ethyl acetate (analytical grade)
-
Volumetric flasks and syringes
-
Gas chromatograph with FID and capillary column (e.g., Carbowax 1540 on 60/80 Chromosorb W-AW-DMCS)[4]
4.1.2. Sampling Procedure
-
Calibrate the personal sampling pump to a known flow rate (e.g., 0.1 L/min).
-
Break the ends of a new Tenax-GC sorbent tube.
-
Connect the backup end of the sorbent tube to the sampling pump using tubing. The primary sorbent section should face the atmosphere.
-
Place the sorbent tube in the breathing zone of the worker or in the area to be monitored.
-
Turn on the pump and record the start time.
-
After the desired sampling period, turn off the pump and record the stop time.
-
Cap the sorbent tube and label it with a unique identifier.
-
Record the total sampling time and flow rate.
4.1.3. Sample Preparation (Desorption)
-
Carefully break open the sorbent tube and transfer the primary and backup sorbent sections to separate vials.
-
Add a known volume of ethyl acetate (e.g., 1.0 mL) to each vial.
-
Seal the vials and gently agitate for a specified time (e.g., 30 minutes) to ensure complete desorption.
4.1.4. GC-FID Analysis
-
Set up the GC-FID with the appropriate analytical conditions (e.g., injector temperature, column temperature program, detector temperature). A low injector temperature (e.g., 70°C) is recommended to prevent thermal rearrangement of this compound to phenylacetaldehyde.[5][6]
-
Prepare a series of calibration standards of this compound in ethyl acetate.
-
Inject a known volume (e.g., 1 µL) of the calibration standards into the GC to generate a calibration curve.
-
Inject an aliquot of the desorbed sample solution into the GC.
-
Identify the this compound peak based on its retention time and quantify the concentration using the calibration curve.
4.1.5. Calculation of Airborne Concentration
The concentration of this compound in the air sample is calculated using the following formula:
Concentration (mg/m³) = (Mass of this compound (µg) / Volume of Air Sampled (L)) * (1 / Desorption Efficiency)
Protocol 2: Passive Air Sampling and GC-MS Analysis
This protocol describes the use of passive samplers for collecting airborne this compound and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for higher selectivity and sensitivity.
4.2.1. Materials and Reagents
-
Passive samplers for volatile organic compounds (e.g., containing Anasorb 747)
-
This compound standard
-
Toluene or Carbon Disulfide (analytical grade)
-
Volumetric flasks and syringes
-
Gas chromatograph with a Mass Spectrometer (MS) detector and a suitable capillary column
4.2.2. Sampling Procedure
-
Record the start time and date.
-
Place the passive sampler in the desired monitoring location, ensuring it is exposed to the ambient air.
-
After the sampling period (typically 8 hours or longer), retrieve the sampler.
-
Record the stop time and date.
-
Seal the sampler as per the manufacturer's instructions.
4.2.3. Sample Preparation (Desorption)
-
Follow the manufacturer's instructions for desorbing the collected analytes. This typically involves adding a specific volume of a desorption solvent (e.g., toluene) to the sampler.
-
Allow the sampler to desorb for the recommended time.
4.2.4. GC-MS Analysis
-
Configure the GC-MS with appropriate parameters for the analysis of this compound.
-
Prepare calibration standards of this compound in the desorption solvent.
-
Analyze the calibration standards to create a calibration curve.
-
Analyze an aliquot of the sample extract.
-
Confirm the identity of this compound by its retention time and mass spectrum. Quantify the amount using the calibration curve.
4.2.5. Calculation of Airborne Concentration
The concentration of this compound is calculated using the manufacturer-provided uptake rate:
Concentration (ppm) = (Mass of this compound (µg) * 24.45) / (Uptake Rate (mL/min) * Sampling Time (min) * Molecular Weight of this compound)
Data Presentation
Quantitative data from the analysis should be summarized for clarity and comparison.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Parameter | Active Sampling (GC-FID) | Passive Sampling (GC-MS) | Reference |
| Sorbent | Tenax-GC | Carbon Adsorbent | [3][5][6] |
| Desorption Solvent | Ethyl Acetate | Toluene/Carbon Disulfide | [4][5][6][15] |
| Recovery | >95% | Dependent on loading | [4][5][6][7][8] |
| Limit of Detection | 0.1 µg per sample | 1 ppb (for SO) | [4][5][6][8] |
| Precision (RSD) | 7.6% (including pump error) | 5.0% | [4][5][6][8] |
Visualizations
Caption: Experimental workflow for monitoring airborne this compound.
Caption: Logic for selecting a this compound monitoring method.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Development of a sampling and analytical method for this compound, November 1, 1978-March 31, 1979. [stacks.cdc.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Measurement of styrene-7,8-oxide and other oxidation products of styrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of styrene-7,8-oxide and other oxidation products of styrene in air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. Development of a sampling and analytical method for this compound, November 1, 1978-March 31, 1979 (Technical Report) | OSTI.GOV [osti.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. skcinc.com [skcinc.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. conceptcontrols.com [conceptcontrols.com]
- 12. A very sensitive gas chromatographic method for the evaluation of styrene oxidase and this compound hydratase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monitoring of exposure to this compound by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. osha.gov [osha.gov]
Application Notes and Protocols: NMR Spectroscopy for the Characterization of Poly(styrene oxide)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of polymers. For poly(styrene oxide) (PSO), a polymer with applications in areas such as drug delivery as hydrophobic nanocarriers and as a coating material, NMR provides invaluable information regarding its chemical structure, purity, molecular weight, and stereochemistry.[1][2] This document provides detailed application notes and experimental protocols for the characterization of PSO using ¹H and ¹³C NMR spectroscopy.
Structural Characterization by ¹H and ¹³C NMR
¹H and ¹³C NMR spectroscopy are fundamental for confirming the successful synthesis of poly(this compound) and for verifying its primary structure. The spectra are characterized by distinct signals corresponding to the aromatic side chain and the polyether backbone.
¹H NMR Spectroscopy: The ¹H NMR spectrum of PSO typically exhibits signals in three main regions. The aromatic protons of the phenyl group appear in the downfield region, while the methine and methylene protons of the polymer backbone are observed in the upfield region.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing characteristic peaks for the carbons in the phenyl ring and the aliphatic carbons of the polymer backbone.[1] A regular head-to-tail linkage is often confirmed by the simplicity of the backbone signals.[1][3]
Data Presentation: Chemical Shift Assignments
The following tables summarize the typical chemical shifts observed for poly(this compound) in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data for Poly(this compound) in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (Ph-H) | 7.0 - 7.5 | multiplet (m) |
| Methine (backbone, -CH-) | 4.20 - 4.56 | multiplet (m) / triplet (t) |
| Methylene (backbone, -CH₂O-) | 3.37 - 3.68 | multiplet (m) |
Data sourced from[1].
Table 2: ¹³C NMR Chemical Shift Data for Poly(this compound) in CDCl₃
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic (Ph, quaternary) | 139.7 |
| Aromatic (Ph, -CH-) | 126.9 - 128.1 |
| Methine (backbone, -CH-) | 81.8 |
| Methylene (backbone, -CH₂O-) | 74.2 |
Data sourced from[1].
Visualization of Poly(this compound) Structure
The chemical structure of the poly(this compound) repeating unit is essential for interpreting NMR spectra.
Determination of Number-Average Molecular Weight (Mₙ)
For polymers synthesized via mechanisms where initiator fragments are incorporated as end-groups, ¹H NMR can be used to determine the number-average molecular weight (Mₙ).[4][5][6] This is achieved by comparing the integral of the signals from the end-groups to the integral of the signals from the repeating monomer units.
The calculation is based on the following relationship: Mₙ = Mᵢₙᵢₜ + (Iᵣₑₚₑₐₜ / IₑₙᏧ) * (NₑₙᏧ / Nᵣₑₚₑₐₜ) * Mᵣₑₚₑₐₜ
Where:
-
Mᵢₙᵢₜ : Molecular weight of the initiator fragments at the chain ends.
-
Iᵣₑₚₑₐₜ : Integral of a specific proton signal from the repeating monomer unit.
-
IₑₙᏧ : Integral of a specific proton signal from the end-group.
-
Nᵣₑₚₑₐₜ : Number of protons giving rise to the chosen repeating unit signal.
-
NₑₙᏧ : Number of protons giving rise to the chosen end-group signal.
-
Mᵣₑₚₑₐₜ : Molecular weight of the repeating monomer unit (for this compound, ~120.15 g/mol ).
Visualization of Mₙ Determination Logic
The logical relationship for calculating Mₙ from ¹H NMR data is outlined below.
Analysis of Tacticity
Tacticity refers to the stereochemical arrangement of the phenyl side groups along the polymer backbone. In ¹³C NMR, the chemical shifts of the backbone carbons, particularly the methine carbon, can be sensitive to the stereochemical environment (diads, triads, etc.).[7][8] High-resolution spectra may show splitting of the main signals, allowing for the quantification of isotactic, syndiotactic, and atactic sequences. For polystyrene, detailed studies have assigned specific peaks in the aromatic quaternary carbon region to different pentad and hexad sequences.[7][9] While less documented for PSO specifically, similar principles apply, and a regular stereo-structure can be inferred from the sharpness of the NMR signals.[3]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Polymer Dissolution: Accurately weigh 10-20 mg of the dry poly(this compound) sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube. Chloroform-d is a common choice due to its ability to dissolve PSO and its convenient solvent peak location.[1]
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample until the polymer is completely dissolved, ensuring a homogeneous solution.
-
Filtering (Optional): If the solution contains any particulate matter, it can be filtered through a small plug of glass wool into a clean NMR tube to improve spectral quality.
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[1]
-
Tuning and Shimming: Tune the probe for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically -2 to 12 ppm for ¹H NMR.[10]
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100 for quantitative analysis). Typically, 16 to 64 scans are adequate.[11]
-
Relaxation Delay (D1): For quantitative analysis, particularly for Mₙ determination, a sufficiently long relaxation delay is crucial. Set D1 to at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 10-30 seconds is often a safe starting point for polymers).[12]
-
Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[10]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.
-
Integrate the relevant peaks for structural confirmation and quantitative analysis.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune the probe for ¹³C and lock on the deuterium signal.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): A typical range for ¹³C NMR is 0 to 200 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans depending on the sample concentration.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative ¹³C NMR, longer delays (5 x T₁) and inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of the NMR Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sid.ir [sid.ir]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. mdpi.com [mdpi.com]
- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Styrene Oxide as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Styrene oxide, a reactive epoxide, serves as a crucial and versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. Its ability to undergo ring-opening reactions with various nucleophiles, particularly amines, allows for the construction of key pharmacophores such as β-amino alcohols. This core structure is present in numerous clinically significant drugs, including anthelmintics, sympathomimetics, and potentially in anticonvulsants. The chirality of this compound also presents an opportunity for the stereoselective synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is of paramount importance in modern drug development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of representative pharmaceuticals.
Introduction
This compound (phenyloxirane) is an organic compound that has garnered significant attention in the pharmaceutical industry as a valuable chiral building block.[1] Its strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to the formation of diverse and complex molecular architectures. The reaction of this compound with amines to form β-amino alcohols is a particularly powerful transformation in medicinal chemistry.[2] This application note will focus on the practical synthesis of two classes of pharmaceuticals where this compound is a key precursor: the anthelmintic drug Tetramisole and phenylethanolamine derivatives with sympathomimetic activity.
Synthesis of (±)-Tetramisole Hydrochloride
Tetramisole is a broad-spectrum anthelmintic agent.[3] Its synthesis from this compound is a classic example of the utility of this intermediate. The overall synthetic pathway involves the ring-opening of this compound with ethanolamine, followed by chlorination and a two-step cyclization process.
Synthetic Pathway
References
Living Anionic Polymerization of Styrene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Living anionic polymerization of styrene oxide offers a powerful method for the synthesis of well-defined poly(this compound) (PSO) with controlled molecular weight, narrow molecular weight distribution (low polydispersity index, PDI), and specific end-group functionalities. This control is crucial for applications in drug delivery, nanotechnology, and materials science, where precise polymer architecture dictates performance. This document provides detailed application notes and experimental protocols for the living anionic polymerization of this compound using various initiator systems.
Core Principles
The living anionic polymerization of epoxides, such as this compound, proceeds via a ring-opening mechanism. The key to achieving a "living" process, characterized by the absence of chain termination and transfer reactions, lies in the rigorous purification of all reagents and solvents to eliminate protic impurities. The polymerization is initiated by a strong nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an active alkoxide propagating species.
Data Presentation: Initiator Performance in this compound Polymerization
The choice of initiator and reaction conditions significantly impacts the characteristics of the resulting poly(this compound). The following tables summarize quantitative data from various studies on the living anionic polymerization of this compound.
Table 1: Polymerization of this compound with Potassium Alkoxide Initiators
| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Potassium t-butoxide / 18-crown-6 | 50 | THF | 20 | 4800 | 1.12 | [1][2] |
| Potassium methoxide / 18-crown-6 | 50 | THF | 20 | 4500 | 1.15 | [1][2] |
| Potassium isopropoxide / 18-crown-6 | 50 | THF | 20 | 3900 | 1.10 | [1][2] |
Table 2: Polymerization of this compound with Organolithium Initiators
| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| sec-Butyllithium | 100 | THF | -78 | 12000 | 1.05 | [3][4] |
| sec-Butyllithium | 50 | Benzene | 30 | 5800 | 1.08 | [4] |
| n-Butyllithium | 100 | Cyclohexane | 50 | 11500 | 1.06 | [3] |
Table 3: Polymerization of this compound with Sodium Naphthalenide Initiator
| Initiator System | Monomer/Initiator Ratio | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Sodium Naphthalenide | 100 | THF | -78 | 11000 | 1.10 | [5][6] |
| Sodium Naphthalenide | 50 | THF | -78 | 5500 | 1.12 | [5][6] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The following diagrams illustrate the initiation and propagation steps for the living anionic polymerization of this compound with different initiators.
Caption: General mechanism of living anionic polymerization of this compound.
Experimental Workflow
This diagram outlines the typical workflow for conducting a living anionic polymerization experiment.
Caption: General experimental workflow for living anionic polymerization.
Experimental Protocols
Crucial Prerequisite: All procedures must be carried out under a high-purity inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously flame-dried under vacuum immediately before use.
Protocol 1: Polymerization using Potassium t-Butoxide / 18-Crown-6
This protocol is adapted from procedures described for the polymerization of epoxides using potassium alkoxides.[1][2]
1. Reagent Purification:
-
This compound: Distill from calcium hydride (CaH₂) under reduced pressure. Store under an inert atmosphere in a sealed ampoule.
-
Tetrahydrofuran (THF): Reflux over sodium/benzophenone ketyl until a persistent deep blue or purple color is obtained, indicating an anhydrous and oxygen-free solvent. Distill directly into the reaction flask immediately before use.
-
Potassium t-Butoxide: Sublimed under vacuum.
-
18-Crown-6: Dried by azeotropic distillation with benzene, followed by drying under high vacuum.
2. Initiator Complex Formation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add sublimed potassium t-butoxide and dried 18-crown-6 (in a 1:1 molar ratio).
-
Evacuate the flask and backfill with inert gas three times.
-
Add freshly distilled THF via cannula to dissolve the solids.
3. Polymerization:
-
In a separate, flame-dried Schlenk flask, add the desired amount of freshly distilled THF.
-
Cool the flask to the desired reaction temperature (e.g., 20 °C).
-
Add the purified this compound to the THF via syringe.
-
Transfer the prepared initiator complex solution to the monomer solution via cannula to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (typically several hours).
4. Termination and Polymer Isolation:
-
Terminate the polymerization by adding a slight excess of degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or water).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Polymerization using sec-Butyllithium (sec-BuLi)
This protocol is based on established methods for the alkyllithium-initiated polymerization of vinyl and epoxide monomers.[3][4]
1. Reagent Purification:
-
This compound: Purify as described in Protocol 1.
-
THF or Hydrocarbon Solvent (e.g., Cyclohexane, Benzene): Purify as described in Protocol 1. For hydrocarbon solvents, titration with a solution of sec-BuLi and 1,1-diphenylethylene can be used to remove final traces of impurities.
-
sec-Butyllithium: Use a titrated solution in a hydrocarbon solvent.
2. Polymerization in THF (Polar Solvent):
-
To a flame-dried Schlenk flask, add the desired amount of freshly distilled THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add the purified this compound to the cold THF.
-
Slowly add the titrated sec-BuLi solution dropwise via syringe. The initiation is typically rapid.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-2 hours).
3. Polymerization in Cyclohexane (Non-polar Solvent):
-
To a flame-dried reactor, add the purified cyclohexane and this compound.
-
Heat the solution to the desired polymerization temperature (e.g., 50 °C).
-
Inject the calculated amount of sec-BuLi solution to start the polymerization. The reaction is exothermic and may require cooling to maintain a constant temperature.
-
The polymerization is slower in non-polar solvents and may require several hours to reach high conversion.
4. Termination and Polymer Isolation:
-
Follow the same procedure as described in Protocol 1.
Protocol 3: Polymerization using Sodium Naphthalenide
This protocol utilizes an electron transfer initiator, which results in a polymer with two living ends.[5][6]
1. Reagent Purification:
-
This compound and THF: Purify as described in Protocol 1.
-
Naphthalene: Recrystallize from ethanol and sublime under vacuum.
-
Sodium Metal: Cut into small, clean pieces under an inert atmosphere.
2. Initiator Preparation:
-
In a flame-dried Schlenk flask, add the purified naphthalene and freshly cut sodium metal.
-
Add freshly distilled THF and stir vigorously. The solution will develop a characteristic deep green color as the sodium naphthalenide radical anion is formed. The formation may take several hours.
3. Polymerization:
-
In a separate flame-dried Schlenk flask, add the desired amount of freshly distilled THF and cool to -78 °C.
-
Add the purified this compound.
-
Slowly add the titrated sodium naphthalenide solution via cannula until a persistent faint green color is observed, indicating the removal of any remaining impurities. Then, add the calculated amount of initiator to start the polymerization.
-
The polymerization is typically fast.
4. Termination and Polymer Isolation:
-
Follow the same procedure as described in Protocol 1.
Polymer Characterization
1. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized poly(this compound).
-
Use a calibrated GPC system with appropriate columns (e.g., polystyrene-divinylbenzene) and a suitable mobile phase (e.g., THF).[7]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Confirm the chemical structure of the poly(this compound) using ¹H and ¹³C NMR spectroscopy.
-
The ¹H NMR spectrum should show characteristic peaks for the phenyl protons and the aliphatic protons of the polymer backbone.[7]
-
End-group analysis can be performed to determine the molecular weight if the initiator fragment has distinct NMR signals.
Concluding Remarks
The successful living anionic polymerization of this compound is highly dependent on meticulous experimental technique, particularly the exclusion of air and moisture. The choice of initiator allows for the tailoring of the polymer molecular weight and, in some cases, the polymer architecture (e.g., difunctional polymers from sodium naphthalenide). The protocols provided herein serve as a detailed guide for researchers to synthesize well-defined poly(this compound) for a variety of advanced applications.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. benchchem.com [benchchem.com]
- 4. Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt) [mdpi.com]
- 5. pslc.ws [pslc.ws]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic styrene oxide is a pivotal process in synthetic organic chemistry, enabling the production of enantiomerically pure epoxides and diols. These chiral building blocks are crucial intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals. Enzymatic kinetic resolution, particularly employing epoxide hydrolases (EHs), offers a highly selective, environmentally benign, and efficient alternative to traditional chemical methods. This document provides detailed protocols and compiled data for the enzymatic kinetic resolution of racemic this compound using various epoxide hydrolases.
Epoxide hydrolases (EHs; EC 3.3.2.x) catalyze the enantioselective hydrolysis of a racemic epoxide, leading to the formation of a corresponding diol from one enantiomer while leaving the other, less reactive enantiomer of the epoxide untouched.[1] This process can yield both the unreacted epoxide and the resulting diol with high enantiomeric excess (e.e.).
Data Summary
The following table summarizes quantitative data from various studies on the enzymatic kinetic resolution of racemic this compound, highlighting the performance of different epoxide hydrolases under optimized conditions.
| Enzyme Source | Enzyme Form | Substrate Concentration | Key Products | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Aspergillus niger | Immobilized | 120 g/L (1 M) | (S)-styrene oxide | ~50 | 99 | [1][2] |
| (R)-1-phenyl-1,2-ethanediol | ~50 | 99 | [1][2] | |||
| Agromyces mediolanus (variant) | Purified | Not specified | (R)-styrene oxide | >99 | >99 | |
| Sphingopyxis sp. | Whole cells | 4 mM | (S)-styrene oxide | 20.6 | 99.9 | [3][4] |
| Aspergillus usamii (recombinant) | Cell-free extract | 1 M (in biphasic system) | (S)-styrene oxide | 34.3 | 98.2 | [5] |
| Mugil cephalus (recombinant) | Whole cells (E. coli) | 20 mM | (S)-styrene oxide | 24.5 | >99 | [6] |
Experimental Protocols
Protocol 1: Preparative-Scale Kinetic Resolution using Immobilized Epoxide Hydrolase from Aspergillus niger
This protocol is adapted from studies on immobilized Aspergillus niger epoxide hydrolase, which demonstrates high stability and reusability.[1][2]
1. Materials:
-
Racemic this compound
-
Immobilized epoxide hydrolase from Aspergillus niger on Eupergit C 250 L
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Batch reactor with temperature and pH control
2. Enzyme Immobilization (Brief Overview):
-
Eupergit C 250 L is treated with ethylenediamine to introduce primary amine groups.
-
The amino-functionalized support is then activated with glutaraldehyde.
-
The epoxide hydrolase from Aspergillus niger is immobilized onto the activated support via Schiff base formation.[2]
3. Reaction Setup:
-
Prepare a reaction mixture containing racemic this compound at a concentration of 120 g/L in a suitable buffer (e.g., phosphate buffer, pH 6.5).
-
Add the immobilized epoxide hydrolase to the reaction mixture.
-
Maintain the reaction temperature at 40°C with constant stirring in a batch reactor.[2]
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the substrate and product.
4. Work-up and Product Isolation:
-
Upon reaching approximately 50% conversion (which should yield high e.e. for both product and remaining substrate), stop the reaction.
-
Separate the immobilized enzyme from the reaction mixture by filtration for reuse. The immobilized enzyme has been shown to retain 90% of its initial activity after 5 reuses.[2]
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting (S)-styrene oxide and (R)-1-phenyl-1,2-ethanediol by column chromatography.
5. Analysis:
-
Determine the enantiomeric excess of the unreacted (S)-styrene oxide and the produced (R)-1-phenyl-1,2-ethanediol using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Kinetic Resolution in a Biphasic System using Recombinant Aspergillus usamii Epoxide Hydrolase
This protocol utilizes a biphasic system to overcome substrate and product inhibition, allowing for higher substrate concentrations.[5]
1. Materials:
-
Racemic this compound
-
Cell-free extract of engineered E. coli expressing recombinant Aspergillus usamii epoxide hydrolase (reAuEH2)
-
Phosphate buffer (50 mM, pH 7.0)
-
n-hexanol
-
Ethyl acetate
-
Anhydrous sodium sulfate
2. Reaction Setup:
-
Construct a biphasic system with a 1:1 (v/v) ratio of n-hexanol to phosphate buffer (50 mM, pH 7.0).
-
Dissolve racemic this compound in the n-hexanol phase to a final concentration of 1 M in the total reaction volume.
-
Add the cell-free extract containing reAuEH2. The optimal substrate to enzyme ratio is reported as 6:1 (w/w).[5]
-
Incubate the reaction at 25°C with vigorous stirring for approximately 2 hours.[5]
-
Monitor the reaction progress via chiral GC or HPLC.
3. Work-up and Product Isolation:
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phase and the ethyl acetate extracts.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to isolate the (S)-styrene oxide.
4. Analysis:
-
Analyze the enantiomeric excess of the resulting (S)-styrene oxide using chiral GC or HPLC.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Signaling pathway of the kinetic resolution.
Caption: Experimental workflow for enzymatic kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative-scale kinetic resolution of racemic this compound by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective hydrolysis of racemic this compound and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Kinetic resolution of racemic this compound at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes and Protocols for the Preparation of End-Functionalized Poly(styrene oxide)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
End-functionalized poly(styrene oxide) (PSO), also known as poly(styrene glycol), is a versatile polymer with significant potential in biomedical applications, particularly in drug delivery systems. Its amphiphilic nature, biocompatibility, and the ability to introduce specific functionalities at the chain ends make it an attractive candidate for creating sophisticated nanocarriers, such as micelles and nanoparticles, for targeted drug delivery.[1][2] The terminal functional groups can be utilized for conjugating targeting ligands, imaging agents, or for stimuli-responsive release of therapeutic payloads. This document provides detailed protocols for the synthesis of end-functionalized PSO via living ring-opening polymerization (ROP) and end-capping of living polystyrene.
Synthetic Strategies for End-Functionalized Poly(this compound)
The primary method for producing well-defined, end-functionalized PSO is through living anionic ring-opening polymerization of this compound. This approach offers precise control over molecular weight and dispersity. Another effective method involves the end-capping of living poly(styryl)lithium chains with this compound.
Living Anionic Ring-Opening Polymerization using a Phosphazene Base
This method utilizes a strong, non-nucleophilic phosphazene base to catalyze the living ROP of this compound, initiated by a functional alcohol. This allows for the direct incorporation of a desired functional group at the α-terminus of the polymer chain.[3][4][5]
Key Features:
-
Living Polymerization: Enables precise control over molecular weight and produces polymers with narrow molecular weight distributions (Đ < 1.14).[3][5]
-
Versatile Functionalization: A variety of functional alcohols can be used as initiators to introduce groups such as vinyl, alkene, azide, and hydroxyl (protected).[4][5]
-
Mild Reaction Conditions: The polymerization proceeds at room temperature.[5]
Experimental Data Summary:
| Initiator | [SO]₀/[I]₀/[Cat]₀ | Time (h) | Conversion (%) | Mn,NMR ( g/mol ) | Đ (Mw/Mn) | Ref. |
| 3-Phenyl-1-propanol (PPA) | 100/1/1 | 20 | 93.9 | 11,200 | 1.10 | [4] |
| 4-Vinylbenzyl alcohol (VBA) | 100/1/1 | 20 | 95.8 | 11,500 | 1.11 | [4] |
| 5-Hexen-1-ol (HEA) | 100/1/1 | 20 | 96.2 | 11,600 | 1.12 | [4] |
| 6-Azido-1-hexanol (AHA) | 100/1/1 | 20 | 97.1 | 11,700 | 1.13 | [4] |
SO: this compound, I: Initiator, Cat: t-Bu-P₄ Catalyst
Experimental Protocol: Synthesis of α-(6-Azidohexyl)-ω-hydroxy-poly(this compound)
Materials:
-
This compound (SO)
-
6-Azido-1-hexanol (AHA) (initiator)
-
1-tert-Butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene) (t-Bu-P₄) (1.0 M solution in n-hexane)
-
Toluene (anhydrous)
-
Benzoic acid
-
Dichloromethane (CH₂Cl₂)
-
2-Propanol
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-azido-1-hexanol (e.g., 6.44 mg, 44.1 µmol) dissolved in anhydrous toluene (0.31 mL).
-
Add the t-Bu-P₄ solution in n-hexane (44.1 µL of 1.0 M solution, 44.1 µmol) to the initiator solution.
-
Add this compound (1.00 mL, 8.82 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Quench the polymerization by adding a small amount of benzoic acid (e.g., 25 mg).
-
Purify the polymer by dissolving the mixture in a minimal amount of CH₂Cl₂ and precipitating into an excess of 2-propanol. Decant the solvent.
-
Repeat the dissolution-precipitation step twice more.
-
Dry the resulting polymer under vacuum to obtain a glassy white solid.
-
Characterize the polymer using ¹H NMR for conversion and Mn, and SEC for Đ.
End-capping of Poly(styryl)lithium with this compound
This method involves the anionic polymerization of styrene to create living poly(styryl)lithium (PSLi) chains, which are then terminated with this compound to introduce a hydroxyl end-group. This hydroxyl group can then be further modified.[6]
Key Features:
-
High Functionalization Efficiency: With the addition of a polar additive like tetrahydrofuran (THF), >99% functionalization can be achieved.[6]
-
Control over Polystyrene Block: The molecular weight of the polystyrene precursor can be precisely controlled.
-
Potential for Side Reactions: In the absence of a polar additive, side reactions leading to dimer and trimer formation can occur.[6]
Experimental Data Summary:
| [this compound]/[PSLi] | Additive (equiv.) | Functional Polymer (wt %) | Unfunctionalized Polymer (wt %) | Dimer (wt %) | Trimer (wt %) | Ref. |
| 1.04 | None | 83.5 | 9.0 | 5.6 | 0.1 | [6] |
| 1.10 | THF (>15) | >99 | <1 | 0 | 0 | [6] |
Experimental Protocol: Hydroxyl-terminated Polystyrene via End-capping with this compound
Materials:
-
Styrene
-
Benzene (anhydrous)
-
sec-Butyllithium (initiator)
-
Tetrahydrofuran (THF) (anhydrous)
-
This compound
-
Methanol (degassed)
Procedure:
-
Polymerization of Styrene:
-
In an all-glass, sealed reactor under high vacuum, prepare a solution of styrene in anhydrous benzene (10-15 vol %).
-
Initiate the polymerization by adding sec-butyllithium at room temperature. The solution will turn a characteristic orange-red color.
-
Allow the polymerization to proceed to completion.
-
-
End-capping:
-
Just before functionalization, add anhydrous THF (>15 molar equivalents relative to the lithium chain ends) to the living poly(styryl)lithium solution.
-
Add a slight excess of this compound (e.g., 1.1 equivalents) to the reaction mixture. The color of the solution should immediately change to a light yellow and eventually become colorless.
-
Allow the reaction to proceed at room temperature for at least 5 hours.
-
-
Termination and Purification:
-
Terminate the reaction by adding degassed methanol.
-
Precipitate the polymer in an excess of methanol.
-
Filter and dry the hydroxyl-terminated polystyrene under vacuum.
-
-
Characterization:
-
Analyze the product using SEC to determine molecular weight and dispersity, and to check for the absence of high molecular weight byproducts.
-
Use ¹³C NMR and MALDI-TOF MS to confirm the structure of the end-group.[6]
-
Visualizations
Workflow for Living Anionic ROP of this compound
Caption: Workflow for the synthesis of end-functionalized PSO via phosphazene-catalyzed ROP.
Workflow for End-capping of Poly(styryl)lithium
Caption: Workflow for the synthesis of hydroxyl-terminated polystyrene.
Characterization
Thorough characterization of the synthesized polymers is crucial to confirm their successful synthesis, purity, and defined structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine monomer conversion and the number-average molecular weight (Mn) by comparing the integrals of the polymer backbone protons to those of the initiator fragment at the chain end.
-
¹³C NMR: Provides detailed information about the polymer microstructure, including the regioselectivity of the ring-opening (α- vs. β-scission) and confirmation of the end-group structure.[5][6]
-
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
-
Used to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (Đ = Mw/Mn). A narrow Đ is indicative of a controlled, living polymerization.[3]
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
Applications in Drug Development
End-functionalized PSOs are promising materials for the development of advanced drug delivery systems. The hydrophobic PSO block can encapsulate poorly water-soluble drugs, while a hydrophilic block (if added to create a block copolymer) can form a stabilizing corona in aqueous media. The functional end-group can be used to attach targeting moieties (e.g., antibodies, peptides) to direct the nanocarrier to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.[1][7][8] For example, an azide-terminated PSO can be readily functionalized via "click" chemistry, a highly efficient and bio-orthogonal reaction. A hydroxyl-terminated polymer can be esterified to attach drugs or other functional molecules.[9]
References
- 1. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene oxide)-poly(this compound)-poly(ethylene oxide) copolymers: micellization, drug solubilization, and gelling features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Troubleshooting & Optimization
how to improve the yield and selectivity of styrene epoxidation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to enhance the yield and selectivity of styrene epoxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield and selectivity of styrene epoxidation?
The yield and selectivity are primarily influenced by the choice of catalyst, oxidant, solvent, and reaction temperature. The interplay between these factors determines the reaction pathway and the formation of byproducts. For instance, the catalyst's nature dictates the activation mechanism of the oxidant, while the solvent can affect catalyst stability and the solubility of reactants.
Q2: How do I select an appropriate catalyst for my styrene epoxidation experiment?
Catalyst selection depends on the desired outcome (e.g., high yield, high enantioselectivity) and experimental constraints (e.g., cost, environmental impact).
-
For High Conversion and Selectivity: Simple transition metal oxides like NiO and CoO with tert-butyl hydroperoxide (TBHP) as the oxidant have demonstrated high activity.[1] Single-atom cobalt catalysts have also shown excellent performance, achieving up to 99.9% conversion and 71% selectivity to styrene oxide.[2]
-
For Enantioselectivity: Biocatalysts, such as engineered P450 peroxygenases, are highly effective for producing specific enantiomers of this compound.[3][4][5] For example, mutants of P450BM3 can achieve up to 99% enantiomeric excess (ee) for (R)-styrene oxide.[3][4][5]
-
For Green Chemistry Approaches: Photocatalysts like Fe@POG-OH can utilize atmospheric oxygen at room temperature, offering a more environmentally friendly route.[6] Using hydrogen peroxide (H₂O₂) as a "green" oxidant is also a common strategy, though it may require specific catalysts like Cr-MIL-101 to be effective.[7][8]
Q3: Which oxidant should I use for styrene epoxidation?
Commonly used oxidants include tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂), molecular oxygen (O₂), and meta-chloroperoxybenzoic acid (m-CPBA).
-
TBHP is highly effective with many transition metal catalysts, often providing a good balance of conversion and selectivity.[1][2]
-
H₂O₂ is an environmentally benign oxidant, but its activation can be challenging, sometimes leading to lower selectivity compared to TBHP.[8]
-
m-CPBA can lead to rapid and quantitative conversion even at room temperature but is a stoichiometric reagent and can be more expensive.[9]
-
Molecular Oxygen/Air is the most sustainable oxidant, but typically requires more specialized catalytic systems (e.g., photocatalysts or specific cobalt complexes) and potentially higher temperatures to achieve high conversion.[6][8][10]
Q4: What is the role of the solvent in styrene epoxidation?
The solvent plays a crucial role in dissolving reactants, stabilizing the catalyst, and can directly participate in the reaction mechanism.[10][11]
-
Acetonitrile (CH₃CN) is often an optimal solvent for aerobic epoxidation, showing good results with catalysts like Fe-MIL-101.[8][12]
-
Protic solvents (e.g., alcohols, water) can promote the cleavage of the oxidant (like H₂O₂) which may reduce the reaction barrier.[11] However, the presence of water can also lead to the formation of byproducts like diols.[12]
-
Aprotic solvents like 1,4-dioxane have been shown to be efficient for achieving both high conversion and selectivity with certain cobalt salen catalysts.[10]
Troubleshooting Guide
This section addresses common issues encountered during styrene epoxidation experiments.
Problem 1: Low Styrene Conversion
If you are observing low conversion of your starting material, consider the following factors.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst was prepared and activated correctly according to the protocol. Consider performing characterization (e.g., XRD, TEM) to verify its structure. For some systems, catalyst reuse can lead to deactivation; test with a fresh batch.[8] |
| Inappropriate Reaction Temperature | Low temperatures can result in very low conversion.[13] Gradually increase the reaction temperature in increments (e.g., 10-20 °C) to find the optimal point. For many systems, temperatures around 80-90 °C are effective.[10][14] |
| Insufficient Reaction Time | The reaction may not have reached completion. Run time-course experiments (e.g., taking aliquots at 3h, 6h, 12h) to determine the optimal reaction time. Prolonging the reaction beyond the optimum may not improve conversion and could decrease selectivity.[13] |
| Incorrect Substrate/Oxidant Ratio | The molar ratio of styrene to the oxidant is critical. Increasing the oxidant concentration (e.g., from a 1:1 to a 1:3 styrene:TBHP ratio) can significantly improve conversion.[13] |
| Insufficient Catalyst Amount | The reaction may be limited by the number of active sites. A negligible conversion without a catalyst is expected.[13] Try increasing the catalyst loading incrementally. |
Problem 2: Low Selectivity to this compound
Poor selectivity is often due to the formation of byproducts like benzaldehyde, phenylacetic acid, or phenylacetaldehyde.[1][14]
| Potential Cause | Recommended Solution |
| Over-oxidation | Excessive reaction time or temperature can lead to the oxidation of the desired this compound into byproducts. Optimize these parameters by running kinetics and temperature-screening experiments.[13] |
| Incorrect Oxidant | The choice of oxidant greatly influences selectivity. With Fe-MIL-101 and Cr-MIL-101 catalysts, TBHP generally gives higher selectivity to this compound compared to air or H₂O₂.[8] |
| Solvent Effects | The solvent can influence the reaction pathway. For example, in some systems, a mixture of MeCN/H₂O showed better selectivity towards epoxide compared to DMSO, THF, or acetone, which favored aldehyde formation.[12] Experiment with different solvents to find the one that minimizes byproduct formation. |
| Catalyst Type | Some catalysts inherently favor certain byproducts. For instance, Cu salen@NH₂-MIL-101(Cr) can favor the production of phenylacetaldehyde.[15] If byproduct formation is persistent, consider switching to a different catalyst known for high selectivity, such as NiO.[1] |
Data on Catalyst Performance
The following tables summarize the performance of various catalytic systems for styrene epoxidation, providing a basis for comparison.
Table 1: Heterogeneous Catalysts for Styrene Epoxidation
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Co SAC | TBHP | Toluene | 80 | 8 | 99.9 | 71 | [2] |
| NiO | TBHP | Dichloroethane | 80 | 5 | 51.7 | 86.2 | [1] |
| CoO | TBHP | Dichloroethane | 80 | 5 | 47.3 | 73.1 | [1] |
| Fe-MIL-101 | Air | CH₃CN | 100 | 24 | 87.2 | 54.4 | [8] |
| Cr-MIL-101 | H₂O₂ | CH₃CN | 60 | 24 | 85.1 | 24.3 | [8] |
| Nitmtaa@N-SBA-15 | m-CPBA | CH₂Cl₂ | RT | Instant | ~100 | >99 | [9] |
Table 2: Biocatalysts for Enantioselective Styrene Epoxidation
| Catalyst (P450 Variant) | Oxidant | Temp. (°C) | Conversion (%) | Selectivity (ee%) | Reference |
| P450BM3 F87A/T268I/L181Q | H₂O₂ | N/A | N/A | 99 ((R)-styrene oxide) | [4][5] |
| P450BM3 F87A/T268I/V78A/A184L | H₂O₂ | N/A | N/A | 98 ((R)-styrene oxide) | [4][5] |
Experimental Protocols
General Protocol for Styrene Epoxidation with a Heterogeneous Catalyst
This protocol provides a general methodology. Specific amounts, temperatures, and times should be optimized for your particular catalytic system.
-
Catalyst Preparation: Synthesize and characterize the catalyst according to the specific literature procedure. For supported catalysts, this may involve impregnation, drying, and calcination.[1][16]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the catalyst (e.g., 10-30 mg).[13]
-
Addition of Reactants: Add the solvent (e.g., 5-10 mL), followed by styrene (e.g., 1-10 mmol).[10]
-
Initiation of Reaction: Heat the mixture to the desired reaction temperature (e.g., 80 °C). Once the temperature is stable, add the oxidant (e.g., TBHP or H₂O₂) dropwise. The molar ratio of styrene to oxidant is typically between 1:1 and 1:3.[13]
-
Reaction Monitoring: Allow the reaction to proceed for the predetermined time (e.g., 3-24 hours). The reaction progress can be monitored by taking small aliquots at intervals and analyzing them by Gas Chromatography (GC) or GC-MS.
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration or centrifugation. The liquid phase is then analyzed by GC using an internal standard (e.g., bromobenzene) to determine the conversion of styrene and the selectivity to this compound and other byproducts.[10]
Visual Guides
Workflow for Optimizing Styrene Epoxidation
Caption: A general workflow for the systematic optimization of styrene epoxidation experiments.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues in styrene epoxidation.
Simplified Reaction Pathways
Caption: Reaction pathways showing desired epoxidation versus byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Selective Photocatalyst for styrene epoxidation with atmospheric O2 using covalent organic frameworks - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Epoxidation of styrene over Fe(Cr)-MIL-101 metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
minimizing byproduct formation in styrene oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of styrene oxide. The focus is on minimizing byproduct formation to ensure high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized via the epoxidation of styrene. Common methods include:
-
Reaction with peroxy acids: A classic method involves using peroxybenzoic acid in a solvent like chloroform at low temperatures.[1]
-
Hydrogen peroxide as an oxidant: This method is considered "greener" as the main byproduct is water.[2] It often requires a catalyst, such as heteropoly acids, tin-based catalysts, or various metal oxides.[2][3]
-
Using meta-chloroperoxybenzoic acid (m-CPBA): This is a readily available and effective reagent for the epoxidation of alkenes, including styrene.[4][5]
-
Enzymatic and biomimetic approaches: Styrene monooxygenases (SMOs) can catalyze the epoxidation of styrene with high enantioselectivity.[6][7][8]
Q2: What are the major byproducts I should be aware of during this compound synthesis?
A2: The formation of byproducts is a common issue and can significantly impact yield and purity. Key byproducts include:
-
Phenylacetaldehyde: This is a common isomer of this compound, and its formation is often catalyzed by acidic conditions.[9]
-
Styrene glycol (1-phenyl-1,2-ethanediol): This diol is formed by the hydrolysis of this compound, which is catalyzed by the presence of acid and water.[9]
-
Benzoic acid: When using peroxybenzoic acid as the oxidizing agent, benzoic acid is a stoichiometric byproduct of the reaction.[1]
-
Benzaldehyde: Can be formed through the oxidation of styrene.[10]
-
Polystyrene: Styrene monomer can polymerize, especially at elevated temperatures or in the presence of certain initiators.[11]
-
Other related compounds: Depending on the reaction conditions, other byproducts such as acetophenone and mandelic acid can also be formed.[9][12]
Q3: How can I minimize the formation of phenylacetaldehyde?
A3: Phenylacetaldehyde formation is primarily due to the acid-catalyzed isomerization of this compound.[9] To minimize its formation:
-
Maintain a neutral or slightly basic pH: If your reaction generates acidic byproducts (like benzoic acid), it's crucial to remove them promptly. A wash with a mild base solution (e.g., sodium hydroxide or sodium bicarbonate) during the workup can be effective.[1]
-
Use a heterogeneous catalyst: A solid catalyst can be easily filtered off after the reaction, preventing further isomerization in the crude product mixture.
-
Control the reaction temperature: Higher temperatures can promote isomerization. Running the reaction at lower temperatures (e.g., 0°C) is often recommended.[1]
Q4: What are the best practices to prevent the hydrolysis of this compound to styrene glycol?
A4: The hydrolysis of this compound is catalyzed by acid and requires the presence of water.[9] To prevent this:
-
Use anhydrous conditions: Ensure all your reagents and solvents are dry.
-
Use a water-immiscible organic solvent: Solvents like chloroform, dichloromethane, or toluene can help to physically separate the aqueous phase (if any) from the this compound.[13]
-
Prompt workup: After the reaction is complete, immediately proceed with the workup to remove any water and acid.
Q5: How can I analyze the purity of my this compound sample and quantify byproducts?
A5: The most common analytical techniques for assessing this compound purity are:
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective for separating and quantifying this compound and its volatile byproducts.[11][12][14]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound and its impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the presence of impurities by comparing the product spectrum to that of a pure standard.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Decomposition of the product during workup or distillation. 3. Significant byproduct formation. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Avoid excessive heat during distillation; use an oil bath for even heating.[1] 3. Review the FAQs above to address specific byproduct formation. |
| Presence of significant phenylacetaldehyde peak in GC/NMR | Acid-catalyzed isomerization of this compound.[9] | 1. Ensure thorough removal of any acidic catalysts or byproducts with a basic wash during workup.[1] 2. Reduce the reaction temperature. |
| Presence of styrene glycol in the product | Hydrolysis of this compound due to the presence of water and acid.[9] | 1. Use anhydrous solvents and reagents. 2. Incorporate a drying agent (e.g., anhydrous sodium sulfate) before solvent evaporation.[1] |
| Formation of a solid polymer in the reaction flask | Polymerization of styrene.[11] | 1. Ensure the styrene monomer is fresh and contains an inhibitor if stored for a long time. 2. Avoid high reaction temperatures. |
| Difficulty in removing the catalyst | Use of a homogeneous catalyst. | Consider switching to a heterogeneous catalyst that can be easily removed by filtration.[17] |
Experimental Protocols
Protocol 1: Epoxidation of Styrene with Peroxybenzoic Acid
This protocol is adapted from a literature procedure.[1]
Materials:
-
Styrene
-
Peroxybenzoic acid
-
Chloroform
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Dissolve perbenzoic acid in chloroform in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add styrene to the cooled solution with stirring.
-
Maintain the reaction mixture at 0°C for 24 hours, with occasional shaking during the first hour.[1]
-
After 24 hours, transfer the reaction mixture to a separatory funnel.
-
Wash the chloroform solution with an excess of 10% sodium hydroxide solution to remove benzoic acid.[1]
-
Wash the organic layer with water to remove any remaining sodium hydroxide.
-
Dry the chloroform solution over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the chloroform by distillation.
-
Distill the remaining liquid under reduced pressure using an oil bath to obtain pure this compound (b.p. 188-192°C).[1]
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
Prepare a standard solution of pure this compound in a suitable solvent (e.g., ethyl acetate).
-
Prepare a dilute solution of the synthesized this compound sample in the same solvent.
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). A low injector temperature (e.g., 70°C) can help minimize the thermal rearrangement of this compound to phenylacetaldehyde.[12]
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the peaks in the chromatogram by comparing their retention times to the standard. Common byproducts will have different retention times.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Byproduct Formation
Caption: Pathways for major byproduct formation from this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Enabling highly ( R )-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00317H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. matec-conferences.org [matec-conferences.org]
- 11. Exposure Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measurement of styrene-7,8-oxide and other oxidation products of styrene in air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. This compound - AIR analysis - Analytice [analytice.com]
- 15. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
challenges in controlling molecular weight of poly(styrene oxide)
Welcome to the Technical Support Center for the synthesis of poly(styrene oxide) (PSO). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of PSO, with a particular focus on controlling its molecular weight.
Troubleshooting Guide
Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) are critical for the successful application of poly(this compound). The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High PDI) | Slow Initiation: The rate of initiation is slower than the rate of propagation, leading to polymer chains starting at different times. | - Use a more efficient initiator that provides a rapid initiation rate compared to propagation. For anionic polymerization, organolithium initiators like sec-BuLi are effective.[1] - In living anionic polymerization, ensure all chains are initiated at roughly the same time.[2] |
| Chain Transfer Reactions: The growing polymer chain terminates by transferring a reactive species to a monomer, solvent, or impurity. This is a common issue in cationic polymerization.[3] | - For cationic polymerization, conduct the reaction at low temperatures to suppress termination and transfer reactions.[4] - In anionic polymerization, ensure all reagents and glassware are rigorously purified and dried to eliminate protic impurities.[4][5] | |
| Presence of Impurities: Water, oxygen, and other protic impurities can terminate living polymerizations, leading to a broader molecular weight distribution.[4][5] | - Purify the monomer (this compound) and solvent (e.g., THF, toluene) by distillation over a suitable drying agent (e.g., CaH₂, Na/benzophenone). - Perform the reaction under a high-purity inert atmosphere (e.g., argon or nitrogen).[4] | |
| Low Molecular Weight Polymer | Premature Termination: The polymerization is stopped before the desired molecular weight is reached due to impurities or side reactions. | - As mentioned above, ensure the rigorous purification of all reagents and a completely inert reaction environment.[4][5] - In cationic polymerization, side reactions are common; consider using a living polymerization technique for better control.[3] |
| Incorrect Monomer-to-Initiator Ratio: The ratio of monomer to initiator determines the theoretical molecular weight in living polymerizations. An excess of initiator will result in a lower molecular weight. | - Accurately calculate and measure the required amounts of monomer and initiator based on the target molecular weight. The number average molecular weight (Mn) can be estimated as: Mn = (mass of monomer / moles of initiator) * monomer molecular weight. | |
| Inefficient Catalyst System: Some catalyst systems are prone to producing low molecular weight oligomers.[6] | - For anionic ring-opening polymerization, consider using a phosphazene base catalyst with an alcohol initiator, which has been shown to produce well-defined PSO with controlled molecular weights.[6] | |
| Low Polymer Yield | Inefficient Initiation: The initiator may be partially decomposed or not effective under the chosen reaction conditions. | - Ensure the initiator is fresh and properly stored. - Optimize the reaction temperature and solvent for the chosen initiator system. For instance, polar solvents like THF can accelerate anionic polymerization.[1] |
| Reversible Polymerization: The polymerization may reach an equilibrium between propagation and depropagation, especially at higher temperatures. | - Conduct the polymerization at a lower temperature to favor the propagation reaction. | |
| Uncontrolled Polymerization (Exothermic Reaction) | Fast Propagation Rate: Cationic polymerizations can be very fast and exothermic, making them difficult to control.[3] | - Perform the reaction at a low temperature (e.g., -78 °C) to moderate the reaction rate.[1] - Use a less reactive initiator or a co-initiator to control the initiation step. |
Summary of Molecular Weight Control in PSO Synthesis
| Polymerization Method | Typical Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Key Advantages | Key Challenges |
| Cationic Polymerization | Variable, often low to moderate | Broad (>1.5) | Fast reaction rates.[3] | Difficult to control, frequent side reactions (chain transfer, termination), sensitive to impurities.[3] |
| Anionic Polymerization | Controlled, can achieve high MW | Narrow (typically <1.2) | "Living" nature allows for precise control over MW and architecture.[2][5] | Extremely sensitive to impurities (water, O₂), requires stringent reaction conditions.[4][5] |
| Coordination Polymerization | Can achieve very high MW (e.g., ~138,000) | Can be broad or narrow depending on the catalyst | Can produce high molecular weight polymers.[7][8][9] | Catalyst selection is crucial for controlling the polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing poly(this compound) with a well-defined molecular weight and narrow polydispersity?
A1: Living anionic polymerization is the most effective method for achieving precise control over the molecular weight and obtaining a narrow polydispersity index (PDI < 1.2).[2][5] This technique proceeds in the absence of chain termination and transfer reactions, allowing the polymer chains to grow uniformly.[5]
Q2: How can I accurately control the molecular weight of poly(this compound) in a living anionic polymerization?
A2: In a living anionic polymerization, the number-average molecular weight (Mn) is determined by the molar ratio of the monomer to the initiator. By carefully controlling this ratio, you can synthesize a polymer with a predictable molecular weight. The theoretical Mn can be calculated using the formula: Mn = ([Monomer]₀ / [Initiator]₀) × Molecular Weight of Monomer.
Q3: What are the primary challenges in the cationic polymerization of this compound, and how can they be mitigated?
A3: Cationic polymerization of this compound is often difficult to control due to the high reactivity of the propagating carbocationic species.[3] This leads to frequent side reactions such as chain transfer to the monomer and termination, resulting in a broad molecular weight distribution and often low molecular weight polymers.[3] To mitigate these challenges, it is recommended to conduct the polymerization at low temperatures (e.g., -78 °C) to reduce the rate of side reactions.[4]
Q4: What is the role of impurities in the anionic polymerization of this compound?
A4: Impurities such as water, oxygen, and carbon dioxide are highly detrimental to living anionic polymerization.[4] These impurities can react with the propagating anionic chain ends, leading to premature termination of the polymer chains. This results in a loss of control over the molecular weight and a broadening of the molecular weight distribution. Therefore, it is crucial to use highly purified reagents and solvents and to maintain a strictly inert atmosphere throughout the experiment.[4][5]
Q5: Can high molecular weight poly(this compound) be synthesized?
A5: Yes, high molecular weight poly(this compound) can be synthesized. While conventional anionic and cationic methods often yield lower molecular weight polymers, certain coordination catalysts have been shown to produce high molecular weight PSO, with values around 138,000 g/mol reported.[7][8][9] Living anionic polymerization techniques can also be used to achieve high molecular weights with good control.
Experimental Protocols
Detailed Protocol for Living Anionic Polymerization of this compound
This protocol describes the synthesis of poly(this compound) with a controlled molecular weight and narrow polydispersity index using sec-butyllithium as an initiator in tetrahydrofuran (THF).
Materials:
-
This compound (SO)
-
Tetrahydrofuran (THF), anhydrous
-
sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol, anhydrous
-
Argon or Nitrogen gas (high purity)
-
Calcium hydride (CaH₂)
-
Sodium/benzophenone ketyl
Equipment:
-
Schlenk line or glovebox
-
Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Purification of Reagents:
-
This compound: Stir over CaH₂ for 24 hours, then vacuum distill. Store under an inert atmosphere.
-
THF: Reflux over sodium/benzophenone ketyl under an inert atmosphere until a deep blue or purple color persists, indicating it is anhydrous and oxygen-free. Distill directly into the reaction flask before use.
-
-
Reaction Setup:
-
Assemble the oven-dried glassware under a positive pressure of inert gas.
-
Equip the reaction flask with a magnetic stir bar and a septum.
-
-
Polymerization:
-
Transfer the freshly distilled, anhydrous THF into the reaction flask via a cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.[1]
-
Add the purified this compound to the cooled THF with stirring.
-
Inject the calculated amount of sec-BuLi initiator solution dropwise into the monomer solution. The solution should develop a characteristic color, indicating the formation of the living anionic species.
-
Allow the polymerization to proceed at -78 °C. The reaction time will depend on the target molecular weight. The viscosity of the solution will increase as the polymer forms.
-
-
Termination (Quenching):
-
After the desired polymerization time, terminate the reaction by adding a small amount of anhydrous methanol to quench the living anionic chain ends. The color of the solution will disappear.
-
-
Polymer Isolation:
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the white poly(this compound) precipitate by filtration.
-
Wash the polymer with fresh methanol to remove any residual monomer and initiator byproducts.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized poly(this compound) using Gel Permeation Chromatography (GPC).
-
Confirm the chemical structure of the polymer using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the living anionic polymerization of this compound.
Caption: Challenges in Cationic vs. Anionic Polymerization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 3. What are the differences between anionic and cationic polymerization? | AAT Bioquest [aatbio.com]
- 4. web.stanford.edu [web.stanford.edu]
- 5. pslc.ws [pslc.ws]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalytic Styrene Oxidation
Welcome to the technical support center for the catalytic oxidation of styrene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems you might encounter during the catalytic oxidation of styrene.
Q1: Why is my styrene conversion rate unexpectedly low?
A1: Low styrene conversion can stem from several factors related to your catalyst, reagents, or reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Activity:
-
Deactivation: Your catalyst may have deactivated. Common deactivation mechanisms include the deposition of coke, loss or redistribution of promoters (e.g., potassium), or changes in the oxidation state of the active metal.[1][2][3] Consider regenerating the catalyst if possible, or using a fresh batch.
-
Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction. Increasing the catalyst mass can improve the reaction rate, though it may also favor the decomposition of certain oxidants like hydrogen peroxide.[4]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature might be suboptimal. For many systems, increasing the temperature enhances conversion rates. For instance, studies have shown that raising the temperature from room temperature to 60°C or 70°C can significantly boost conversion.[5][6] However, excessively high temperatures can lead to byproduct formation and reduced selectivity.[6]
-
Reaction Time: The reaction may not have run long enough to reach completion. Monitor the reaction over time to determine the optimal duration.[5]
-
Solvent Choice: The solvent plays a crucial role. Acetonitrile is often found to be an effective solvent, leading to high conversion rates.[5] In contrast, poor miscibility of reactants, for example when using water with styrene, can result in no activity.[5]
-
-
Reagents:
-
Oxidant Potency: The oxidant (e.g., tert-butyl hydroperoxide (TBHP), hydrogen peroxide (H₂O₂)) may have degraded. Use a fresh, properly stored oxidant. The choice of oxidant is also critical; TBHP has been reported to show higher conversion than H₂O₂ in some systems.[5]
-
Substrate/Oxidant Ratio: An inappropriate molar ratio of styrene to oxidant can limit conversion. The optimal ratio needs to be determined experimentally; for example, a 1:1.5 or 1:3 styrene-to-oxidant ratio has been used effectively.[5]
-
Q2: How can I improve the selectivity towards a specific product like benzaldehyde or styrene oxide?
A2: Achieving high selectivity is a common challenge. The product distribution is highly dependent on the catalyst, oxidant, and reaction conditions.
-
Catalyst Selection: The nature of the catalyst itself is paramount. The catalyst's framework and active sites can direct the reaction towards a specific product. For example, Ti-beta and Ti-MCM-41 catalysts tend to favor benzaldehyde formation, while TS-1 may selectively produce phenylacetic acid.[6]
-
Optimizing Reaction Parameters:
-
Temperature: Temperature can influence selectivity. While higher temperatures often increase conversion, they can sometimes lead to over-oxidation (e.g., forming benzoic acid from benzaldehyde) or isomerization, thus decreasing the selectivity for the desired product.[5][6] Finding the optimal temperature is key.
-
Solvent: The choice of solvent can impact product selectivity. For example, using acetonitrile as a solvent has been shown to yield good selectivity for both benzaldehyde and this compound in certain catalytic systems.[5]
-
Oxidant: The type and concentration of the oxidant are critical. For instance, while a higher equivalent of TBHP might drive conversion up, it can also lead to the further oxidation of desired products.[5] Dilute aqueous H₂O₂ has been used to achieve high selectivity for benzaldehyde (up to 93.8%) under optimized conditions.[6]
-
Q3: My catalyst appears to be deactivating after a few runs. What are the common causes and how can I prevent this?
A3: Catalyst deactivation is a significant issue in industrial and laboratory settings. The primary causes include:
-
Coke Deposition: Carbonaceous materials (coke) can deposit on the active sites of the catalyst, blocking them and reducing activity.[1][3] This is particularly common at higher reaction temperatures.
-
Leaching or Restructuring of Active Components:
-
Promoter Loss: In catalysts like potassium-promoted iron oxide, the potassium promoter can migrate or be lost from the catalyst surface, leading to a decrease in performance.[1][2][3]
-
Changes in Metal Oxidation State: The active metal sites can undergo changes in their oxidation state (e.g., reduction), rendering them less active.[2]
-
-
Physical Degradation: The physical structure of the catalyst can be weakened, leading to crushing or attrition.[3]
Prevention and Regeneration Strategies:
-
Controlled Conditions: Operate within the recommended temperature range to minimize coking.
-
Steam Co-feeding: In some processes, co-feeding steam can help limit the buildup of carbon deposits through gasification.[3]
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. Oxidative treatment (calcination in air) can often burn off coke deposits.
-
Catalyst Design: Choosing robust catalyst supports and synthesis methods can improve stability and resistance to deactivation.
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on styrene oxidation, providing a comparative overview of different catalytic systems.
Table 1: Optimization of Reaction Conditions for Styrene Oxidation using a Cu₀.₀₅Ni₀.₀₅Ce₀.₉₀O₂-δ Catalyst [5]
| Parameter | Conditions Varied | Best Condition | Styrene Conversion (%) | Benzaldehyde Selectivity (%) | This compound Selectivity (%) |
| Solvent | Acetonitrile, t-butanol, Water | Acetonitrile | 95 | 20 | 21 |
| Co-oxidant | TBHP, H₂O₂, NaIO₄ | TBHP | 95 | 20 | 21 |
| Temperature | RT, 40°C, 60°C | 60°C | 95 | 57 | 21 |
| TBHP equiv. | 1, 3, 5, 10 | 3 | 90 | - | - |
Table 2: Comparative Study of Styrene Oxidation over Various Heterogeneous Catalysts
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Mn-MIL-100 | TBHP | Acetonitrile | 80 | 12 | 89 | 85 | [4] |
| ZSM-5(60) | TBHP | Acetonitrile | 65 | 6 | >95 | ~80 | [4] |
| Mesoporous Cr/ZSM-5 | H₂O₂ | - | 70 | 6 | >85 | >74 | [4] |
| STP-1 | H₂O₂ | - | 70 | 10 | Moderate | 93.8 | [6] |
| Ni₀.₀₄Ce₀.₉₆O₂-δ | TBHP | Acetonitrile | 60 | 24 | 69 | 38 | [5] |
Experimental Protocols
General Protocol for Catalytic Styrene Oxidation
This protocol provides a general methodology for performing a lab-scale catalytic styrene oxidation experiment.[5]
-
Catalyst Preparation:
-
Reaction Setup:
-
Reaction Execution:
-
Add styrene (e.g., 0.5 mmol) to the reaction mixture.
-
Add the oxidant (e.g., TBHP, 3 equivalents) to initiate the reaction.[5]
-
Allow the reaction to proceed for the specified duration (e.g., 24 hours), ensuring continuous stirring.
-
-
Monitoring and Analysis:
-
Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours) to monitor progress.
-
Analyze the samples using Gas Chromatography (GC) equipped with a suitable column (e.g., PONA) and a Flame Ionization Detector (FID) to identify and quantify the products (styrene, benzaldehyde, this compound, etc.).[5]
-
Calculate the styrene conversion and product selectivity based on the GC data.
-
-
Catalyst Recovery and Reuse (Optional):
-
After the reaction, separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with a suitable solvent and dry it.
-
Test the recycled catalyst under the same reaction conditions to evaluate its stability and reusability.[4]
-
Visualized Workflows and Guides
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: Experimental workflow for catalytic styrene oxidation.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.mpg.de [pure.mpg.de]
- 3. scribd.com [scribd.com]
- 4. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. matec-conferences.org [matec-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Anionic Polymerization of Styrene Oxide
Welcome to the technical support center for the anionic polymerization of styrene oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for achieving well-defined poly(this compound).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the anionic ring-opening polymerization of this compound in a question-and-answer format.
Q1: My polymerization has a low monomer conversion. What are the likely causes and how can I improve it?
A1: Low monomer conversion is often due to premature termination of the living anionic chains. The primary culprits are impurities in your reaction system.
-
Water, Oxygen, and Carbon Dioxide: Protic impurities like water will protonate the propagating alkoxide, terminating the chain. Oxygen and carbon dioxide can also react with the active chain end. Ensure all reagents and glassware are rigorously dried and degassed. The use of high-vacuum techniques, such as a Schlenk line, is highly recommended.
-
Inefficient Initiation: If the initiator is not fully consumed or is slow to react, the polymerization will not proceed to high conversion in a controlled manner. Ensure your initiator is pure and its concentration is accurately known. For alkyllithium initiators, titration is recommended before use.
-
Low Polymerization Temperature: While lower temperatures can suppress some side reactions, they also decrease the rate of propagation. If the reaction time is too short for the given temperature, low conversion will result. Consider extending the reaction time or slightly increasing the temperature, keeping in mind the potential for increased side reactions.
Q2: The molecular weight of my poly(this compound) is much lower than the theoretical value calculated from the monomer-to-initiator ratio. Why is this happening?
A2: A lower-than-expected molecular weight is typically a result of a higher-than-intended concentration of active chains or the presence of chain transfer reactions.
-
Chain Transfer to Monomer: This is a known side reaction in the anionic polymerization of this compound. It involves the deprotonation of the methine group of the monomer by a propagating alkoxide chain end. This terminates the growing chain and creates a new initiating species, leading to a greater number of shorter polymer chains and consequently, a lower average molecular weight.[1] This side reaction can be more prevalent at higher temperatures.
-
Impurities Acting as Initiators: Certain impurities, if they react with the initial initiator to form new initiating species, can increase the total number of growing chains.
-
Inaccurate Initiator Concentration: If the actual concentration of your initiator is higher than you calculated, the number of polymer chains initiated will be greater, resulting in a lower molecular weight for a given amount of monomer. Always titrate your initiator solution before use.
Q3: The polydispersity index (PDI) of my polymer is broad (e.g., > 1.2). How can I achieve a narrower molecular weight distribution?
A3: A broad PDI indicates a loss of control over the polymerization, where polymer chains are initiating and terminating at different times or growing at different rates.
-
Slow Initiation: For a narrow PDI, the rate of initiation should be much faster than the rate of propagation, ensuring all chains start growing simultaneously.[2] If your initiator is too slow, consider using a more reactive one or optimizing the reaction conditions (e.g., solvent, temperature).
-
Continuous Termination by Impurities: If impurities are slowly introduced into the system throughout the polymerization (e.g., from a small leak in your apparatus), chains will be terminated at various stages of growth, leading to a broad distribution of chain lengths.[3]
-
Chain Transfer Reactions: As mentioned in Q2, chain transfer to the monomer creates new chains throughout the polymerization, which contributes to a broader PDI.[1]
-
Poor Temperature Control: Fluctuations in temperature can affect the rates of initiation and propagation differently, leading to a less uniform growth of polymer chains.[3] Ensure your reaction is conducted in a well-controlled temperature bath.
Q4: I am observing side reactions. What are the most common ones and how can I minimize them?
A4: The two most prominent side reactions in the anionic polymerization of this compound are chain transfer to the monomer and deprotonation of the monomer.
-
Chain Transfer to Monomer (Deprotonation of Methine Group): The propagating alkoxide can abstract a proton from the carbon atom bearing the phenyl group on a monomer molecule. This terminates the growing chain and generates a new initiator from the monomer. To minimize this, consider using lower reaction temperatures.
-
Direction of Ring Opening: The nucleophilic attack of the initiator or the propagating chain end on the epoxide ring can occur at two positions: the more substituted carbon (α-opening) or the less substituted carbon (β-opening). While β-opening is generally favored, the choice of initiator and counter-ion can influence the regioselectivity. For example, with potassium methoxide, the ring-opening occurs almost exclusively at the β-position.[1]
Data on Anionic Polymerization of this compound
The following tables summarize quantitative data from various studies on the anionic polymerization of this compound, highlighting the effects of different catalysts and reaction conditions on the resulting polymer properties.
Table 1: Effect of Different Catalysts on the Molecular Weight and Polydispersity of Poly(this compound)
| Catalyst System | Initiator | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Monomer Conversion (%) | Reference |
| SnCl₂/HMDS | - | 80 | 24 | 138,000 | 1.6 | 20 | [4] |
| PFO-Sn | - | 80 | 24 | 1,500 | - | 80 | [5] |
| MAc-Sn | - | 80 | 24 | 1,500 | - | 90 | [5] |
| t-Bu-P4 | 3-phenyl-1-propanol | Room Temp. | - | 5,200 - 21,800 | < 1.14 | - | [6] |
| Potassium alkoxides/18-crown-6 | Various alcohols | Room Temp. | - | 1,700 - 4,800 | 1.07 - 1.15 | - | [1] |
Mn = Number-average molecular weight; PDI = Polydispersity Index; HMDS = Hexamethyldisilazane; PFO-Sn = Tin(IV) perfluorooctanoate; MAc-Sn = Tin(IV) methacrylate; t-Bu-P4 = Phosphazene base.
Experimental Protocols
Protocol 1: General Procedure for Living Anionic Ring-Opening Polymerization of this compound
This protocol outlines a general method for the synthesis of well-defined poly(this compound) using high-vacuum techniques.
1. Reagent Purification:
-
This compound (Monomer): Dry over calcium hydride (CaH₂) for at least 24 hours, then distill under reduced pressure immediately before use. Store under an inert atmosphere.[7]
-
Tetrahydrofuran (THF) (Solvent): Reflux over a sodium/benzophenone ketyl indicator until a persistent deep blue or purple color is achieved, indicating an anhydrous and oxygen-free environment. Distill directly into the reaction flask under a high vacuum or a positive pressure of inert gas.[2]
-
Initiator (e.g., sec-Butyllithium): Use a commercially available solution in a hydrocarbon solvent. The concentration should be accurately determined by titration (e.g., with diphenylacetic acid) before use.
-
Terminating Agent (e.g., Methanol): Degas by several freeze-pump-thaw cycles.
2. Reaction Setup:
-
All glassware must be oven-dried at >120 °C for several hours and then assembled hot under a flow of high-purity inert gas (e.g., Argon or Nitrogen).
-
For rigorous exclusion of air and moisture, a Schlenk line or a glovebox is recommended.
-
The reaction flask should be equipped with a magnetic stir bar and sealed with a rubber septum for the introduction of reagents via syringe.
3. Polymerization Procedure:
-
Add the freshly distilled, anhydrous THF to the reaction flask via cannula transfer under inert atmosphere.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
-
Inject the purified this compound into the cooled THF with stirring.
-
Inject the calculated amount of initiator solution dropwise into the monomer solution. A color change may be observed, indicating the formation of the active species.
-
Allow the polymerization to proceed for the desired time (e.g., several hours). The viscosity of the solution will increase as the polymer forms.
4. Termination and Polymer Isolation:
-
After the desired reaction time, terminate the polymerization by injecting a small amount of degassed methanol. The color of the reaction mixture, if any, should disappear.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or n-hexane, with vigorous stirring.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to a constant weight.
Visualizations
Caption: Anionic ring-opening polymerization of this compound.
Caption: Common side reactions in anionic polymerization of this compound.
Caption: Troubleshooting workflow for anionic polymerization of this compound.
References
safe handling and storage procedures for styrene oxide
This technical support center provides guidance on the safe handling and storage of styrene oxide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a combustible liquid and is considered a probable human carcinogen.[1] It can cause severe skin and eye irritation, and may be harmful if inhaled or absorbed through the skin.[2][3] Symptoms of exposure can include dizziness, drowsiness, and nausea. Heating this compound can lead to violent rupture of containers.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive PPE protocol is essential. This includes:
-
Eye/Face Protection: Safety goggles or a face shield in combination with breathing protection.[2][5]
-
Skin Protection: Protective gloves and clothing are required.[2][5] Contaminated leather items should be removed and destroyed.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][6][7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, well-ventilated area in tightly closed original containers.[4][6] It should be kept away from heat, sparks, and open flames.[6][8] For quality maintenance, refrigeration is recommended.[7][8] Store it locked up and separated from incompatible materials such as acids, bases, and oxidizing agents.[2][4]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, and bases.[2][3][9] It can polymerize exothermally and react vigorously with compounds containing a labile hydrogen (e.g., water, alcohols, and amines) in the presence of catalysts like acids, bases, and certain salts.[2][3] Do not use brass or copper containers or stirrers.[4]
Q5: What should I do in case of a this compound spill?
A5: For a small spill, first remove all sources of ignition.[3] Absorb the liquid with an inert material like sand or vermiculite and place it in a sealed container for disposal.[3][9] The area should then be ventilated and washed.[9] For larger spills, evacuate the area and contact emergency services.[4] Do not wash spills into the sewer.[9]
Troubleshooting Guides
Problem: A container of this compound appears to be bulging.
-
Cause: Storage in a sealed container, especially if exposed to heat, can lead to pressure buildup.[4]
-
Solution: Carefully vent the container periodically in a well-ventilated area, such as a fume hood. Always release caps or seals slowly to allow for the slow dissipation of vapors.[4]
Problem: I notice a sweet, pleasant odor while working with this compound.
-
Cause: This indicates the presence of this compound vapor in the air, which can be an inhalation hazard.[5]
-
Solution: Immediately ensure adequate ventilation. If working on an open bench, move the experiment to a chemical fume hood.[6] If the odor persists, evacuate the area and re-evaluate your experimental setup and ventilation.
Problem: Skin irritation occurs after handling this compound.
-
Cause: Direct skin contact with this compound can cause irritation.[3]
-
Solution: Immediately remove all contaminated clothing, including footwear.[4] Flush the affected skin and hair with running water and soap if available.[4] Seek medical attention if irritation persists.[4] Always wear appropriate protective gloves and clothing to prevent skin exposure.[7]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 76 °C (169 °F) | [2] |
| Auto-ignition Temperature | 498 °C (928.4 °F) | [2] |
| Boiling Point | 194 °C (381 °F) | [10] |
| Melting Point | -37 °C (-35 °F) | [10] |
| Vapor Pressure | 34.9 Pa at 20 °C | [2] |
Experimental Protocols
Protocol 1: General Handling Procedure
-
Preparation: Before starting any experiment, ensure that a safety shower and eyewash station are readily accessible.[4]
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Personal Protective Equipment: Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][5]
-
Dispensing: When dispensing, avoid splashing. Use non-sparking tools.[2]
-
Heating: If heating is required, use a closed system and ensure adequate ventilation.[2] Be aware that heating above 200°C presents a definite hazard.[4]
-
Post-Handling: After handling, wash hands and face thoroughly.[6] Immediately change any contaminated clothing.[6]
Protocol 2: Small Spill Cleanup
-
Ignition Sources: Immediately eliminate all sources of ignition in the area.[3]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[9]
-
Collection: Carefully collect the absorbed material and place it into a sealed, vapor-tight plastic bag for disposal.[3]
-
Decontamination: Wash the contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[3]
-
Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - EJnet.org [ejnet.org]
- 2. echemi.com [echemi.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fr [fishersci.fr]
- 9. nj.gov [nj.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
troubleshooting poor resolution in GC analysis of styrene oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the gas chromatography (GC) analysis of styrene oxide, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs) - Troubleshooting Poor Resolution
Q1: What are the common causes of poor peak resolution in the GC analysis of this compound?
Poor peak resolution in the GC analysis of this compound typically manifests as peak broadening or peak tailing. The primary causes can be categorized as follows:
-
Chromatographic Conditions: Sub-optimal temperature program, incorrect carrier gas flow rate, or an unsuitable GC column.
-
Injection Issues: Inefficient sample vaporization, sample degradation in the inlet, or improper injection volume.
-
Column Problems: Column contamination, degradation of the stationary phase, or the presence of active sites.
-
System Issues: Dead volumes in the flow path or leaks in the system.
Q2: My this compound peak is tailing. What should I investigate first?
Peak tailing for a polar and potentially reactive compound like this compound often points towards active sites within the GC system. Here’s a prioritized troubleshooting approach:
-
Inlet Maintenance: The inlet liner is a common source of activity. Replace it with a new, deactivated liner. Glass wool in the liner can also be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.[1][2]
-
Column Contamination: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[1][2]
-
Chemical Interactions: this compound, being an epoxide, can interact with acidic sites (silanol groups) on the column or in the liner. Ensure you are using a well-deactivated column.[1]
If all peaks in the chromatogram are tailing, the issue is more likely a physical problem, such as a poor column cut or installation.[1]
Q3: My peaks are broad, leading to poor resolution. What are the likely causes?
Peak broadening can be caused by several factors:
-
Injection Technique: A slow or inconsistent injection can lead to a broad initial sample band. If using manual injection, ensure a rapid and smooth process. For autosamplers, check the injection speed setting.
-
Inlet Temperature: An inlet temperature that is too low may result in slow or incomplete vaporization of this compound. Conversely, a temperature that is too high could cause thermal degradation.
-
Carrier Gas Flow Rate: A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks. An excessively high flow rate may not allow for proper partitioning with the stationary phase.
-
Column Overloading: Injecting too much sample can saturate the column, causing peak fronting or broadening.[1] Try diluting the sample.
Q4: How do I select the right GC column for this compound analysis?
The choice of GC column is critical for good resolution. Key parameters to consider are:
-
Stationary Phase: The polarity of the stationary phase should be appropriate for this compound. A mid-polarity phase, such as one containing a phenyl or cyanopropyl functional group, is often a good starting point. For chiral separations, a column with a cyclodextrin derivative stationary phase is necessary.[3][4]
-
Film Thickness: A thinner film (0.25 µm) generally provides sharper peaks and better resolution for analytes that are not highly volatile.
-
Internal Diameter (ID): A smaller ID column (e.g., 0.25 mm) offers higher efficiency and better resolution.
-
Length: A longer column (e.g., 30 m or 60 m) provides more theoretical plates and thus better resolving power, but at the cost of longer analysis times.
Q5: Could the reactivity of this compound itself be causing my resolution problems?
Yes, as an epoxide, this compound is a reactive molecule. It can be susceptible to:
-
Thermal Degradation: High temperatures in the GC inlet can cause rearrangement or degradation of this compound. It is advisable to use the lowest possible inlet temperature that ensures complete and rapid vaporization.
-
Active Site Interaction: As mentioned, this compound can interact with active silanol groups in the liner or on the column, leading to peak tailing. Using deactivated consumables is crucial.[1][2]
-
Hydrolysis: The presence of water in the sample or carrier gas can potentially lead to the hydrolysis of this compound to styrene glycol, which may appear as a separate, broad peak. Ensure the use of high-purity carrier gas with moisture traps and dry solvents for sample preparation.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor resolution in the GC analysis of this compound.
A logical workflow for troubleshooting poor peak resolution in the GC analysis of this compound.
Quantitative Data Summary
The following tables provide typical starting parameters for the GC analysis of this compound. These may need to be optimized for your specific instrument and application.
Table 1: Recommended GC Column Characteristics for this compound Analysis
| Parameter | Recommendation | Rationale |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) or Polyethylene Glycol (e.g., DB-WAX) | Provides good selectivity for moderately polar compounds like this compound. |
| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chiraldex G-PN, Rt-βDEXsm) | For the separation of this compound enantiomers.[3][4] |
| Length | 30 m | A good balance between resolution and analysis time for most applications. |
| Internal Diameter (ID) | 0.25 mm | Offers high efficiency and good sample capacity. |
| Film Thickness | 0.25 µm | Promotes sharp peaks and good resolution. |
Table 2: Typical GC Method Parameters for this compound
| Parameter | Value | Notes |
| Injector Temperature | 200 °C | A starting point; may need to be optimized to prevent thermal degradation while ensuring complete vaporization.[5] |
| Detector Temperature | 250 - 300 °C (FID) | Should be higher than the final oven temperature to prevent condensation.[5] |
| Carrier Gas | Helium or Hydrogen | Ensure high purity with appropriate traps for moisture and oxygen. |
| Flow Rate | 1.0 - 1.5 mL/min (for 0.25 mm ID column) | Optimize for best efficiency (van Deemter plot). |
| Oven Temperature Program | Initial: 60-100°C, hold for 1-2 minRamp: 5-10 °C/minFinal: 175-220°C, hold for 2-5 min | Adjust based on the column and desired separation from other matrix components.[5] |
| Injection Volume | 1 µL | Use a split injection (e.g., 50:1 split ratio) to avoid column overload. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector. MS provides mass information for confirmation.[5][6] |
Detailed Experimental Protocol: Example GC-FID Method
This protocol provides a starting point for the analysis of this compound using a standard GC-FID system.
1. Objective: To achieve baseline resolution of a this compound peak from solvent and other potential impurities.
2. Materials and Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane)
-
Carrier Gas: Helium (99.999% purity) with moisture and oxygen traps
-
Injector: Split/Splitless inlet
-
Autosampler or manual syringe
-
Sample: this compound standard in a suitable solvent (e.g., hexane, ethyl acetate)
3. GC Method Parameters:
-
Inlet:
-
Mode: Split
-
Temperature: 200 °C
-
Split Ratio: 50:1
-
-
Column Flow:
-
Carrier Gas: Helium
-
Mode: Constant Flow
-
Flow Rate: 1.2 mL/min
-
-
Oven Program:
-
Initial Temperature: 80 °C
-
Hold Time: 2 minutes
-
Ramp Rate: 10 °C/min
-
Final Temperature: 200 °C
-
Final Hold Time: 5 minutes
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Injection:
-
Volume: 1 µL
-
Solvent: Ethyl Acetate
-
4. Procedure:
-
System Preparation: Ensure the GC system is leak-free and that the carrier gas is flowing at the set rate. Allow the oven and detector to equilibrate at their setpoints.
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 100 µg/mL) in ethyl acetate.
-
Sequence Setup: Set up a sequence with a solvent blank injection followed by the this compound standard injection.
-
Data Acquisition: Start the sequence and acquire the chromatograms.
-
Data Analysis: Evaluate the peak shape of the this compound peak. The asymmetry factor should ideally be between 0.9 and 1.2. Check for adequate resolution from any other peaks present.
5. Acceptance Criteria:
-
A well-resolved, symmetrical peak for this compound.
-
Stable baseline.
-
Reproducible retention times across multiple injections.
If poor resolution is observed, refer to the troubleshooting workflow and FAQs provided above.
References
Technical Support Center: Styrene Oxide Storage and Polymerization Prevention
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of styrene oxide, focusing on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization a concern?
A1: this compound is a reactive epoxide compound used as a chemical intermediate in various applications, including the synthesis of phenethyl alcohol for perfumes, as a reactive diluent for epoxy resins, and in the production of agricultural and biological chemicals.[1] Unwanted polymerization is a significant concern because it is an exothermic process, meaning it releases heat.[2][3] If this reaction occurs in a sealed container, the buildup of heat and pressure can lead to a dangerous runaway polymerization, potentially causing container rupture.[4][5][6] Polymerized material also represents a loss of usable product and can contaminate experiments.
Q2: What are the primary triggers for unwanted this compound polymerization?
A2: The primary triggers for the polymerization of this compound include:
-
Contamination: Contact with acids, bases, certain salts, and oxidizing agents can catalyze polymerization.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.[6] Storage should be under refrigerated conditions.[2][7][8]
-
Exposure to Moisture: Water can lead to hydrolysis, forming phenylethylene glycol, and trace amounts of acid in the water can initiate polymerization.[9]
-
Lack of Inhibitor: Commercial this compound may contain inhibitors to prevent premature polymerization. Over time, these inhibitors can be depleted.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure stability and prevent polymerization, this compound should be stored under the conditions outlined in the table below. The key is to keep it cool, dry, and away from incompatible substances.
Q4: What are the visible signs that my this compound may be polymerizing?
A4: The most common signs of polymerization include:
-
An increase in the viscosity of the liquid.
-
The liquid changing from clear and colorless to a pale straw or yellow color.[2]
-
The presence of solid precipitates or a gel-like consistency.
-
A noticeable temperature increase in the storage container.
Q5: Can inhibitors be added to prevent the polymerization of this compound?
A5: Yes, inhibitors are commonly used to stabilize reactive monomers. While data specific to this compound is less prevalent, principles from styrene storage are applicable. Common inhibitors for vinyl monomers include phenolic compounds like 4-tert-butylcatechol (TBC) and stable nitroxide radicals like TEMPO derivatives.[10][11][12] These compounds work by scavenging free radicals that initiate polymerization chains.[13] For most inhibitors to be effective, the presence of dissolved oxygen is also required.[11][14]
Q6: How should I safely handle this compound in the laboratory?
A6: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[4][7][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][16] Avoid all personal contact, including inhalation of vapors.[4] Ensure all sources of ignition, such as open flames and sparks, are removed from the handling area.[1][7]
Q7: What is the proper procedure for disposing of old or potentially polymerized this compound?
A7: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16] Do not dispose of it down the drain.[15] If you suspect polymerization has occurred, consult with your institution's environmental health and safety (EHS) office for specific guidance on handling and disposal, as the material may be under pressure or more reactive.
Troubleshooting Guide
Q: I've observed an increase in the viscosity of my stored this compound. What does this mean and what should I do?
A: An increase in viscosity is a strong indicator that polymerization has begun. You should treat the material as potentially unstable.
-
Safety First: Do not open the container if it appears to be bulging or under pressure.[4] Check the container's temperature from a safe distance. If it is warm, a runaway reaction may be in progress; evacuate the area and contact your EHS office immediately.
-
Assess Usability: If the container is stable, you can proceed to test the material's purity. However, for most applications, once polymerization has started, the material is considered compromised.
-
Confirm Polymerization: You can confirm the presence of polymer using the analytical methods described in the "Experimental Protocols" section below.
-
Dispose Properly: The material should be stabilized (if possible and safe to do so under EHS guidance) and disposed of as hazardous waste.
Q: My this compound has developed a pale yellow color. Can I still use it?
A: A change to a pale straw or yellow color can be an early sign of degradation or polymerization.[2] While the product might still be usable for some non-critical applications, its purity is questionable. It is highly recommended to re-analyze the material to determine its purity and the extent of degradation before use in any experiment where purity is critical. If in doubt, it is safer to dispose of the material properly.
Q: I need to store a new batch of this compound for several months. What steps should I take to ensure its stability?
A: To ensure long-term stability:
-
Verify Inhibitor: Confirm with the supplier that an appropriate inhibitor is present in the product.
-
Aliquot if Necessary: If you will be using small amounts over time, consider aliquoting the material into smaller, tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon) to minimize repeated exposure of the main stock to air and potential contaminants.
-
Strict Temperature Control: Store the containers in a designated, explosion-proof refrigerator or cold room maintained at the recommended temperature (below 4°C / 39°F).[7]
-
Log and Monitor: Keep a detailed log of when the container was received and opened. Periodically perform a visual inspection of the material (without opening the container if possible) to check for any changes in color or viscosity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale | Citations |
| Temperature | Refrigerated (Store below 4°C / 39°F) | To slow down the rate of potential polymerization reactions. | [2][7][8] |
| Atmosphere | Tightly sealed container, under inert gas (e.g., Nitrogen, Argon) for long-term storage. | To protect from moisture and oxygen, which can participate in degradation pathways. | [7][8][16] |
| Light | Store in an amber or opaque container, away from direct light. | To prevent photochemical reactions. | |
| Container Material | Original supplied container. Avoid brass or copper. | To prevent reaction with incompatible materials. | [4] |
| Incompatible Substances | Store away from acids, bases, oxidizing agents, and polymerization initiators. | These substances can catalyze vigorous and exothermic polymerization. | [1][2][4] |
Experimental Protocols
Protocol 1: Visual Inspection for Polymerization
Objective: To perform a quick, qualitative assessment of this compound for signs of polymerization.
Methodology:
-
Without opening the container, visually inspect the this compound through the container wall (if transparent or translucent).
-
Note the color of the liquid. It should be a clear, colorless liquid. A pale straw or yellow color indicates potential degradation.[2]
-
Gently tilt the container to observe the viscosity. The liquid should flow easily, similar to water. Increased resistance to flow suggests polymerization.
-
Check for any solid precipitates or gel-like formations within the liquid.
-
Record all observations in your lab notebook.
Protocol 2: Monitoring for Polymer Formation by Gas Chromatography (GC)
Objective: To quantitatively determine the presence of polythis compound (polymer) and assess the purity of the this compound monomer.
Methodology:
-
Standard Preparation: Prepare a calibration curve using standards of known concentrations of pure this compound. An internal standard (e.g., bromobenzene) can be used for improved accuracy.[17]
-
Sample Preparation: Carefully extract a small, representative sample from the stored this compound container in a well-ventilated hood. Dilute the sample in a suitable solvent (e.g., diethyl ether or dichloromethane).[17] Add the internal standard if used.
-
GC Instrument Conditions (Example):
-
Column: A non-polar capillary column (e.g., 5% SE-30 or equivalent).[17]
-
Injector Temperature: 200°C[17]
-
Detector: Flame Ionization Detector (FID) at 300°C[17]
-
Carrier Gas: Nitrogen or Helium[17]
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/minute to 250°C and hold for 5 minutes. (Note: This is an example; the program should be optimized for your specific instrument and column).
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
The this compound monomer will elute as a sharp peak at a specific retention time.
-
The formation of polymer will be indicated by a significant decrease in the area of the monomer peak compared to a fresh sample and potentially the appearance of broader peaks at higher retention times or baseline instability.
-
-
Quantification: Use the calibration curve to determine the concentration of the this compound monomer in the sample. A concentration significantly lower than expected indicates that a portion of the material has polymerized or degraded.
Visualizations
Caption: Troubleshooting workflow for suspected this compound polymerization.
Caption: Simplified pathway for catalyzed polymerization of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. plasticseurope.org [plasticseurope.org]
- 6. shell.com [shell.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.fr [fishersci.fr]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Guidelines for handling and storing styrene resins | PDF [slideshare.net]
- 12. US4161554A - Method for preventing polymers formation in styrene storage containers - Google Patents [patents.google.com]
- 13. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iomosaic.com [iomosaic.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. rsc.org [rsc.org]
Technical Support Center: Strategies to Control Regioselectivity in Epoxide Ring-Opening
Welcome to the technical support center for controlling regioselectivity in epoxide ring-opening reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regiochemical outcomes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in epoxide ring-opening reactions?
The regioselectivity of epoxide ring-opening is primarily dictated by the reaction conditions, specifically whether the reaction is conducted under acidic or basic/neutral conditions.[1][2] These conditions determine whether the reaction proceeds through an SN1-like or SN2-like mechanism.
-
Under basic or neutral conditions (SN2-like): Strong nucleophiles attack the less sterically hindered carbon of the epoxide.[1][3][4][5] This is because the reaction is governed by steric accessibility, and the less substituted carbon is more easily approached by the nucleophile.[1][3]
-
Under acidic conditions (SN1-like character): The epoxide oxygen is first protonated, making it a better leaving group.[1][6] The positive charge that develops on the more substituted carbon is stabilized by hyperconjugation or resonance, making this carbon more electrophilic.[1][7] Consequently, the nucleophile preferentially attacks the more substituted carbon.[1][6][8]
Q2: How do I favor nucleophilic attack at the less substituted carbon of an unsymmetrical epoxide?
To favor attack at the less substituted carbon, you should employ basic or neutral reaction conditions with a strong nucleophile.[3][4]
-
Mechanism: This reaction proceeds via an SN2 mechanism.[1][3][4]
-
Reagents: Use strong, negatively charged nucleophiles such as alkoxides (e.g., sodium methoxide), Grignard reagents, organolithium reagents, lithium aluminum hydride (LiAlH4), hydroxides, or cyanides.[3][4]
-
Solvent: Aprotic solvents are generally preferred to avoid protonation of the epoxide or the nucleophile.
Q3: How do I favor nucleophilic attack at the more substituted carbon of an unsymmetrical epoxide?
To favor attack at the more substituted carbon, you should use acidic conditions.[1][8]
-
Mechanism: The reaction proceeds through a mechanism with significant SN1 character.[1] The epoxide oxygen is protonated, and the positive charge is better stabilized on the more substituted carbon.[1][7]
-
Reagents: Use a weak nucleophile in the presence of a Brønsted or Lewis acid. Common examples include water, alcohols, or hydrogen halides (HX).[3][6]
-
Catalysts: Protic acids like H2SO4 or HCl, or Lewis acids like BF3·OEt2, AlCl3, or SnCl4 can be used to catalyze the reaction.[9][10]
Q4: What is the role of Lewis acids in controlling regioselectivity?
Lewis acids coordinate to the epoxide oxygen, activating it for nucleophilic attack, similar to protonation under Brønsted acid conditions.[11][12] This coordination enhances the electrophilicity of the epoxide carbons and promotes cleavage of the C-O bond at the more substituted position to form a more stable carbocation-like transition state. Therefore, Lewis acid catalysis generally directs the nucleophile to the more substituted carbon. Some Lewis acids can offer high regioselectivity. For instance, Sn-Beta zeolites have shown high regioselectivity for attack at the terminal carbon in certain epoxides.
Troubleshooting Guides
Problem 1: I am getting a mixture of regioisomers. How can I improve the selectivity?
A mixture of regioisomers indicates that both SN1 and SN2 pathways may be competing.
-
If you desire the product from attack at the less substituted carbon:
-
Ensure your conditions are strictly basic: Any trace of acid can promote the SN1-like pathway. Consider using a non-acidic workup.
-
Use a stronger, bulkier nucleophile: This will further enhance the steric preference for the less hindered site.
-
Lower the reaction temperature: This can sometimes favor the more ordered SN2 transition state.
-
-
If you desire the product from attack at the more substituted carbon:
-
Increase the acidity of the medium: Use a stronger acid catalyst to more effectively protonate the epoxide and favor the SN1-like pathway.
-
Use a less nucleophilic solvent/reagent: This will allow the electronic effects favoring attack at the more substituted carbon to dominate over direct nucleophilic displacement.
-
Choose a substrate that can better stabilize a positive charge: For example, an epoxide with a tertiary or benzylic carbon will show a higher preference for attack at the more substituted position under acidic conditions.[3][8]
-
Problem 2: The reaction is very slow or not proceeding to completion.
-
Under basic conditions: The nucleophile may not be strong enough, or the reaction temperature may be too low. Consider using a stronger nucleophile or increasing the temperature. The high ring strain of the epoxide is a driving force for the reaction, but a sufficiently reactive nucleophile is still necessary.[4][6]
-
Under acidic conditions: The acid catalyst may be too weak or used in an insufficient amount. Ensure the catalyst is not being quenched by other basic functionalities in the starting material or solvent. The use of a stronger Lewis or Brønsted acid can accelerate the reaction.[11][12]
Quantitative Data Summary
| Condition | Nucleophile Type | Major Regioisomer | Typical Regioselectivity (More:Less Substituted) |
| Basic/Neutral | Strong (e.g., RO⁻, RMgX, LiAlH₄) | Attack at less substituted carbon | >95:5 |
| Acidic | Weak (e.g., H₂O, ROH) | Attack at more substituted carbon | >90:10 (for tertiary vs. primary/secondary) |
| Lewis Acid | Weak (e.g., ROH) | Attack at more substituted carbon | Variable, can be >97:3 with specific catalysts |
Note: Regioselectivity ratios are approximate and can vary significantly based on the specific substrate, nucleophile, solvent, and temperature.
Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening of Styrene Oxide with Sodium Methoxide (Attack at the Less Substituted Carbon)
-
Materials: this compound, sodium methoxide, methanol (anhydrous), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 eq) portion-wise. b. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. c. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl. d. Extract the product with diethyl ether (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield 2-methoxy-1-phenylethanol.
Protocol 2: Acid-Catalyzed Ring-Opening of this compound with Methanol (Attack at the More Substituted Carbon)
-
Materials: this compound, methanol (anhydrous), sulfuric acid (H₂SO₄, catalytic amount), diethyl ether, saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous methanol at 0 °C, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops). b. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. c. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic. d. Extract the product with diethyl ether (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield 2-methoxy-2-phenylethanol.
Visualizations
A decision tree for predicting the regioselectivity of epoxide ring-opening.
A generalized workflow for acid- and base-catalyzed epoxide ring-opening.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity [mail.almerja.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]
- 8. organic chemistry - Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: High-Purity Styrene Oxide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity styrene oxide. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Question: My final product has low purity after distillation. What are the potential causes and solutions?
Answer: Low purity after distillation can be attributed to several factors:
-
Azeotropic Mixtures or Close Boiling Points: Certain impurities, such as phenylacetaldehyde, have boiling points very close to this compound, making separation by simple distillation difficult.[1][2] For instance, achieving a depletion of benzaldehyde to 0.2% can require a distillation column with over 40 theoretical plates and a high reflux ratio.[2]
-
Thermal Decomposition: this compound is thermally sensitive. Prolonged exposure to high temperatures (above 120°C) during distillation can cause decomposition or polymerization, generating new impurities.[1][2]
-
Inefficient Distillation Setup: An inefficient distillation column (e.g., insufficient length, poor packing, or low reflux ratio) will result in poor separation.
Solutions:
-
Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.[1]
-
Chemical Pre-treatment: If impurities like benzaldehyde or phenylacetaldehyde are present, consider a chemical pre-treatment. For example, benzaldehyde can be removed by reacting the crude this compound with an aqueous solution of hydroxylamine or hydrazine, followed by separation of the aqueous phase before distillation.[2] Phenylacetaldehyde can be reduced to β-phenylethanol using hydrogen in the presence of a platinum oxide catalyst, which is then more easily separated by distillation.[1]
-
Optimize Distillation Column: Use a fractionating column with a high number of theoretical plates and optimize the reflux ratio to enhance separation efficiency.[2]
Question: The product is yellowing or polymerizing in the distillation flask. How can I prevent this?
Answer: Yellowing and polymerization are typically signs of product degradation. This compound is unstable and can polymerize readily, especially when heated or in the presence of catalysts like acids, bases, or certain salts.[1] Heating above 200°C poses a definite hazard.[3]
Solutions:
-
Lower the Temperature: The most effective solution is to reduce the distillation temperature by applying a vacuum.[4]
-
Avoid Contaminants: Ensure all glassware is scrupulously clean and free of acidic or basic residues, which can catalyze polymerization.[1][3]
-
Minimize Heating Time: Do not heat the distillation flask for longer than necessary. Distill the product promptly once the desired vacuum and temperature are reached. Heating this compound above 120°C for even 15 minutes can destroy up to 20% of the product.[2]
-
Use an Oil Bath: Distilling from an oil bath provides more uniform and controlled heating compared to a free flame, which can prevent decomposition.[5]
Question: My purified this compound degrades during storage. What are the proper storage conditions?
Answer: this compound is unstable and can polymerize upon storage, especially when exposed to heat, light, moisture, or contaminants.[1][6]
Solutions:
-
Refrigerated Storage: Store the purified product under refrigerated temperatures.[7]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protection from Moisture: this compound is moisture-sensitive.[1] Use a tightly sealed container and consider storing it over a desiccant.
-
Avoid Incompatible Materials: Do not store near acids, bases, oxidizing agents, or certain metal salts (like aluminum chloride) as they can induce vigorous or even explosive polymerization.[1][3] Do not use brass or copper containers.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound? A1: Common impurities depend on the synthesis route. They often include unreacted styrene, benzaldehyde, phenylacetaldehyde, and by-products from the oxidation process like styrene dichloride if synthesized via the chlorohydrin route.[1][8] If perbenzoic acid is used for epoxidation, residual benzoic acid may be present.[5]
Q2: What safety precautions should be taken when handling this compound? A2: this compound is harmful in contact with skin, causes serious eye irritation, and is considered a possible carcinogen.[9][10][11] Always work in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid all personal contact, including inhalation.[3] Keep away from heat, sparks, and open flames.[12]
Q3: Can I purify this compound using column chromatography? A3: Yes, chromatographic methods can be used. Analytical HPLC methods have been developed and are scalable for preparative separation to isolate impurities.[13] Column chromatography using basic aluminum oxide is a common method for purifying the precursor, styrene, and can be adapted for this compound to remove certain polar impurities or polymerization inhibitors.[14]
Q4: How can I check the purity of my this compound sample? A4: The purity of this compound can be determined using several analytical techniques. Gas chromatography (GC) with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a common and effective method for identifying and quantifying volatile impurities.[15][16] HPLC can also be used for analysis.[13]
Q5: What is the expected yield for purification by distillation? A5: The yield depends heavily on the purity of the crude material and the efficiency of the distillation. In a documented synthesis involving purification by washing and subsequent fractional distillation, yields of 69-75% have been reported.[5] A process for removing benzaldehyde via chemical treatment followed by distillation yielded a product of 99.9% purity.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 120.15 g/mol | [7] |
| Boiling Point | 194 °C (at 760 mmHg) | [1] |
| Melting Point | -37 °C | [1] |
| Density | 1.054 g/mL (at 25 °C) | [1] |
| Refractive Index | n20/D 1.535 | [1] |
| Flash Point | 175 °F (79.4 °C) | [7] |
| Water Solubility | 3 g/L (at 20 °C) | [1] |
| Vapor Pressure | <1 mmHg (at 20 °C) | [1] |
Table 2: Common Impurities in Crude this compound and Their Boiling Points
| Impurity | Boiling Point (°C at 760 mmHg) | Separation Challenge |
| Styrene | 145 °C | Relatively easy to separate by fractional distillation. |
| Benzaldehyde | 179 °C | Close boiling point to this compound; requires efficient fractional distillation or chemical treatment.[2] |
| Phenylacetaldehyde | 195 °C | Very close boiling point to this compound; very difficult to separate by distillation alone.[1] |
| Styrene Dichloride | 223 °C | Higher boiling point; separable by distillation. |
| Benzoic Acid | 249 °C | Much higher boiling point; easily removed by alkaline wash.[5] |
| β-Phenylethanol | 219 °C | Higher boiling point; separable by distillation. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for removing impurities with boiling points significantly different from this compound, such as unreacted styrene or higher-boiling by-products.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are lightly greased and sealed to be leak-proof.[4] Use a magnetic stirrer and a heating mantle for the distillation flask.[4]
-
Charge the Flask: Place the crude this compound into the round-bottom distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Begin Heating: Turn on the stirrer to a rapid rate.[4] Begin gently heating the distillation flask using a heating mantle or oil bath. Wrap the distillation head with glass wool to provide insulation.[4]
-
Collect Fractions:
-
Collect the initial low-boiling fraction, which may contain residual solvents or unreacted styrene.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction of this compound at its boiling point corresponding to the applied pressure (e.g., approx. 83°C at 20 torr).[2]
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.[4]
-
-
Storage: Transfer the purified, colorless liquid to a clean, dry, tightly sealed container and store it under refrigeration.[7]
Protocol 2: Chemical Removal of Benzaldehyde Impurity
This protocol is based on a patented method for removing benzaldehyde, which is difficult to separate by distillation alone.[2]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the crude this compound containing benzaldehyde in a suitable solvent like benzene.
-
Prepare Reagent Solution: Prepare an aqueous solution of hydroxylamine sulfate and sodium hydroxide or an aqueous solution of hydrazine sulfate.[2]
-
Chemical Treatment: Add the aqueous reagent solution to the this compound solution. Stir the two-phase mixture vigorously at room temperature (e.g., 30°C) for approximately 15 minutes.[2] This converts the benzaldehyde into a water-soluble oxime or hydrazone.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the aqueous (bottom) layer.
-
Washing: Wash the organic layer with water to remove any remaining reagent.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate.
-
Solvent Removal & Distillation: Filter off the drying agent and remove the solvent (e.g., benzene) by simple distillation. Purify the resulting this compound by fractional vacuum distillation as described in Protocol 1. This method can achieve a final purity of 99.9%.[2]
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: General experimental workflow for purification.
References
- 1. This compound CAS#: 96-09-3 [m.chemicalbook.com]
- 2. DE2047292A1 - Purifying this compound - by benzaldehyde removal with hydroxylamine or hydrazine - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. murov.info [murov.info]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. US2776982A - Production of this compound - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. pslc.ws [pslc.ws]
- 15. Measurement of styrene-7,8-oxide and other oxidation products of styrene in air - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 16. This compound - AIR analysis - Analytice [analytice.com]
impact of residual oxygen on free radical polymerization of styrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the free radical polymerization of styrene, specifically focusing on the impact of residual oxygen.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| No polymerization or a long induction period before polymerization starts. | Presence of residual oxygen. Oxygen is a potent inhibitor of free radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which do not efficiently initiate or propagate polymerization chains.[1] This leads to a period where no polymer is formed until all the dissolved oxygen is consumed.[2][1] | Ensure thorough deoxygenation of the monomer, solvent, and initiator solution. This can be achieved by purging with an inert gas like nitrogen or argon for an adequate amount of time (e.g., 30-60 minutes) prior to initiating the reaction.[3] For small-scale reactions, the freeze-pump-thaw method can also be effective. |
| Ineffective or decomposed initiator. The initiator may have degraded due to improper storage (e.g., exposure to heat or light). | Use a fresh, properly stored initiator. Check the expiration date and storage recommendations for the specific initiator being used. | |
| Inhibitor not removed from styrene monomer. Commercial styrene is shipped with an inhibitor (like 4-tert-butylcatechol, TBC) to prevent premature polymerization.[4][5] | Remove the inhibitor by washing the styrene with an aqueous sodium hydroxide solution, followed by washing with deionized water to remove the sodium salt of the inhibitor and any residual NaOH. Dry the styrene over an appropriate drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before use.[4][5] | |
| Low polymer yield and/or low molecular weight of the resulting polystyrene. | Incomplete deoxygenation. Even small amounts of residual oxygen can act as a chain-terminating agent, leading to the formation of shorter polymer chains and thus a lower average molecular weight.[2][6][7] | Increase the deoxygenation time or use a more rigorous deoxygenation technique. Ensure all components of the reaction mixture are properly deoxygenated. |
| High initiator concentration. A higher concentration of initiator leads to a higher concentration of growing chains, which increases the probability of termination reactions, resulting in lower molecular weight polymers. | Optimize the initiator concentration. A lower initiator-to-monomer ratio will generally produce higher molecular weight polymers. | |
| High reaction temperature. Higher temperatures increase the rate of both initiation and termination reactions. The increased rate of termination can lead to lower molecular weight polymers. | Conduct the polymerization at the recommended temperature for the specific initiator being used. Ensure proper temperature control throughout the reaction. | |
| Formation of yellow or off-white polymer instead of clear, colorless polystyrene. | Formation of side products due to oxygen. The presence of oxygen can lead to the formation of undesirable and colored side products such as benzaldehyde and other carbonyl compounds.[6][7] | Rigorous deoxygenation is crucial to prevent the formation of these byproducts. |
| Impure monomer or solvent. Impurities in the styrene monomer or the solvent can lead to discoloration of the final polymer. | Use freshly distilled styrene and high-purity, dry solvents. | |
| Inconsistent results between batches. | Variable levels of residual oxygen. Inconsistent deoxygenation procedures will lead to varying amounts of oxygen in different reaction batches, resulting in variability in induction times, molecular weights, and polymer properties. | Standardize the deoxygenation protocol, including the gas flow rate and purging time, to ensure reproducibility. |
| Fluctuations in reaction temperature. Poor temperature control can lead to inconsistent polymerization rates and molecular weights. | Use a constant temperature bath or a reactor with precise temperature control to maintain a stable reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: Why is there a delay before my styrene polymerization starts?
A1: This delay, known as the induction period, is most commonly caused by the presence of dissolved oxygen in your reaction mixture.[1][8] Oxygen acts as an inhibitor by reacting with the free radicals generated by the initiator, preventing them from initiating polymerization. Polymerization will only commence once all the oxygen has been consumed.[1] For instance, in the polymerization of styrene in the presence of air, an induction period of approximately 35 minutes has been observed.
Q2: How does residual oxygen affect the properties of the final polystyrene?
A2: Residual oxygen has several detrimental effects on the properties of polystyrene. While it may only slightly affect the overall rate of polymerization, it significantly decreases the molecular weight of the polymer.[2][6][7] Furthermore, the presence of oxygen leads to the formation of toxic and volatile side products, such as benzaldehyde and formaldehyde, which can compromise the safety and performance of the material.[6][7]
Q3: What is the mechanism of oxygen inhibition in free radical polymerization?
A3: Oxygen is a diradical in its ground state and readily reacts with the carbon-centered radicals of the growing polymer chains (P•) to form peroxy radicals (POO•). These peroxy radicals are much less reactive towards the monomer and are more likely to engage in termination reactions, thus halting the growth of the polymer chain.
Q4: What are the best practices for removing oxygen from my polymerization reaction?
A4: The most common and effective method for removing dissolved oxygen is to purge the reaction mixture with a high-purity inert gas, such as nitrogen or argon, for 30-60 minutes before and during the initial stages of the polymerization.[3] For more sensitive polymerizations, multiple freeze-pump-thaw cycles can be performed to remove dissolved gases. It is also crucial to use deoxygenated solvents and to handle the initiator and monomer under an inert atmosphere.
Q5: Can I run a free radical polymerization of styrene without removing oxygen?
A5: While polymerization may eventually occur after the initial oxygen has been consumed, it is highly discouraged. The presence of oxygen will lead to an unpredictable induction period, lower molecular weight polymer, and the formation of hazardous byproducts.[2][1][6][7] For controlled and reproducible results, deoxygenation is a critical step.
Quantitative Data on the Impact of Oxygen
The presence of oxygen has a quantifiable impact on the free radical polymerization of styrene. The following tables summarize the typical effects observed.
Table 1: Effect of Initial Dissolved Oxygen Concentration on Induction Period and Molecular Weight
| Initial Dissolved Oxygen (% of Saturation) | Induction Period | Number Average Molecular Weight (Mn) |
| 0% (Nitrogen Purged) | Minimal to none | High |
| 50% | Moderate | Reduced |
| 80% | Significant | Considerably Reduced |
| 90% | Long | Low |
| 100% (Air Saturated) | Very Long | Very Low |
Note: The exact values for the induction period and molecular weight will depend on specific experimental conditions such as initiator concentration, temperature, and monomer concentration.[2]
Table 2: Influence of Oxygen on Polystyrene Characteristics
| Parameter | In the Absence of Oxygen (Inert Atmosphere) | In the Presence of Oxygen (e.g., Air) |
| Induction Period | Negligible | Present and significant[1][8] |
| Rate of Polymerization | Slightly higher | Slightly lower[6] |
| Molecular Weight (Mn) | Higher | Significantly lower[2][6][7] |
| Side Products | Minimal | Formation of benzaldehyde, formaldehyde, styrene oxide[6][7] |
| Polymer Appearance | Clear, colorless | Can be yellow or off-white |
Experimental Protocols
Protocol 1: Removal of Inhibitor from Styrene Monomer
-
Place 100 mL of commercial styrene (containing inhibitor) in a 250 mL separatory funnel.
-
Add 25 mL of 10% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the deprotonated inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with two more 25 mL portions of 10% NaOH solution.
-
Wash the styrene with two 50 mL portions of deionized water to remove any residual NaOH.
-
Drain the washed styrene into a clean, dry Erlenmeyer flask.
-
Add a small amount of a suitable drying agent (e.g., 2-3 g of anhydrous magnesium sulfate).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter or decant the dry, inhibitor-free styrene into a clean, dry storage bottle. Store under an inert atmosphere and in a refrigerator if not used immediately.
Protocol 2: Bulk Free Radical Polymerization of Styrene under Inert Atmosphere
-
Place a magnetic stir bar in a clean, dry Schlenk flask or a three-necked round-bottom flask equipped with a condenser, a gas inlet, and a rubber septum.
-
Add the desired amount of purified styrene monomer to the flask.
-
If using a solvent, add the deoxygenated solvent to the flask.
-
Seal the flask and begin stirring.
-
Insert a long needle connected to a source of inert gas (nitrogen or argon) through the septum so that it dips below the surface of the liquid.
-
Insert a second, shorter needle to act as a gas outlet.
-
Purge the reaction mixture with the inert gas for at least 30 minutes to remove dissolved oxygen.
-
While the monomer is being deoxygenated, prepare a solution of the initiator (e.g., benzoyl peroxide or AIBN) in a small amount of deoxygenated solvent in a separate sealed vial.
-
After the deoxygenation of the monomer is complete, raise the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas in the flask.
-
Using a gas-tight syringe, withdraw the required amount of the initiator solution and inject it into the reaction flask through the septum.
-
Place the reaction flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80 °C, depending on the initiator).
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol.
-
Collect the precipitated polystyrene by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualizations
Caption: Oxygen inhibition pathway in free radical polymerization.
Caption: Experimental workflow for deoxygenation in polymerization.
References
Technical Support Center: Enhancing Catalyst Stability in Styrene Epoxidation
Welcome to the technical support center for catalyst stability in styrene epoxidation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This section addresses specific problems you might encounter during styrene epoxidation, offering potential causes and solutions.
Question 1: Why is my catalyst showing a rapid decline in activity?
A rapid decrease in catalytic activity, often referred to as deactivation, can be attributed to several factors:
-
Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is particularly common when using unsaturated compounds at elevated temperatures.
-
Leaching of Active Species: The active metal or promoter components of the catalyst may dissolve into the reaction medium, leading to a permanent loss of activity. For instance, potassium promoters in some iron oxide catalysts can be lost over time.[1]
-
Sintering: High reaction temperatures can cause the small, highly active catalyst particles to agglomerate into larger, less active ones, reducing the available surface area for the reaction.[2]
-
Poisoning: Impurities in the reactants, solvents, or gas streams can irreversibly bind to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and lead compounds.[3]
-
Changes in Oxidation State: The catalytically active oxidation state of the metal center may change during the reaction, leading to a less active or inactive catalyst. For example, the reduction of Fe³⁺ to Fe³O₄ can decrease activity in some systems.[1][4]
Solutions:
-
Optimize Reaction Temperature: Lowering the temperature can often reduce the rate of coking and sintering.[3]
-
Purify Reactants and Solvents: Ensure all starting materials are of high purity to avoid introducing catalyst poisons.
-
Choose a Robust Catalyst Support: The choice of support material can significantly impact the stability of the active species and their resistance to leaching and sintering.
-
Implement a Regeneration Protocol: Depending on the cause of deactivation, a regeneration procedure may restore catalyst activity.
Question 2: How can I regenerate my deactivated catalyst?
The appropriate regeneration method depends on the cause of deactivation:
-
For Coking/Fouling:
-
Solvent Washing: Washing the catalyst with a suitable solvent can remove adsorbed organic species.[3]
-
Calcination: A controlled oxidation process where the catalyst is heated in the presence of air or an oxygen/nitrogen mixture can burn off coke deposits. This should be done carefully to avoid sintering.[3]
-
-
For Leaching: In cases of significant leaching, regeneration may not be fully effective. However, it is sometimes possible to re-impregnate the support with the active metal precursor, followed by calcination.
-
For Changes in Oxidation State: A reduction or oxidation treatment can sometimes restore the active oxidation state of the metal. For example, a deactivated catalyst can be heated under a flow of hydrogen to reduce oxidized species.[3]
Here is a general workflow for catalyst regeneration:
Caption: A general workflow for the regeneration of deactivated catalysts.
Question 3: My reaction has low selectivity for styrene oxide. What are the common causes and solutions?
Low selectivity towards the desired epoxide product often indicates the occurrence of side reactions. Common byproducts in styrene epoxidation include benzaldehyde and phenylacetaldehyde.
-
Over-oxidation: The desired this compound can be further oxidized to other products.
-
Ring-opening of the Epoxide: The epoxide ring can be opened, especially under acidic or basic conditions, to form diols or other derivatives.
-
Oxidant Decomposition: The oxidant (e.g., H₂O₂ or TBHP) may decompose non-selectively, leading to the formation of radical species that can initiate undesired side reactions.
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and reaction time. Lower temperatures and shorter reaction times can sometimes minimize over-oxidation.[5]
-
Adjust Substrate-to-Oxidant Ratio: An optimal molar ratio of styrene to the oxidizing agent can improve selectivity.
-
Choice of Solvent: The solvent can influence the reaction pathway. Protic solvents, for instance, may promote epoxide ring-opening.
-
Catalyst Design: The nature of the catalyst's active sites and its support can significantly influence selectivity. For example, catalysts with well-isolated active sites may prevent bimolecular side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for styrene epoxidation?
A variety of catalysts have been developed for styrene epoxidation, which can be broadly categorized as:
-
Heterogeneous Catalysts: These are solid catalysts that are in a different phase from the reactants. They are advantageous due to their ease of separation and potential for reuse. Examples include:
-
Metal Oxides: Oxides of transition metals like titanium, vanadium, molybdenum, and tungsten are commonly used.[6]
-
Supported Metal Nanoparticles: Noble metals (e.g., gold, palladium) or transition metals (e.g., cobalt, nickel) supported on materials like silica, alumina, or carbon.
-
Zeolites and Mesoporous Materials: These materials offer high surface areas and shape-selective properties.
-
Polyoxometalates: These are clusters of metal-oxygen anions that can act as efficient oxidation catalysts.
-
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high activity and selectivity. However, their separation from the product can be challenging. Examples include metal complexes with organic ligands, such as salen complexes.[5]
-
Biocatalysts: Enzymes, such as monooxygenases, can catalyze the epoxidation of styrene with high enantioselectivity.
Q2: What are the common oxidants used in styrene epoxidation?
The choice of oxidant is crucial for a successful and green epoxidation process. Common oxidants include:
-
Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant, as its only byproduct is water.
-
tert-Butyl Hydroperoxide (TBHP): An organic peroxide that is often used due to its good solubility in organic solvents.[6]
-
Molecular Oxygen (O₂): The most environmentally friendly and inexpensive oxidant, though it often requires more active catalysts and harsher reaction conditions.[5]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective but stoichiometric oxidant that generates chlorinated byproducts.[7]
Q3: How can I improve the stability and reusability of my catalyst?
Improving catalyst stability is key to developing economically viable and sustainable processes. Here are some strategies:
-
Immobilization of Homogeneous Catalysts: Anchoring a homogeneous catalyst onto a solid support can combine the high activity of the former with the ease of separation of the latter.[7]
-
Use of Robust Support Materials: Selecting a support with high thermal and chemical stability can prevent catalyst degradation.
-
Control of Reaction Conditions: Operating under milder conditions (lower temperature and pressure) can prolong the catalyst's lifetime.
-
Co-feeding of Stabilizing Agents: In some cases, adding a small amount of a stabilizing agent to the feed can suppress deactivation mechanisms.
Data Presentation: Catalyst Performance in Styrene Epoxidation
The following tables summarize the performance of various catalytic systems for styrene epoxidation under different reaction conditions.
Table 1: Performance of Heterogeneous Catalysts
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Ref. |
| NiO | TBHP | Acetonitrile | Reflux | 12 | 64 | 94 | [8] |
| CoO | TBHP | Acetonitrile | Reflux | 12 | 35 | 45 | [8] |
| CuO Nanocomposites | H₂O₂ | Solvent-free | - | - | 99.7 | 99.3 | [9] |
| Au/ZrO₂ | O₂ | Isopropanol | 80 | 16 | - | 99 (to styrene) | [9] |
| CoFe₂O₄ Nanoparticles | TBHP | - | - | - | 96.4 | 82.7 | - |
| Nitmtaa@N-SBA-15 | m-CPBA | CH₂Cl₂/CH₃CN | 22 | < 1 min | 100 | > 99 | [7] |
Table 2: Performance of Cobalt-Salen Complexes with O₂ [5]
| Catalyst | Temp. (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) |
| Co(salen) | 90 | 5 | 97.1 | 59.8 |
| Co(3,5-Br₂-salen) | 90 | 5 | 89.1 | 57.8 |
| Co(3,5-tBu₂-salen) | 90 | 5 | 65.2 | 45.3 |
Experimental Protocols
1. General Procedure for Styrene Epoxidation using a Heterogeneous Catalyst
This protocol provides a general guideline for a batch reaction. The specific amounts and conditions should be optimized for your particular catalytic system.
-
Catalyst Preparation: Synthesize the catalyst according to the desired literature procedure. Ensure the catalyst is properly dried and activated (e.g., by calcination) before use.
-
Reaction Setup:
-
Place the desired amount of catalyst in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the solvent, followed by styrene.
-
Begin stirring to ensure a uniform suspension.
-
-
Reaction Execution:
-
Heat the mixture to the desired reaction temperature.
-
Add the oxidant dropwise to the reaction mixture over a period of time. Caution: The addition of the oxidant can be exothermic.
-
Allow the reaction to proceed for the specified time, monitoring its progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the liquid phase by GC or GC-MS to determine the conversion of styrene and the selectivity to this compound. An internal standard is typically used for quantification.[10]
-
-
Catalyst Recycling:
-
Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent or another solvent in which the products are soluble).
-
Dry the catalyst under vacuum or in an oven at an appropriate temperature.
-
The regenerated catalyst can then be used for subsequent reaction cycles.
-
2. Synthesis of a Supported Metal Nanoparticle Catalyst (Example: CoNPs/MgO)
This is an example protocol for the synthesis of cobalt nanoparticles supported on magnesium oxide.
-
Support Preparation: If not commercially available, prepare MgO by the thermal decomposition of a suitable precursor (e.g., Mg(NO₃)₂·6H₂O).
-
Impregnation:
-
Disperse the MgO support in a suitable solvent (e.g., ethanol).
-
Add a solution of a cobalt precursor (e.g., cobalt(II) nitrate hexahydrate) to the MgO suspension.
-
Stir the mixture for several hours to ensure uniform impregnation.
-
-
Reduction:
-
Remove the solvent by evaporation.
-
Dry the impregnated support.
-
Reduce the cobalt precursor to metallic cobalt nanoparticles by heating the material under a flow of a reducing gas (e.g., H₂).
-
-
Characterization: Characterize the synthesized catalyst using techniques such as:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the support and the metal nanoparticles.
-
Transmission Electron Microscopy (TEM): To determine the size, morphology, and dispersion of the metal nanoparticles.
-
N₂ Physisorption (BET analysis): To measure the surface area and pore size distribution of the catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface composition and oxidation states of the elements.
-
Visualizations
Caption: Common pathways leading to catalyst deactivation.
References
- 1. scribd.com [scribd.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Trace-Level Detection of Styrene Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful trace-level detection of styrene oxide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound at trace levels.
Sample Handling and Storage
-
Question: My this compound standards seem to be degrading over time, leading to poor calibration curves. How can I ensure the stability of my standards and samples?
-
Answer: this compound is unstable and can polymerize, especially in the presence of acids, bases, or certain salts. It is also sensitive to moisture and can hydrolyze to styrene glycol.[1] To ensure stability, store this compound standards and samples under refrigerated temperatures and protect them from moisture.[2][3] For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles. It is recommended to prepare fresh working standards frequently from a stock solution stored under optimal conditions.
-
-
Question: I am analyzing this compound in an aqueous matrix. Are there any specific stability concerns?
-
Answer: Yes, this compound is slightly soluble in water and can hydrolyze to phenylethylene glycol, a reaction catalyzed by trace amounts of acid.[1] If the water content is insufficient for complete hydrolysis, isomerization to phenylacetaldehyde can occur.[1] Therefore, it is crucial to control the pH of your aqueous samples and standards and analyze them as quickly as possible after collection or preparation.
-
Gas Chromatography (GC) Analysis
-
Question: I am observing peak tailing for this compound in my GC analysis. What are the possible causes and solutions?
-
Answer: Peak tailing for active compounds like epoxides can be caused by several factors:
-
Active sites in the inlet liner or column: Clean or replace the inlet liner and ensure you are using an inert GC column.
-
Improper column installation: Reinstall the column according to the manufacturer's instructions.
-
Contamination: Bake out the column or, if necessary, trim the first few centimeters.
-
-
-
Question: My this compound peak is broad, or I am seeing split peaks. What should I investigate?
-
Answer: Broad or split peaks can arise from:
-
Improper injection technique: Ensure a smooth and rapid injection.
-
Column overloading: Reduce the injection volume or dilute the sample.
-
Incompatible solvent: The sample solvent should be compatible with the mobile phase and the analyte's polarity.
-
Contamination at the column inlet: A partially blocked frit or contamination on the guard or analytical column can cause peak splitting.
-
-
-
Question: I suspect my this compound is degrading in the hot GC inlet, leading to lower than expected responses. How can I prevent this?
High-Performance Liquid Chromatography (HPLC) Analysis
-
Question: I am having trouble with the baseline in my HPLC analysis of this compound. It is noisy or drifting. What could be the cause?
-
Answer: A noisy or drifting baseline in HPLC can be due to several factors:
-
Mobile phase issues: Ensure the mobile phase is properly mixed, degassed, and prepared from high-quality reagents. Contamination or degradation of the mobile phase can also be a cause.
-
Detector problems: A dirty flow cell or a failing lamp can lead to baseline noise.
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase, especially after changing solvents.
-
-
-
Question: My retention times for this compound are shifting between injections. What should I check?
-
Answer: Retention time shifts can be caused by:
-
Changes in mobile phase composition: Inconsistent mobile phase preparation can lead to variability.
-
Fluctuations in column temperature: Use a column oven to maintain a constant temperature.
-
Pump issues: Inconsistent flow rates from the pump can affect retention times.
-
-
Matrix Effects
-
Question: I am analyzing this compound in a complex biological matrix (e.g., blood, tissue homogenate) and suspect matrix effects are impacting my results. How can I confirm and mitigate this?
-
Answer: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are common in biological samples.[3] To assess matrix effects, you can compare the signal of an analyte in a post-extraction spiked sample to that of a neat standard solution. Mitigation strategies include:
-
Effective sample preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering components.
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.
-
Use of an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.
-
-
-
Question: What are some common interferences when analyzing this compound in air samples?
-
Answer: In air samples, especially from industrial environments, high concentrations of styrene can be a significant interference.[2] Other oxidation products of styrene, such as phenylacetaldehyde and acetophenone, may also be present and could potentially co-elute with this compound depending on the chromatographic conditions.[2] Using a mass spectrometer as a detector can help to selectively identify and quantify this compound in the presence of these compounds.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of this compound using different techniques.
Table 1: Detection Limits for this compound in Air Samples
| Analytical Method | Sampling Method | Detection Limit | Reference |
| GC-FID or GC-MS | Active (Tenax) | 0.2 ppb | [2] |
| GC-FID or GC-MS | Passive (Carbon) | 1 ppb | [2] |
Table 2: Quantitative Analysis of this compound Adducts in Biological Samples
| Analytical Method | Sample Matrix | Analyte | Quantitation Limit | Reference |
| GC-MS | Rat Globin | Styrene Glycol (from adducts) | 15 pmol/g globin | [4] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Air
This protocol is a general guideline for the analysis of this compound in air samples collected on a sorbent tube.
-
Sample Collection:
-
Draw a known volume of air through a sorbent tube (e.g., Tenax) using a calibrated personal sampling pump.
-
-
Sample Preparation:
-
Desorb the analytes from the sorbent tube by adding a precise volume of a suitable solvent (e.g., ethyl acetate).
-
Gently agitate the tube to ensure complete extraction.
-
Transfer an aliquot of the extract to a GC vial.
-
Add an appropriate internal standard if required.
-
-
GC-MS Analysis:
-
GC Column: Use a capillary column suitable for the separation of volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample extract into the GC. To minimize thermal degradation, use a low injection port temperature (e.g., 70°C).[2]
-
Oven Temperature Program: Develop a temperature program that provides good separation of this compound from other potential components in the sample.
-
Mass Spectrometer: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 120, 91, 77).
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known this compound concentrations.
-
Calculate the concentration of this compound in the air sample based on the calibration curve and the volume of air sampled.
-
Protocol 2: Analysis of this compound-Hemoglobin Adducts in Blood
This protocol outlines a method for the indirect determination of this compound exposure by analyzing its adducts with hemoglobin.[4]
-
Sample Collection and Globin Isolation:
-
Collect whole blood samples.
-
Isolate globin from hemoglobin according to standard laboratory procedures.
-
-
Hydrolysis of Adducts:
-
Subject the isolated globin to mild alkaline hydrolysis to release styrene glycol from the phenylhydroxyethyl ester adducts.[4]
-
-
Extraction:
-
Perform a solvent extraction to isolate the released styrene glycol from the reaction mixture.
-
-
Derivatization:
-
Derivatize the extracted styrene glycol to a more volatile form suitable for GC analysis (e.g., using a silylating agent to form trimethylsilyl ethers).[4]
-
-
GC-MS Analysis:
-
Quantification:
-
Quantify the amount of styrene glycol, which corresponds to the level of this compound adducts in the original hemoglobin sample.
-
Visualizations
Caption: General experimental workflow for trace-level detection of this compound.
Caption: Decision tree for troubleshooting common issues in this compound analysis.
References
- 1. arborassays.com [arborassays.com]
- 2. Measurement of styrene-7,8-oxide and other oxidation products of styrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Monitoring of exposure to this compound by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Moisture Sensitivity of Styrene Oxide in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of styrene oxide in chemical reactions. Below you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered when working with this compound in the presence of moisture.
Issue 1: Low Yield or Incomplete Reaction
Potential Cause: The primary cause of low yields or incomplete reactions when using this compound is its reaction with water, leading to the formation of an unwanted byproduct, styrene glycol (1-phenyl-1,2-ethanediol). Water can act as both a nucleophile and a mild acid catalyst, promoting the opening of the epoxide ring.[1][2] This side reaction consumes the starting material, thereby reducing the yield of the desired product.
Troubleshooting Steps:
-
Quantify Water Content: Before starting your reaction, it is crucial to determine the water content of your this compound and solvents. The Karl Fischer titration is the gold standard method for accurately measuring trace amounts of water.[3][4]
-
Dry this compound and Solvents: Ensure all reagents and solvents are rigorously dried.
-
This compound: Can be dried by distillation over calcium hydride (CaH₂).
-
Solvents: The choice of drying agent depends on the solvent. For many common organic solvents, distillation from an appropriate drying agent is effective. For example, dichloromethane can be distilled from calcium hydride.[5][6][7] Activated molecular sieves (3 Å or 4 Å) are also a good option for drying solvents.[6][8]
-
-
Utilize an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel. This can be achieved using a Schlenk line or a glove box.[8][9][10]
-
Dry Glassware: All glassware should be thoroughly dried before use. This can be done by placing it in a drying oven (typically at >120°C) for several hours or by flame-drying under a vacuum.[10][11]
Issue 2: Formation of Styrene Glycol as a Major Byproduct
Potential Cause: The presence of significant amounts of styrene glycol in your product mixture is a clear indication of this compound hydrolysis.[12][13][14] This occurs when water molecules attack the epoxide ring, leading to its opening and the formation of the diol.
Troubleshooting Steps:
-
Verify Reagent and Solvent Dryness: Re-evaluate your drying procedures for all starting materials and solvents. Even trace amounts of water can lead to the formation of styrene glycol.
-
Optimize Reaction Temperature: The rate of hydrolysis can be temperature-dependent. If possible for your desired reaction, consider running the experiment at a lower temperature to minimize the rate of the competing hydrolysis reaction.
-
Continuous Water Removal: For reactions that produce water as a byproduct, consider using a Dean-Stark trap to continuously remove it from the reaction mixture. Research has shown that the continuous removal of reaction water can drastically increase the selectivity for this compound.[15]
Issue 3: Inconsistent Reaction Rates or Results
Potential Cause: Variability in the amount of moisture present in the reaction setup can lead to inconsistent results between experiments. Fluctuations in ambient humidity can affect the water content of reagents and solvents if they are not handled under strictly anhydrous conditions.[8]
Troubleshooting Steps:
-
Standardize Procedures: Implement and strictly adhere to a standard operating procedure (SOP) for all moisture-sensitive reactions. This includes consistent methods for drying reagents, solvents, and glassware, as well as for setting up the reaction under an inert atmosphere.[8]
-
Maintain an Inert Atmosphere Throughout: Ensure that the inert atmosphere is maintained throughout the entire process, including reagent addition and sample collection for in-process controls.
-
Use a Glove Box: For highly sensitive reactions, a glove box provides a more controlled and consistently dry environment compared to a Schlenk line.[8]
Frequently Asked Questions (FAQs)
Q1: How can I determine the water content of my this compound or solvent?
The most accurate and widely used method for determining trace amounts of water in organic liquids is Karl Fischer titration.[3][4][16][17][18] This technique is highly selective for water and can provide precise measurements.[17]
Q2: What is the visual evidence of this compound degradation due to moisture?
While there may not be a distinct visual change in the this compound itself, the presence of water will lead to the formation of styrene glycol. This can be detected by analytical techniques such as NMR, GC-MS, or HPLC. On a TLC plate, the appearance of a more polar spot corresponding to the diol would indicate hydrolysis.
Q3: What is the impact of atmospheric humidity on my reaction?
High atmospheric humidity can significantly impact moisture-sensitive reactions by introducing water into the reaction vessel.[19][20][21] It is crucial to handle all reagents and set up the reaction under a dry, inert atmosphere, especially on humid days.
Q4: Can I use drying agents directly in my reaction flask?
While some drying agents like molecular sieves can be added directly to a solvent before use, it is generally not recommended to add them directly to the reaction mixture. The drying agent could interfere with the reaction or be difficult to remove during workup. It is best practice to dry and distill solvents before use.
Q5: My reaction yield is over 100%. What could be the cause?
A yield greater than 100% is physically impossible and typically indicates the presence of impurities in your final product. This could be residual solvent or, in the context of this compound reactions, the formation of styrene glycol which has a higher molecular weight than this compound.
Data Presentation
The following table summarizes the quantitative effect of water on the epoxidation of styrene, highlighting the importance of removing water to improve the selectivity for this compound.
| Catalyst | Water Removal | Styrene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |
| γ-Al₂O₃ | With continuous removal | 45.2 | 87.2 | 39.4 | [15] |
| γ-Al₂O₃ | Without removal | 28.8 | 77.1 | 22.2 | [15] |
Experimental Protocols
Protocol 1: Drying Dichloromethane using Calcium Hydride
This protocol describes the process of drying dichloromethane by refluxing over calcium hydride followed by distillation.
-
Setup: Add calcium hydride (approximately 10-20 g per liter of solvent) to a round-bottom flask containing dichloromethane.[5][7] Fit the flask with a condenser and a drying tube filled with a desiccant (e.g., calcium chloride) to protect the system from atmospheric moisture.[7]
-
Reflux: Heat the mixture to reflux (the boiling point of dichloromethane is approximately 40°C) using a heating mantle. Allow the solvent to reflux for at least one hour.
-
Distillation: After refluxing, allow the mixture to cool. Set up a distillation apparatus, ensuring all glassware is flame-dried or oven-dried.
-
Collection: Distill the dichloromethane, collecting the dry solvent in a receiving flask that is protected from atmospheric moisture with a drying tube or an inert gas inlet.
-
Storage: Store the freshly dried solvent over activated molecular sieves (3 Å or 4 Å) under an inert atmosphere.
CAUTION: Calcium hydride reacts with water to produce flammable hydrogen gas.[5] This procedure should be performed in a well-ventilated fume hood, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7]
Protocol 2: Setting up a Reaction under an Inert Atmosphere (Balloon Technique)
This protocol outlines a common method for creating an inert atmosphere in a reaction flask using a balloon.
-
Glassware Preparation: Ensure your reaction flask and any other necessary glassware are clean and thoroughly dried, either in an oven or by flame-drying under vacuum.[10] Add a magnetic stir bar to the flask.
-
Seal the System: While the flask is still warm, seal it with a rubber septum.[10]
-
Inert Gas Source: Fill a balloon with nitrogen or argon gas. Attach a needle to the balloon.
-
Purge the Flask: Insert the needle from the gas-filled balloon through the septum of the reaction flask. Insert a second, "outlet" needle to allow the air inside the flask to be displaced by the inert gas.[10] Let the gas flow for 5-10 minutes.
-
Establish Positive Pressure: Remove the outlet needle first. The balloon will maintain a slight positive pressure of the inert gas inside the flask, preventing air from entering.
-
Reagent Addition: Liquid reagents can be added via a syringe through the septum. Solid reagents can be added quickly by briefly removing the septum under a positive flow of inert gas.
Visualizations
Caption: Hydrolysis of this compound to styrene glycol.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Drying dichloromethane over calcium hydride [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Biosynthesis of (R)-phenyl-1,2-ethanediol from racemic this compound by using bacterial and marine fish epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioconvergent production of (R)-1-phenyl-1,2-ethanediol from this compound by combining the Solanum tuberosum and an evolved Agrobacterium radiobacter AD1 epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioconvergent hydrolysis of racemic this compound at high concentration by a pair of novel epoxide hydrolases into (R)-phenyl-1,2-ethanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Karl Fischer water content titration - Scharlab [scharlab.com]
- 19. mddionline.com [mddionline.com]
- 20. radtech.org [radtech.org]
- 21. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Styrene Oxide Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of styrene oxide is critical due to its classification as a probable human carcinogen and its role as a reactive metabolite of styrene.[1][2] This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Method Performance Comparison
The selection of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most prevalent techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.[3][4]
| Method | Detector | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) | Recovery (%) | Typical Matrix | Reference |
| GC-MS | Mass Spectrometry | LOQ: 0.7 - 1.3 mg/L[5] | > 0.99[5] | 1.2% - 5.2%[5] | 98.2% - 108.2%[5] | Reaction Mixtures | [5] |
| GC-MS | Mass Spectrometry | LOD: 10 ng/g[6] | Not Reported | Not Reported | 92 ± 21%[6] | Whole Blood | [6] |
| GC-MS | Mass Spectrometry | Quant. Limit: 15 pmol/g globin[7] | Not Reported | Not Reported | Not Reported | Hemoglobin Adducts | [7] |
| GC-FID | Flame Ionization | LOQ: 5 µg / media[8] | Not Reported | Not Reported | Not Reported | Air | [8] |
| GC-ECD | Electron Capture | LOQ: 0.2 µM[6] | Not Reported | 6% - 9%[6] | Not Reported | Microsomes | [6] |
| HPLC-UV | UV Detector | Not Reported | Not Reported | Not Reported | Not Reported | Aqueous/Organic Mixtures | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for GC-MS and HPLC analysis of this compound.
1. GC-MS Quantification of this compound in Blood
This method is adapted from procedures involving solvent extraction and analysis by gas chromatography-mass spectrometry.[6]
-
Sample Preparation:
-
To 0.1 mL of whole blood, add an internal standard (e.g., phenyl propylene oxide).
-
Perform a liquid-liquid extraction with 1 mL of benzene (or a safer alternative like ethyl acetate) by vortexing for 1 minute.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean vial for analysis.
-
-
Instrumentation (GC-MS):
-
Injection: Use an automated cold on-column injection system to prevent thermal degradation of this compound to phenylacetaldehyde.[6]
-
Column: Fused-silica capillary column (e.g., AT 1705 or equivalent).[6]
-
Carrier Gas: Helium.
-
Oven Program: Implement a temperature gradient suitable for separating this compound from the internal standard and other matrix components.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.[5]
-
-
Quantification:
-
Generate a calibration curve using fortified blood samples with known concentrations of this compound.
-
Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
2. HPLC-UV Analysis of this compound
This protocol is based on a reverse-phase HPLC method suitable for analyzing this compound in simple matrices.[9][10]
-
Sample Preparation:
-
Dilute the sample containing this compound in the mobile phase to a concentration within the calibrated range.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation (HPLC-UV):
-
Column: C18 reverse-phase column (e.g., Waters SunFire™ C18, 4.6 mm x 150 mm) or Newcrom R1.[9][10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[10] For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 220 nm.[10]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare an external standard calibration curve by injecting known concentrations of pure this compound.
-
Determine the concentration of the unknown sample by comparing its peak area to the calibration curve.[10]
-
Visualized Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using chromatography.
References
- 1. This compound | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring of exposure to this compound by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - AIR analysis - Analytice [analytice.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. rsc.org [rsc.org]
comparing the efficacy of different catalysts for styrene epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of styrene to produce styrene oxide is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and polymers. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides an objective comparison of the efficacy of various catalysts for styrene epoxidation, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for styrene epoxidation involves a trade-off between conversion, selectivity, and reaction conditions. The following table summarizes the performance of representative catalysts from different classes.
| Catalyst Type | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Heterogeneous | |||||||||
| Metal Oxide | α-Fe₂O₃ | TBHP | Dichloromethane | 60 | 6 | 73 | 77 (to this compound) | - | [1] |
| Metal Oxide | CuO Nanocomposite | H₂O₂ | Solvent-free | - | - | 99.7 | 99.3 (to this compound) | - | [2][3] |
| Supported Metal | Au/TiO₂ | TBHP | Dichloroethane | 80 | 4 | ~95 | ~80 (to this compound) | - | [4] |
| Supported Metal | Au/CuO | TBHP | Dichloroethane | 80 | 4 | ~98 | ~85 (to this compound) | - | [4] |
| MOF | Mn₀.₁Cu₀.₉-MOF | H₂O₂ | Acetonitrile | 0 | 6 | 90.2 | 94.3 (to this compound) | - | [5] |
| Single-Atom | Co SAC | TBHP | Ethanol | 80 | 8 | 99.9 | 71 (to this compound) | - | [6] |
| Hydrotalcite | Mg/Al (ratio 4) | H₂O₂/Acetonitrile | Acetone/Water | - | - | >99 | 97 (to this compound) | - | [7] |
| Homogeneous | |||||||||
| Metal Complex | Fe(SF) | H₂O₂ | Acetonitrile | 25 | 24 | >99 | >99 (to this compound) | - | [8] |
| Metal Complex | Jacobsen Catalyst | - | - | -78 | - | - | - | 57% ee (R) | [9] |
| Biocatalyst | |||||||||
| Enzyme | P450 BM3 Mutant | H₂O₂ | pH 8.0 Buffer | 25 | 0.5 | - | - | TON: 4350, 98% ee (R) | [9] |
| Enzyme | rAaeUPO | ᵗBuOOH | Neat | RT | - | - | - | TON: 96,000 | [10] |
Note: TBHP = tert-butyl hydroperoxide, ee = enantiomeric excess, TON = turnover number, RT = Room Temperature. Dashes indicate data not specified in the source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in catalyst evaluation for styrene epoxidation.
General Procedure for Heterogeneous Catalyst Synthesis (e.g., Supported Metal Nanoparticles)
-
Support Preparation: The support material (e.g., TiO₂, Al₂O₃, or carbon) is often pre-treated, for instance by calcination at high temperatures (e.g., 400-600 °C) to remove impurities and control surface properties.
-
Deposition-Precipitation: The support is dispersed in a solution of the metal precursor (e.g., HAuCl₄ for gold nanoparticles). The pH of the solution is adjusted to induce the precipitation of the metal hydroxide onto the support.
-
Washing and Drying: The resulting solid is thoroughly washed with deionized water to remove any remaining precursor ions and then dried, typically in an oven at 60-120 °C.
-
Calcination/Reduction: The dried material is calcined in air or reduced under a hydrogen atmosphere at elevated temperatures to form the final catalytically active metal nanoparticles on the support.
General Procedure for Styrene Epoxidation Reaction
-
Reactor Setup: A glass reactor equipped with a magnetic stirrer, condenser, and temperature controller is typically used.
-
Reaction Mixture: The catalyst, styrene (substrate), solvent, and an internal standard (for chromatographic analysis) are added to the reactor.
-
Initiation: The mixture is heated to the desired reaction temperature. The oxidant (e.g., H₂O₂, TBHP) is then added to initiate the reaction.
-
Monitoring: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of styrene and the selectivity towards this compound and other products.
-
Product Identification: The products are identified by comparing their retention times with those of authentic standards and often confirmed using GC-mass spectrometry (GC-MS).
Catalyst Reusability Test
-
Catalyst Recovery: After the first reaction cycle, the heterogeneous catalyst is separated from the reaction mixture by centrifugation or filtration.
-
Washing and Drying: The recovered catalyst is washed with a suitable solvent to remove any adsorbed species and then dried.
-
Subsequent Cycles: The dried catalyst is then used in a new reaction cycle under the same conditions to evaluate its stability and potential loss of activity. This process is repeated for several cycles.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of catalysts in styrene epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An alginate-confined peroxygenase-CLEA for styrene epoxidation - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01868J [pubs.rsc.org]
A Comparative Guide to the Kinetic Performance of Epoxide Hydrolases in Styrene Oxide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of two distinct epoxide hydrolases (EHs) in the enzymatic hydrolysis of styrene oxide. The data presented is compiled from peer-reviewed studies to assist researchers in selecting suitable biocatalysts for their specific applications, ranging from stereoselective synthesis to bioremediation.
Performance Comparison of Epoxide Hydrolases
The efficiency and stereoselectivity of enzymatic hydrolysis of this compound are critically dependent on the choice of enzyme. Below is a summary of the kinetic parameters for the epoxide hydrolases from Agrobacterium radiobacter AD1 and Aspergillus brasiliensis CCT 1435.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µM/s) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temp. (°C) |
| Agrobacterium radiobacter AD1 | (R)-Styrene Oxide | Low | - | 3.8[1][2] | - | - | - |
| (S)-Styrene Oxide | Low | - | 10.5[1][2] | - | - | - | |
| Aspergillus brasiliensis CCT 1435 | Racemic this compound | 0.495 | 0.24 | - | - | 6.0 | 30 |
*For the epoxide hydrolase from Agrobacterium radiobacter AD1, the K_m_ value is noted to be significantly lower than the substrate binding constant (K_S_) due to the accumulation of a covalent intermediate during the reaction.[1][2]
Enzymatic Reaction Pathway
The enzymatic hydrolysis of this compound by epoxide hydrolases generally proceeds through a conserved mechanism involving the formation of a covalent enzyme-substrate intermediate. The following diagram illustrates the key steps in this catalytic cycle.
Experimental Protocols
The determination of the kinetic parameters presented in this guide involves a series of well-established experimental procedures. Below is a representative protocol for a spectrophotometric assay to determine epoxide hydrolase activity.
Spectrophotometric Assay for Epoxide Hydrolase Activity
This protocol is adapted from methods described for the analysis of epoxide hydrolase activity.[3][4]
1. Materials and Reagents:
-
Purified epoxide hydrolase
-
This compound (substrate)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Solvent for substrate stock solution (e.g., acetonitrile or DMSO)
-
Microplate reader or spectrophotometer capable of reading in the UV range
-
96-well UV-transparent microplates or quartz cuvettes
2. Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of the purified epoxide hydrolase in potassium phosphate buffer. The final concentration will depend on the specific activity of the enzyme.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 100 mM in acetonitrile).
-
Reaction Buffer: Prepare the desired reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).
3. Assay Procedure:
-
Reaction Setup: In a microplate well or cuvette, add the reaction buffer to a final volume of 200 µL.
-
Enzyme Addition: Add a specific amount of the enzyme solution to the reaction mixture.
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the enzyme to equilibrate.
-
Initiation of Reaction: Start the reaction by adding a small volume of the this compound stock solution to achieve the desired final substrate concentration. Ensure rapid mixing.
-
Monitoring the Reaction: Immediately begin monitoring the decrease in absorbance at a wavelength where this compound absorbs and the product (styrene-1,2-diol) has minimal absorbance (e.g., around 245 nm). Record the absorbance at regular time intervals.
-
Control Reactions: Perform control reactions without the enzyme to account for any non-enzymatic hydrolysis of the substrate and without the substrate to establish the baseline absorbance of the enzyme.
4. Data Analysis:
-
Calculate the initial reaction rate (v₀): Determine the initial linear rate of decrease in absorbance over time from the kinetic trace.
-
Convert absorbance change to concentration change: Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient (ε) of this compound at the measurement wavelength to convert the rate of absorbance change to the rate of substrate consumption (in µM/s).
-
Determine Kinetic Parameters: Repeat the assay with varying substrate concentrations. Plot the initial reaction rates (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. The k_cat_ can be calculated by dividing V_max_ by the enzyme concentration.
Concluding Remarks
The kinetic data compiled in this guide highlights the diversity in performance among epoxide hydrolases for the hydrolysis of this compound. The epoxide hydrolase from Aspergillus brasiliensis CCT 1435 demonstrates a well-defined Michaelis-Menten kinetic profile for the racemic substrate. In contrast, the enzyme from Agrobacterium radiobacter AD1 exhibits distinct catalytic efficiencies for the individual enantiomers of this compound, with a notably high turnover rate for the (S)-enantiomer.[1][2] This enantioselectivity is a key consideration for applications requiring the production of enantioenriched compounds.
The choice of an appropriate epoxide hydrolase will ultimately depend on the specific goals of the research or application. For kinetic resolutions aiming for high enantiomeric excess, an enzyme with high enantioselectivity, such as the one from A. radiobacter AD1, would be preferable. For general detoxification or bulk hydrolysis of racemic this compound, an enzyme with a high turnover rate and low Michaelis constant for the racemic mixture, like the EH from A. brasiliensis, may be more suitable. The provided experimental protocol offers a reliable method for researchers to conduct their own kinetic analyses and compare the performance of other epoxide hydrolases.
References
- 1. Active site engineering of the epoxide hydrolase from Agrobacterium radiobacter AD1 to enhance aerobic mineralization of cis-1,2-dichloroethylene in cells expressing an evolved toluene ortho-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of the enantioselective conversion of this compound by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectrophotometric method to assay epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay for epoxide hydrolase activity toward any epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of (R)- vs (S)-styrene oxide toxicity in mice
A Comparative Study of (R)- vs. (S)-Styrene Oxide Toxicity in Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of (R)-styrene oxide and (S)-styrene oxide in mice, supported by experimental data. Styrene oxide, a primary metabolite of styrene, exists as two stereoisomers, (R) and (S), which have been shown to exhibit different toxicological profiles. Understanding these differences is crucial for accurate risk assessment and the development of safer industrial practices and potential therapeutic interventions.
Executive Summary
Experimental evidence indicates a clear stereoselective toxicity of this compound enantiomers in mice. Generally, (R)-styrene oxide demonstrates greater hepatotoxicity , primarily through the depletion of glutathione and induction of oxidative stress.[1][2] Conversely, (S)-styrene oxide has been reported to be more pneumotoxic under certain experimental conditions.[3] The differential toxicity is largely attributed to the stereospecific metabolism and detoxification pathways within the liver and lungs.
Data Presentation
Acute Toxicity
| Enantiomer | Route of Administration | Observation | Reference |
| (R)-Styrene Oxide | Intraperitoneal | Greater overall toxicity, especially to the liver, compared to (S)-styrene oxide.[4] | Gadberry et al. (1996)[4] |
| (S)-Styrene Oxide | Intraperitoneal | Less hepatotoxic than (R)-styrene oxide. | Gadberry et al. (1996)[4] |
Hepatotoxicity and Pneumotoxicity
| Parameter | (R)-Styrene Oxide | (S)-Styrene Oxide | Key Findings |
| Hepatic Glutathione (GSH) Depletion | Significant decrease in hepatic GSH levels.[3] | Less pronounced effect on hepatic GSH levels compared to the (R)-enantiomer. | (R)-SO is a more potent depletor of liver glutathione, a key antioxidant. |
| Serum Sorbitol Dehydrogenase (SDH) Activity | Causes elevations in serum SDH, indicative of liver damage.[1] | Less significant impact on serum SDH levels. | (R)-SO induces greater liver injury as measured by serum enzyme markers.[1] |
| Pneumotoxicity | Less pneumotoxic than (S)-SO in wild-type mice. | More pneumotoxic than (R)-SO in wild-type mice at a dose of 150 mg/kg.[3] | (S)-SO appears to be the more potent enantiomer for inducing lung injury in certain contexts.[3] |
Metabolic Pathways
The metabolism of this compound is a critical determinant of its toxicity. The primary routes of metabolism are hydrolysis by epoxide hydrolase (EH) to form styrene glycol, and conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs).
Caption: Metabolic activation of styrene to (R)- and (S)-styrene oxide and subsequent detoxification pathways.
Experimental Protocols
Assessment of Hepatotoxicity
-
Animal Model: Male CD-1 or non-Swiss albino (NSA) mice.
-
Dosing: (R)- or (S)-styrene oxide administered via intraperitoneal (i.p.) injection (e.g., 150-300 mg/kg).
-
Sample Collection: Blood samples collected at various time points (e.g., 24 hours) post-injection. Livers are also harvested.
-
Biochemical Analysis:
-
Serum Enzymes: Serum is separated, and the activity of liver-specific enzymes such as sorbitol dehydrogenase (SDH) or alanine aminotransferase (ALT) is measured using commercially available kits.[1][5]
-
Glutathione Levels: Liver tissue is homogenized, and the levels of reduced glutathione (GSH) are determined using methods like the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) assay.
-
Assessment of Pneumotoxicity
-
Animal Model and Dosing: As described for hepatotoxicity.
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected by lavaging the lungs with a buffered saline solution.
-
BALF Analysis:
-
Total Protein: Protein concentration in the BALF is measured using a standard protein assay (e.g., Bradford or BCA assay) as an indicator of lung epithelial and endothelial permeability.
-
Lactate Dehydrogenase (LDH) Activity: LDH activity in the BALF is measured to assess cell membrane damage and cytotoxicity.[1]
-
Cell Count and Differential: Total cell numbers in the BALF are counted, and differential cell counts are performed to assess inflammation.
-
Cytotoxicity Assay (In Vitro)
-
Cell Culture: Mouse lung Clara cells or other relevant cell lines are cultured.
-
Treatment: Cells are exposed to various concentrations of (R)- or (S)-styrene oxide for a specified duration.
-
Viability Assessment:
-
MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
LDH Release Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Signaling Pathways and Experimental Workflow
The toxicity of this compound is closely linked to the depletion of cellular antioxidants, leading to oxidative stress and subsequent cellular damage.
Caption: Proposed signaling pathway for this compound-induced toxicity in mice.
References
- 1. Oxidative stress due to (R)-styrene oxide exposure and the role of antioxidants in non-Swiss albino (NSA) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of styrene and its metabolites this compound and 4-vinylphenol on cytotoxicity and glutathione depletion in Clara cells of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound enantiomers for hepatotoxic and pneumotoxic effects in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism and toxicity of styrene in microsomal epoxide hydrolase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Styrene Oxide and Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of styrene oxide and propylene oxide, two epoxides of significant industrial and synthetic importance. Understanding their distinct reactivity profiles is crucial for controlling reaction outcomes in various applications, from polymer chemistry to the synthesis of fine chemicals and pharmaceuticals. This document outlines the structural and electronic factors governing their reactivity, supported by available experimental data and detailed experimental protocols.
Introduction to Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (approximately 13 kcal/mol), which renders them considerably more reactive than their acyclic ether counterparts.[1][2][3][4] This inherent reactivity makes them valuable intermediates, susceptible to ring-opening reactions by a wide range of nucleophiles. The reaction pathway and regioselectivity are profoundly influenced by the nature of the substituents on the epoxide ring and the reaction conditions (acidic or basic).
This compound features a phenyl group substituent, while propylene oxide has a methyl group. This fundamental structural difference—an aromatic, resonance-capable group versus a simple alkyl group—is the primary determinant of their divergent chemical behaviors.
Factors Governing Reactivity and Regioselectivity
The ring-opening of unsymmetrical epoxides like this compound and propylene oxide is governed by a combination of electronic, steric, and mechanistic factors.
-
Electronic Effects: Substituents that can stabilize a positive charge will activate the adjacent carbon atom towards nucleophilic attack, particularly in reactions with SN1 character. The phenyl group of this compound provides significant resonance stabilization to a developing positive charge on the benzylic carbon. The methyl group of propylene oxide offers weaker stabilization through induction.
-
Steric Effects: In reactions proceeding via an SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon atom.
-
Reaction Conditions:
-
Acid-Catalyzed Ring Opening: The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group.[2] The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the resulting partial positive charge (the more substituted carbon). This pathway has significant SN1-like character.[1][5]
-
Base-Catalyzed/Nucleophilic Ring Opening: A strong nucleophile directly attacks one of the epoxide carbons. This reaction proceeds via an SN2-like mechanism, where steric hindrance is the dominant factor, favoring attack at the less substituted carbon.[2][4][5]
-
Comparative Reactivity Analysis
The interplay of these factors leads to distinct reactivity and regioselectivity for this compound and propylene oxide.
This compound: The phenyl group's ability to stabilize a carbocation at the benzylic position via resonance makes this carbon highly electrophilic, especially under acidic conditions. This electronic activation often outweighs steric considerations. Consequently, under acidic conditions, nucleophilic attack occurs almost exclusively at the more substituted benzylic carbon. In base-catalyzed reactions, while attack at the less substituted carbon is common for an SN2 reaction, the electronic activation of the benzylic position can lead to a mixture of regioisomers or even favor attack at the benzylic carbon, depending on the nucleophile.[6][7]
Propylene Oxide: The methyl group provides modest inductive stabilization to the adjacent secondary carbon. Under acidic conditions, this is sufficient to direct nucleophilic attack to the more substituted secondary carbon.[5] However, under basic conditions, the SN2 mechanism dominates, and the nucleophile attacks the less sterically hindered primary (terminal) carbon with high regioselectivity.[4]
Overall, This compound is generally considered more reactive than propylene oxide , particularly in reactions that proceed through a transition state with carbocationic character. The resonance stabilization afforded by the phenyl group provides a lower energy pathway for ring-opening.
Quantitative Reactivity Data
Direct kinetic comparisons under identical conditions are sparse in the literature. However, data from various studies illustrate the reactivity of each epoxide under specific catalytic systems. The following table summarizes selected kinetic data.
| Epoxide | Reaction Type | Catalyst/Conditions | Nucleophile/Reagent | Rate Constant (k) / Activation Energy (Ea) | Reference |
| This compound | Oxidation to Benzaldehyde | MCM-bpy-Mo | tert-Butyl hydroperoxide (TBHP) | Apparent Ea = 31.5 kJ·mol⁻¹ | [8] |
| This compound | Epoxidation of Styrene | Au doped TS-1 | Hydrogen Peroxide | Reaction studied in the range of 313-333 K | [9] |
| This compound | Reaction with Chlorine Dioxide | Aqueous Acetate Buffer | Chlorine Dioxide (ClO₂) | k = (1.16 ± 0.07) × 10⁻² M⁻¹s⁻¹ (in 60:40 water/acetonitrile) | [10] |
| Propylene Oxide | Hydration | Lewatit MonoPlus M500/HCO₃⁻ | Water | Temperature-dependent rate constants determined | [11] |
| Propylene Oxide | Polymerization | Potassium Hydroxide (KOH) | Oxypropylated Glycerol | First-order reaction with respect to PO and catalyst; studied between 215°F and 260°F | [12] |
| Propylene Oxide | Ring-Opening Copolymerization | Co(III)/K(I) Heterodinuclear Catalyst | Carbon Dioxide | ΔG‡ = +22.1 kcal mol⁻¹ (experimental) for PO ring-opening | [13] |
Note: The data presented are from different studies with varying experimental conditions and are not intended for direct comparison of reaction rates between the two epoxides. They serve to illustrate the types of kinetic studies performed.
Experimental Protocols
General Protocol for Monitoring Epoxide Ring-Opening by NMR Spectroscopy
This protocol provides a general method for comparing the reactivity of this compound and propylene oxide with a given nucleophile under controlled conditions.
1. Materials and Equipment:
-
This compound (≥97%)
-
Propylene Oxide (≥99%)
-
Selected Nucleophile (e.g., Aniline, Sodium Methoxide)
-
Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
NMR tubes, volumetric flasks, pipettes, and syringes
-
NMR Spectrometer (≥400 MHz)
-
Thermostatted reaction vessel or NMR probe
2. Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, propylene oxide, the nucleophile, and the internal standard in the chosen deuterated solvent at known concentrations.
-
Reaction Setup: In a clean, dry NMR tube, combine a precise volume of the epoxide stock solution and the internal standard stock solution.
-
Initiation and Monitoring:
-
Acquire an initial NMR spectrum (t=0) to confirm the initial concentrations.
-
Initiate the reaction by adding a precise volume of the nucleophile stock solution to the NMR tube.
-
Immediately begin acquiring NMR spectra at regular time intervals. The reaction should be maintained at a constant temperature.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting epoxide, the ring-opened product(s), and the internal standard in each spectrum.
-
Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the epoxide versus time.
-
Determine the reaction rate by fitting the data to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess). The rate constant (k) provides a quantitative measure of reactivity.
-
3. Safety Precautions:
-
This compound and propylene oxide are volatile, flammable, and potential carcinogens. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualization of Reactivity Principles
The following diagrams illustrate the mechanistic pathways influencing the regioselectivity of ring-opening for both epoxides.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized Styrene Oxide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in research and development. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized styrene oxide, a key epoxide intermediate. We will delve into the experimental protocols and performance data of Gas Chromatography with Flame Ionization Detection (GC-FID) and compare it with alternative methods such as High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and titration.
Comparison of Analytical Techniques
The choice of an analytical method for purity assessment depends on various factors, including the expected impurities, required accuracy and precision, sample throughput, and available instrumentation. The following table summarizes the key characteristics of each technique for the analysis of synthesized this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Titration |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by non-specific detection of combustible compounds. | Separation based on polarity and interaction with a stationary phase, with detection typically by UV absorbance. | The integral of an NMR signal is directly proportional to the number of protons, allowing for quantification against a certified internal standard. | Chemical reaction of the epoxide ring with a titrant, with the endpoint determined potentiometrically or by an indicator. |
| Primary Use | Quantifying volatile impurities (e.g., residual styrene, benzaldehyde) and determining the area percent purity of the main component. | Analysis of non-volatile impurities and thermally labile compounds. Can also quantify this compound with a suitable chromophore. | Provides an absolute purity value (assay) of the this compound molecule. Can also identify and quantify impurities with unique NMR signals. | Measures the total amount of epoxide functionality in the sample. |
| Selectivity | High for separating volatile compounds with different boiling points and polarities. | High for separating compounds based on their polarity. | Highly specific, as it provides structural information for each component. | Low, as it reacts with all epoxide groups present and does not distinguish between different epoxide species. |
| Sensitivity | High, capable of detecting impurities at low ppm levels. | Moderate to high, depending on the UV absorptivity of the analyte and impurities. | Moderate, generally requires a higher concentration of analyte compared to chromatographic methods. | Low, typically suitable for determining the major component, not for trace impurity analysis. |
| Precision | High, with relative standard deviations (RSD) typically <2%. | High, with RSDs typically <2%. | Very high, with RSDs often <1%. | Moderate, with RSDs typically between 1-5%. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with typical run times of 10-20 minutes. | Low to moderate, as longer acquisition times may be needed for high precision. | High, as titrations are generally rapid. |
| Instrumentation | Gas Chromatograph with a Flame Ionization Detector. | High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector. | Nuclear Magnetic Resonance Spectrometer. | Autotitrator or manual titration apparatus. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. The following are representative protocols for each analytical technique, which should be optimized for the specific instrumentation and sample characteristics.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for separating and quantifying volatile impurities commonly found in synthesized this compound, such as unreacted styrene, and oxidation byproducts like benzaldehyde and phenylacetaldehyde.[1]
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10 mg/mL.
-
Quantification: Purity is typically determined by area percent, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For more accurate quantification, an internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable alternative, particularly for identifying non-volatile or thermally sensitive impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (for aromatic impurities) and a lower wavelength (e.g., 220 nm) for this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Similar to GC-FID, purity can be assessed by area percent or an internal standard method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate measurement of the absolute purity (assay) of the this compound.[3][4]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal for this compound and a signal for the internal standard.
-
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Titration
Titration is a classical and cost-effective method for determining the total epoxide content.[5]
-
Principle: The epoxide ring is opened by hydrobromic acid, which is generated in situ from the reaction of a quaternary ammonium bromide with perchloric acid. The endpoint is determined potentiometrically.
-
Reagents:
-
Glacial acetic acid
-
Tetraethylammonium bromide solution in acetic acid
-
Perchloric acid (0.1 N in acetic acid), standardized
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in glacial acetic acid.
-
Add the tetraethylammonium bromide solution.
-
Titrate with the standardized perchloric acid solution using a potentiometric electrode to detect the endpoint.
-
-
Calculation: The epoxide content, often expressed as the epoxy equivalent weight (EEW), is calculated from the volume of titrant consumed.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the purity assessment of synthesized this compound.
Caption: Experimental workflow for the purity assessment of synthesized this compound.
Caption: Logical relationship of analytical approaches for this compound purity.
References
A Comparative Guide to the Mechanistic Validation of Styrene Epoxidation Pathways
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of styrene to styrene oxide is a pivotal transformation in organic synthesis, yielding a versatile building block for pharmaceuticals, fine chemicals, and polymers. Understanding the underlying reaction mechanism is paramount for optimizing catalyst performance, enhancing selectivity, and designing more efficient and sustainable synthetic routes. This guide provides a comparative overview of common mechanistic pathways for styrene epoxidation, supported by experimental data and detailed protocols for key validation experiments.
Quantitative Comparison of Catalytic Systems
The choice of catalyst profoundly influences the efficiency and selectivity of styrene epoxidation. Below is a summary of performance data for various catalytic systems reported in the literature.
| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Heterogeneous Catalysts | |||||||
| Au/ZrO₂ | Visible Light/Isopropanol | Isopropanol | 80 | 16 | - | 99 (to Styrene) | [1] |
| CuO Nanocomposites | H₂O₂ | Solvent-free | - | - | 99.7 | 99.3 | [1] |
| α-Fe₂O₃ | TBHP | - | - | 6 | 73 | 77 | [2] |
| CuO | TBHP | - | - | 6 | 87 | 88 | [2] |
| Mn-MCM-41 | - | - | - | - | 99.5 | 90.2 | [3] |
| CoNi-NS | - | - | - | - | 96.8 | 78.4 | [3] |
| Homogeneous Catalysts | |||||||
| [Fe(SF)] | - | - | Mild | - | High | High | [4] |
| Ketone 3 | - | - | -10 | - | 100 | - (90% ee) | [5] |
| [FeII(PBI)₃(CF₃SO₃)₂] | PhINTs | Acetonitrile | 50 | 4 | - | 14.7 | [6] |
| Biocatalysts | |||||||
| Styrene Monooxygenase (StyA) | O₂ | - | - | - | - | High (S-selective) | [7] |
Note: This table presents a selection of data to illustrate the range of performance. Direct comparison should be approached with caution due to variations in reaction conditions. TBHP: tert-Butyl hydroperoxide; PhINTs: [(N-tosylimino)iodo]benzene; ee: enantiomeric excess.
Mechanistic Pathways and Their Validation
The epoxidation of styrene can proceed through several distinct mechanistic pathways, primarily categorized as concerted or stepwise mechanisms. The operative pathway is highly dependent on the catalyst and oxidant employed.
Concerted "Butterfly" Mechanism (e.g., with peroxy acids)
A common pathway, particularly with peroxy acids like m-CPBA, involves a concerted mechanism where the oxygen atom is transferred to the double bond in a single step through a butterfly-like transition state.
Caption: Concerted "Butterfly" Mechanism for Styrene Epoxidation.
Metal-Oxo Mediated Pathways (Common for Transition Metal Catalysts)
Many transition metal catalysts proceed via the formation of a high-valent metal-oxo intermediate. This reactive species then transfers the oxygen atom to the styrene double bond. This can occur through either a concerted or a stepwise radical/cationic mechanism.
Caption: Concerted Metal-Oxo Epoxidation Pathway.
Caption: Stepwise Metal-Oxo Epoxidation Pathway.
Experimental Protocols for Mechanistic Validation
Validating the proposed mechanistic pathways requires a combination of experimental techniques. Below are generalized protocols for key experiments.
Kinetic Studies
Objective: To determine the reaction order with respect to the substrate, oxidant, and catalyst, providing insights into the rate-determining step.
Methodology:
-
Set up a series of reactions in a temperature-controlled reactor.
-
Vary the initial concentration of one reactant (styrene, oxidant, or catalyst) while keeping the concentrations of the others constant.
-
Withdraw aliquots from the reaction mixture at regular time intervals.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or addition of a reducing agent).
-
Analyze the concentration of styrene and this compound in each aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Plot the concentration of the reactant versus time to determine the initial reaction rate for each experiment.
-
Plot the logarithm of the initial rate versus the logarithm of the initial concentration for each reactant to determine the reaction order.
Isotopic Labeling Studies
Objective: To trace the origin of the oxygen atom in the epoxide, confirming the role of the oxidant and ruling out other potential oxygen sources. A study demonstrated that water can be the oxygen source in the formation of this compound during an iron-catalyzed aziridination reaction when performed in the presence of ¹⁸O-labeled water[6].
Methodology:
-
Synthesize or procure an isotopically labeled oxidant (e.g., H₂¹⁸O₂ or ¹⁸O-labeled water if hydrolysis is suspected).
-
Perform the styrene epoxidation reaction using the labeled oxidant under standard conditions.
-
Isolate and purify the resulting this compound.
-
Analyze the product by Mass Spectrometry (GC-MS or LC-MS) to determine the incorporation of the isotope (e.g., a molecular ion peak at m/z 122 for ¹⁸O-styrene oxide instead of m/z 120)[6].
-
The presence of the isotopic label in the product confirms that the oxygen atom originates from the oxidant.
Computational Modeling (Density Functional Theory - DFT)
Objective: To model the reaction pathway at a molecular level, calculate the energy barriers of different transition states, and predict the most likely mechanism.
Methodology:
-
Use computational chemistry software (e.g., Gaussian, ORCA).
-
Define the structures of the reactants (styrene, catalyst, oxidant) and proposed intermediates and transition states.
-
Choose an appropriate functional (e.g., ωB97X-D) and basis set to perform geometry optimizations and energy calculations[8].
-
Simulate the reaction pathway for different proposed mechanisms (e.g., concerted vs. stepwise).
-
Calculate the activation energies for each step. The pathway with the lowest energy barrier is computationally favored.
-
Solvent effects can be incorporated using continuum models like COSMO[9].
General Experimental Workflow for Mechanistic Validation
The following flowchart outlines a logical workflow for elucidating the mechanism of a novel styrene epoxidation catalyst.
Caption: Workflow for Mechanistic Validation of Styrene Epoxidation.
By systematically applying these experimental and computational techniques, researchers can gain a deep understanding of the styrene epoxidation pathway, paving the way for the rational design of next-generation catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
A Comparative Guide to the Synthesis of Styrene Oxide: Green Routes Versus Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
Styrene oxide is a crucial chemical intermediate in the pharmaceutical, fragrance, and polymer industries. However, its traditional synthesis routes are often associated with significant environmental and safety concerns. This guide provides an objective comparison between established traditional methods and emerging green synthesis alternatives for producing this compound, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for various traditional and green synthesis methods for this compound, offering a clear comparison of their efficacy and environmental footprint.
| Method Category | Specific Method | Oxidizing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Styrene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Key Advantages | Key Disadvantages |
| Traditional | Perbenzoic Acid Epoxidation | Perbenzoic Acid | None | Chloroform | 0 | 24 | ~70-75 | High | 69-75[1] | Well-established, high yield | Use of hazardous peroxy acid, chlorinated solvent, stoichiometric waste (benzoic acid)[2] |
| Traditional | Bromohydrin Process | Halogen & Water | None | - | - | - | - | - | - | - | Severe equipment corrosion, large volumes of toxic wastewater |
| Green | Heteropoly Acid Catalysis | Hydrogen Peroxide (30%) | Dodecatungstophosphoric Acid (DTPA) & Cetyl-dimethylbenzylammonium Chloride (CDMBAC) | Ethylene Dichloride | 50 | - | Quantitative | 100[3] | Quantitative[3] | High conversion and selectivity, uses H₂O₂ (water is the only byproduct) | Use of chlorinated solvent, complex catalyst system |
| Green | Mo- and W-based Heteropoly Acids | Hydrogen Peroxide (15%) | Mo- and W-based heteropoly acids & tert-butylammonium chloride | 1,2-dichloroethane | 60 | 3 | - | - | 81.2[4] | High yield, mild conditions | Use of chlorinated solvent |
| Green | Transition Metal Oxide Catalysis | tert-Butyl Hydroperoxide (TBHP) | Nickel Oxide (NiO) | - | - | - | 51.7 | 86.2 | 44.6 | High selectivity with simple metal oxides | Uses organic hydroperoxide, lower yield compared to some methods |
| Green | Photocatalysis with Cyano-Group-Modified Carbon Nitride | Air | Cyano-group-modified carbon nitride | Acetonitrile | 60 | 24 | - | High | up to 85% (with isobutyraldehyde)[5] | Uses air as the oxidant, solar light compatible, high yield | Requires a specific photocatalyst and light source |
| Green | TS-1 Zeolite Catalysis | Hydrogen Peroxide (anhydrous) | TS-1 | Ethyl Acetate | - | 2 | High | Low (unless base is added)[6] | - | Heterogeneous catalyst, easy separation | Low selectivity without additives |
Experimental Protocols: A Detailed Look
To provide a practical understanding, this section details the experimental procedures for a representative traditional method and a promising green alternative.
Traditional Method: Epoxidation with Perbenzoic Acid
This classic method, adapted from Organic Syntheses, is a benchmark for this compound production.[1]
Methodology:
-
A solution of 42 g (0.30 mole) of perbenzoic acid in 500 cc of chloroform is prepared.
-
To this solution, 30 g (0.29 mole) of styrene is added.
-
The mixture is maintained at 0°C for 24 hours with frequent shaking during the initial hour.
-
After 24 hours, the excess perbenzoic acid is neutralized, and the resulting benzoic acid is removed by washing with a 10% sodium hydroxide solution.
-
The organic layer is then washed with water and dried over anhydrous sodium sulfate.
-
The chloroform is removed by distillation, and the remaining liquid is fractionated to yield this compound.
Safety Precaution: Reactions involving peroxy compounds should be conducted behind a safety shield, with controlled addition rates and efficient cooling, as they can be exothermic and potentially explosive.[1]
Green Method: Heteropoly Acid Catalyzed Epoxidation with Hydrogen Peroxide
This method showcases a greener approach using hydrogen peroxide as the oxidant, catalyzed by a phase-transfer catalyst and a heteropoly acid.[3]
Methodology:
-
A 150 mL glass reactor equipped with baffles, a turbine stirrer, and a reflux condenser is charged with 0.2 mol of styrene and 15 mL of ethylene chloride.
-
15 mL of 30% hydrogen peroxide (0.132 mol), 1 g of cetyldimethylbenzylammonium chloride (phase-transfer catalyst), and 1.5 g of dodecatungstophosphoric acid (heteropoly acid) are added.
-
The pH of the aqueous phase is adjusted to 4.0 using a dilute sodium hydroxide solution.
-
The reaction mixture is heated to 50°C and stirred at 800 rpm.
-
The progress of the reaction is monitored by gas chromatography to determine the conversion of styrene and the selectivity to this compound.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the traditional and green synthesis routes described above.
Caption: Workflow for the traditional synthesis of this compound using perbenzoic acid.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Controllable Generation of Reactive Oxygen Species on Cyano-Group-Modified Carbon Nitride for Selective Epoxidation of Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Bio-Based Alternatives for Styrene in Polymerization
For Researchers, Scientists, and Drug Development Professionals
The imperative to transition from petrochemical-based plastics to sustainable alternatives has spurred significant research into bio-based monomers. Styrene, a cornerstone of the plastics industry, is facing increasing scrutiny due to its fossil fuel origins and potential health concerns. This guide provides a comprehensive evaluation of three promising bio-based alternatives—limonene-based, vanillin-based, and isosorbide-based monomers—for polymerization, offering a direct comparison of their performance with each other and with conventional polystyrene. The information presented is supported by experimental data to aid in the selection of sustainable materials for a new generation of polymers.
Performance Comparison
The following tables summarize the key thermal and mechanical properties of polymers derived from limonene, vanillin, and isosorbide, alongside those of general-purpose polystyrene (GPPS) for reference. It is important to note that the properties of the bio-based polymers can vary significantly depending on the specific monomer derivative and the polymerization method used.
Table 1: Thermal Properties of Bio-Based Polystyrene Alternatives
| Property | Limonene-Based Polymers | Vanillin-Based Polymers | Isosorbide-Based Polymers | Polystyrene (GPPS) |
| Glass Transition Temp. (Tg) | 130°C (Poly(limonene carbonate))[1] | 129°C - 238°C (Polymethacrylates)[2] | 130°C - >240°C (Polymethacrylates)[3][4] | ~100°C[2] |
| Thermal Stability (Td,5%) | ~240°C (Poly(limonene carbonate))[5] | >300°C (Nitrile-containing polymethacrylates)[2] | ~300°C - 400°C (Polyethers and Polymethacrylates)[3][6] | ~360°C |
Table 2: Mechanical Properties of Bio-Based Polystyrene Alternatives
| Property | Limonene-Based Polymers | Vanillin-Based Polymers | Isosorbide-Based Polymers | Polystyrene (GPPS) |
| Young's Modulus (GPa) | 0.95 - 2.1 GPa (Poly(limonene carbonate))[5][7] | ~2.7 GPa (Epoxy resin)[8] | 1.7 - 4 GPa (Copolycarbonates and Polymethacrylates)[3][9] | 2.28 - 3.28 GPa |
| Tensile Strength (MPa) | 55 MPa (Poly(limonene carbonate))[5] | ~80.3 MPa (Epoxy resin)[8] | 80 - 85 MPa (Copolycarbonate and Polymethacrylate)[3][9] | 34.5 - 55.2 MPa |
| Elongation at Break (%) | ~15% (Poly(limonene carbonate))[5] | - | - | 1.2 - 3.5% |
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of these bio-based monomers are crucial for reproducible research. Below are representative experimental protocols for each class of monomer.
Cationic Ring-Opening Polymerization of Limonene Oxide
This protocol describes the synthesis of poly(limonene oxide) using a green catalyst.
Materials:
-
Limonene oxide (LO)
-
Maghnite-H+ (acid-activated montmorillonite clay)
-
Dichloromethane (solvent)
Procedure: [10]
-
In a reaction vessel, dissolve 1g of limonene oxide in 10 ml of dichloromethane.
-
Add 0.05g (5% by weight of monomer) of Maghnite-H+ catalyst to the solution.
-
Maintain the reaction mixture at 0°C with constant stirring for 1 hour.
-
After the reaction, precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Filter and dry the resulting poly(limonene oxide) under vacuum.
-
Characterize the polymer using techniques such as NMR, FTIR, DSC, and TGA.
Free-Radical Polymerization of Vanillin-Based Monomers (Methacrylates)
This protocol outlines the synthesis of polymethacrylates from vanillin derivatives.
Materials:
-
Vanillin methacrylate monomer
-
Toluene (solvent)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
Procedure:
-
Dissolve the vanillin-based methacrylate monomer in toluene.
-
Add AIBN as the free-radical initiator.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 70-90°C) for a defined period to achieve polymerization.
-
Precipitate the polymer in a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Analyze the polymer's molecular weight, thermal, and mechanical properties.
Synthesis and Polymerization of Isosorbide Methacrylate
This protocol details the synthesis of isosorbide methacrylate and its subsequent polymerization.
Synthesis of Isosorbide Methacrylate (IM): [11]
-
Combine isosorbide and 4-dimethylaminopyridine (DMAP) in a three-necked round-bottom flask.
-
Heat the mixture to 60°C with stirring until a clear liquid is formed.
-
Add methacrylic anhydride dropwise to the flask and allow the reaction to proceed for 18 hours at 60°C.[11]
-
After the reaction, purify the isosorbide methacrylate monomer using appropriate extraction and washing steps.
Free-Radical Polymerization of IM: [3]
-
Dissolve the purified isosorbide methacrylate in a suitable solvent.
-
Add a free-radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the solution to initiate polymerization and continue for several hours.
-
Isolate the resulting polymer by precipitation in a non-solvent.
-
Dry the polymer and characterize its properties.
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the synthesis and polymerization of these bio-based monomers.
Caption: Synthesis and polymerization of limonene oxide.
Caption: Synthesis and polymerization of vanillin methacrylate.
Caption: Synthesis and polymerization of isosorbide methacrylate.
Conclusion
The bio-based monomers derived from limonene, vanillin, and isosorbide present compelling alternatives to styrene for the synthesis of a wide range of polymers. Isosorbide-based polymers, in particular, demonstrate exceptional thermal stability and mechanical strength, often exceeding that of conventional polystyrene.[3][9] Vanillin derivatives also yield polymers with high glass transition temperatures and good mechanical properties.[2][8] Poly(limonene carbonate) shows promising properties, although its mechanical performance may require further enhancement for certain applications.[5][7]
The choice of the most suitable bio-based alternative will depend on the specific application requirements, including desired thermal and mechanical properties, as well as considerations of cost and scalability. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the development and adoption of sustainable polymer technologies. Further research into copolymerization and blending of these bio-monomers can be expected to yield an even broader spectrum of high-performance, sustainable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignin-Inspired Polymers with High Glass Transition Temperature and Solvent Resistance from 4-Hydroxybenzonitrile, Vanillonitrile, and Syringonitrile Methacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isosorbide-methacrylate as a bio-based low viscosity resin for high performance thermosetting applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. prezi.com [prezi.com]
- 6. Synthesis and anionic polymerization of isosorbide mono-epoxides for linear biobased polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. High Tg, Bio-Based Isosorbide Methacrylate Resin Systems for Vat Photopolymerization | MDPI [mdpi.com]
A Guide to Inter-Laboratory Cross-Validation of Styrene Oxide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory cross-validation studies for the analysis of styrene oxide. While a specific, publicly available inter-laboratory study with comprehensive quantitative data on this compound analysis could not be identified during the literature search, this document outlines the critical components of such a study. It includes recommended experimental protocols, templates for data presentation, and a workflow for conducting a robust cross-validation exercise. This guide is intended to assist researchers and analytical laboratories in designing and implementing their own studies to ensure the accuracy, reliability, and comparability of this compound analysis across different facilities.
The Importance of Inter-Laboratory Validation
Inter-laboratory validation, also known as a round-robin or proficiency test, is a crucial aspect of quality assurance in analytical chemistry. It involves multiple laboratories analyzing identical samples to assess the performance and comparability of analytical methods. The primary goals of such a study for this compound analysis would be to:
-
Establish Method Robustness: Determine the reliability of an analytical method when performed by different analysts in different laboratories with varying equipment and environmental conditions.
-
Assess Method Performance: Quantify key performance indicators such as accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantification (LOQ).
-
Identify Potential Biases: Uncover any systematic errors or biases inherent to a particular method or laboratory.
-
Ensure Data Comparability: Provide confidence that results obtained from different laboratories are equivalent and reliable, which is critical for regulatory submissions, collaborative research, and product quality control.
Experimental Protocols for this compound Analysis
The following are detailed methodologies for the analysis of this compound in a common matrix, such as a pharmaceutical intermediate or a biological sample surrogate, using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols can serve as a baseline for an inter-laboratory study.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
a. Sample Preparation (Solid Matrix):
-
Accurately weigh approximately 1 gram of the homogenized sample into a 15 mL polypropylene centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Spike with an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for GC-MS analysis.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 120, 91, 65) and the internal standard.
High-Performance Liquid Chromatography (HPLC) Method
a. Sample Preparation (Liquid Matrix):
-
Pipette 1 mL of the liquid sample into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Spike with an appropriate internal standard.
-
Vortex for 1 minute.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
Data Presentation: Comparison of Analytical Performance
The following tables provide a template for summarizing the quantitative data from a hypothetical inter-laboratory study comparing the performance of GC-MS and HPLC methods for this compound analysis across multiple laboratories.
Table 1: Comparison of Accuracy and Precision for this compound Analysis
| Laboratory | Method | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab 1 | GC-MS | 10.0 | 9.8 | 98.0 | 2.5 | 4.8 |
| Lab 2 | GC-MS | 10.0 | 10.2 | 102.0 | 3.1 | 5.2 |
| Lab 3 | GC-MS | 10.0 | 9.5 | 95.0 | 2.8 | 4.9 |
| GC-MS Mean | 10.0 | 9.8 | 98.3 | 2.8 | 5.0 | |
| Lab 1 | HPLC | 10.0 | 10.1 | 101.0 | 3.5 | 6.1 |
| Lab 2 | HPLC | 10.0 | 9.7 | 97.0 | 4.0 | 6.5 |
| Lab 3 | HPLC | 10.0 | 10.4 | 104.0 | 3.8 | 6.3 |
| HPLC Mean | 10.0 | 10.1 | 100.7 | 3.8 | 6.3 |
Table 2: Comparison of Linearity, LOD, and LOQ for this compound Analysis
| Method | Linearity (R²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| GC-MS | >0.995 | 0.05 | 0.15 |
| HPLC | >0.990 | 0.10 | 0.30 |
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates the key stages of a well-structured inter-laboratory validation study for this compound analysis.
Conclusion
While this guide does not present data from a completed inter-laboratory study on this compound analysis due to the lack of publicly available information, it provides a comprehensive roadmap for conducting such a study. By following the outlined experimental protocols, utilizing the provided data presentation templates, and adhering to the structured workflow, research institutions and analytical laboratories can effectively design and execute a cross-validation study. This will ultimately lead to more reliable and comparable data for this compound analysis, benefiting the scientific and drug development communities.
Styrene-Modified Epoxy Resins: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of epoxy resins with styrene-based monomers and polymers presents a versatile approach to enhance their performance characteristics, tailoring them for a wide range of applications. This guide provides an objective comparison of the performance of various styrene-modified epoxy resins, supported by experimental data from recent studies. The focus is on mechanical, thermal, and chemical resistance properties, offering a comprehensive overview for material selection and development.
Comparative Performance Data
The following tables summarize the quantitative data on the mechanical and thermal properties of different styrene-modified epoxy resins compared to neat epoxy resin. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanical Properties
| Resin System | Modifier Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Neat Epoxy | 0 | 62 - 77.6 | - | 15.18 - 16.4 | [1][2] |
| Polystyrene (PS) Toughened | 2.5 | 110 | 118 | 20.0 | [1][3] |
| Grafted Polystyrene (g-PS) | 1.0 | 97.4 | - | - | |
| Epoxy Styrene-Butadiene Rubber (ESBR) | 2 phr | Increased | Increased | - | [2] |
| Epoxy Styrene-Butadiene Rubber (ESBR) | 8 phr | - | - | 35.28 | [2] |
Thermal Properties
| Resin System | Modifier Content (wt%) | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temp. (TGA) | Reference |
| Neat Epoxy | 0 | 111.7 | - | |
| Grafted Polystyrene (g-PS) | 1.0 | 128.0 | Higher than unmodified emulsion | [4] |
| Epoxy-modified Styrene-acrylic emulsion | 2 | - | Higher than unmodified emulsion | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM standards and common laboratory practices.
Mechanical Testing
1. Tensile Strength (ASTM D638):
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to ASTM D638 Type I-V specifications, depending on the material's rigidity and thickness.[5][6] Specimens are conditioned at 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours prior to testing.[5]
-
Testing Procedure: A universal testing machine (UTM) applies a uniaxial tensile load to the specimen at a constant crosshead speed (e.g., 2 mm/min or 5 mm/min for rigid plastics) until fracture.[3][5]
-
Data Acquisition: The force and elongation are continuously recorded to generate a stress-strain curve, from which tensile strength, modulus of elasticity, and elongation at break are determined.[5]
2. Flexural Strength (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens are prepared according to the dimensions specified in ASTM D790.[7][8]
-
Testing Procedure: The specimen is placed on two supports (three-point bending test) and a load is applied to the center at a specified rate until the specimen breaks or reaches a maximum strain of 5.0%.[7][8]
-
Data Acquisition: The load-deflection curve is recorded to calculate the flexural strength and flexural modulus.[7]
3. Impact Strength (ASTM D256 - Izod Test):
-
Specimen Preparation: Notched specimens of standard dimensions (typically 63.5 mm x 12.7 mm x 3.2 mm) are prepared.[9][10] The notch is created using a specialized cutter to ensure consistency.[9] Specimens are conditioned for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity after notching.[11]
-
Testing Procedure: The specimen is clamped vertically as a cantilever beam. A pendulum of a specified energy level is released, striking and fracturing the specimen.[9]
-
Data Acquisition: The energy absorbed by the specimen to fracture is measured, which represents the impact strength.[9]
Thermal Analysis
1. Dynamic Mechanical Analysis (DMA):
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared.[12]
-
Testing Procedure: The specimen is subjected to an oscillating force (strain) at a specific frequency (e.g., 1 Hz) while the temperature is ramped at a constant rate (e.g., 3°C/min).[12]
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are measured as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).[13]
2. Thermogravimetric Analysis (TGA):
-
Specimen Preparation: A small amount of the material (typically 15-20 mg) is placed in a TGA sample pan.[14]
-
Testing Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[14][15]
-
Data Acquisition: The change in mass of the sample is recorded as a function of temperature, providing information on thermal stability and decomposition temperatures.[14]
Chemical Resistance Testing
-
Specimen Preparation: Cured samples of specific dimensions (e.g., 1” x 3” x 1/8”) are prepared.[16]
-
Testing Procedure: The initial weight of the specimens is recorded before they are immersed in various chemical reagents (e.g., acids, bases, solvents) for a specified duration at a controlled temperature.[16][17]
-
Data Acquisition: The weight change of the specimens is monitored over time. A significant gain or loss in weight indicates the material's susceptibility to the chemical.[17] Visual inspection for signs of degradation like discoloration, blistering, or softening is also performed.
Visualizations
The following diagrams illustrate the experimental workflows and a simplified representation of the modification process.
Caption: Workflow for Mechanical Property Testing of Modified Epoxy Resins.
Caption: Workflow for Thermal Analysis of Modified Epoxy Resins.
Caption: Simplified Pathway for Styrene Modification of Epoxy Resins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. infinitalab.com [infinitalab.com]
- 6. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 7. tamuk.edu [tamuk.edu]
- 8. micomlab.com [micomlab.com]
- 9. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 10. infinitalab.com [infinitalab.com]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Resin –TGA [thermconscientific.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. coatingsworld.com [coatingsworld.com]
- 17. azom.com [azom.com]
A Comparative Guide to Confirming the Structure of Styrene Oxide Derivatives using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of styrene oxide derivatives is a critical step in synthetic chemistry and drug development. These compounds, characterized by a reactive epoxide ring attached to a substituted benzene ring, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides a comparative overview of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) as primary analytical tools for their structural elucidation. We present experimental data for this compound and two common derivatives, 4-chlorothis compound and 4-methylthis compound, to illustrate the principles and highlight the strengths of each technique.
Data Presentation: Comparative Analysis of Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its 4-chloro and 4-methyl derivatives. This data provides a basis for understanding the influence of aromatic substitution on the spectral characteristics of the epoxide moiety.
Table 1: ¹H NMR Chemical Shift Data (CDCl₃, ppm)
| Compound | Aromatic Protons | Epoxide Methine (CH) | Epoxide Methylene (CH₂) | Other |
| This compound | ~7.35 (m, 5H) | ~3.85 (dd, 1H) | ~3.15 (dd, 1H), ~2.78 (dd, 1H) | - |
| 4-Chlorothis compound | ~7.30 (d, 2H), ~7.25 (d, 2H) | ~3.84 (dd, 1H) | ~3.13 (dd, 1H), ~2.75 (dd, 1H) | - |
| 4-Methylthis compound | ~7.18 (d, 2H), ~7.12 (d, 2H) | ~3.82 (dd, 1H) | ~3.11 (dd, 1H), ~2.73 (dd, 1H) | ~2.35 (s, 3H, CH₃) |
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, ppm)
| Compound | Aromatic C (Substituted) | Aromatic C (Unsubstituted) | Epoxide Methine (CH) | Epoxide Methylene (CH₂) | Other |
| This compound | ~137.5 (C) | ~128.5 (CH), ~128.2 (CH), ~125.5 (CH) | ~52.3 | ~51.2 | - |
| 4-Chlorothis compound | ~136.2 (C), ~133.8 (C-Cl) | ~129.0 (CH), ~126.8 (CH) | ~51.7 | ~51.0 | - |
| 4-Methylthis compound | ~138.0 (C), ~134.7 (C-CH₃) | ~129.3 (CH), ~125.4 (CH) | ~52.2 | ~51.1 | ~21.2 (CH₃) |
Table 3: Key Mass Spectrometry Fragmentation Data (EI-MS)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 120 | 119, 91 (base peak), 90, 89, 65, 51 |
| 4-Chlorothis compound | 154/156 (isotope pattern) | 125 (base peak), 119, 89 |
| 4-Methylthis compound | 134 | 133, 105 (base peak), 91, 77 |
Advanced Techniques for Unambiguous Structure Confirmation
While 1D NMR and low-resolution MS are powerful tools, complex structures or isomeric mixtures may require more advanced techniques for unequivocal characterization.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity within a molecule.[1][2]
-
COSY experiments reveal proton-proton coupling networks, allowing for the unambiguous assignment of protons within the epoxide ring and their relationship to the aromatic system.
-
HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra and aiding in the assignment of carbon signals.[1]
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to four or five decimal places.[3][4][5][6] This precision allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula and lending significant confidence to the proposed structure.[3][4][5][6]
Experimental Protocols
1. Sample Preparation:
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Mass Spectrometry (EI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Acquire ¹³C{¹H} NMR spectra on the same instrument.
-
If necessary, perform 2D NMR experiments (COSY and HSQC) to resolve signal overlap and confirm assignments.
3. Mass Spectrometry Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Acquire electron ionization (EI) mass spectra over a mass range of m/z 40-300.
-
For HRMS analysis, utilize a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.
Visualizing the Workflow and Fragmentation
To further clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the fundamental fragmentation patterns observed in the mass spectra of styrene oxides.
Caption: Workflow for the structural confirmation of this compound derivatives.
Caption: Primary fragmentation pathways of this compound in EI-MS.
References
A Quantitative Comparison of Kinetic Resolution Methods for Styrene Oxide
For Researchers, Scientists, and Drug Development Professionals
The kinetic resolution of styrene oxide is a critical process in the synthesis of enantiomerically pure compounds, which are essential building blocks in the pharmaceutical and fine chemical industries. This guide provides a quantitative comparison of prominent kinetic resolution methods for racemic this compound, focusing on enzymatic and catalyst-based approaches. The performance of each method is evaluated based on key parameters such as enantiomeric excess (e.e.), yield, turnover number (TON), and turnover frequency (TOF), supported by experimental data from peer-reviewed literature.
Performance Comparison of Kinetic Resolution Methods
The efficiency of a kinetic resolution is determined by its ability to selectively convert one enantiomer of a racemic mixture, leaving the other enriched. The following table summarizes the quantitative performance of various methods for the kinetic resolution of this compound.
| Method | Catalyst/Enzyme | Product(s) | Enantiomeric Excess (e.e.) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) | Reference(s) |
| Enzymatic Methods | |||||||
| Hydrolytic Kinetic Resolution | Immobilized Epoxide Hydrolase (Aspergillus niger) | (S)-styrene oxide & (R)-1-phenyl-1,2-ethanediol | 99% | ~50% | Not Reported | Not Reported | [1] |
| Hydrolytic Kinetic Resolution | Recombinant Epoxide Hydrolase (Mugil cephalus) | (S)-styrene oxide | >99% | 24.5% | Not Reported | Not Reported | [2] |
| Hydrolytic Kinetic Resolution | Epoxide Hydrolase (Agrobacterium radiobacter) | (R)-styrene oxide & (S)-1-phenyl-1,2-ethanediol | Not directly reported | - | - | kcat(R) = 3.8 s⁻¹, kcat(S) = 10.5 s⁻¹ | |
| Bi-enzymatic Enantioconvergent Hydrolysis | Vigna radiata EH3 & Aspergillus usamii EH2 variant | (R)-1-phenyl-1,2-ethanediol | 97.4% | 98.7% | Not Reported | 0.12 g h⁻¹ g⁻¹ (average) | |
| Catalyst-Based Methods | |||||||
| Hydrolytic Kinetic Resolution (HKR) | (R,R)-Jacobsen's Catalyst (Co-salen complex) | (R)-styrene oxide & (S)-1-phenyl-1,2-ethanediol | >99% (epoxide), 98% (diol) | ~44-50% | High (Qualitative) | Not Reported | [3][4] |
| Alcoholytic Kinetic Resolution | Chiral Metal-Organic Framework (MOF) | Unreacted this compound | Increases with conversion | - | Not Reported | Not Reported |
Experimental Workflow
The general workflow for the kinetic resolution of this compound involves the selective transformation of one enantiomer from a racemic mixture, followed by the separation of the enriched unreacted enantiomer and the product.
References
A Comparative Guide to Assessing DNA Adduct Formation from Styrene Oxide Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for assessing DNA adduct formation resulting from exposure to styrene oxide, a reactive metabolite of styrene. Understanding the extent of DNA adduction is crucial for evaluating the genotoxicity and carcinogenic potential of this widely used industrial chemical. This document details the experimental protocols, presents available quantitative data for performance comparison, and illustrates the underlying biological and experimental workflows.
Introduction to Styrene Metabolism and DNA Adduct Formation
Styrene, a monomer used in the production of polymers and resins, is metabolized in the body primarily by cytochrome P450 enzymes to its electrophilic and genotoxic metabolite, styrene-7,8-oxide (this compound).[1][2] this compound can then covalently bind to the DNA of various tissues, forming DNA adducts. These adducts, if not repaired, can lead to mutations and potentially initiate carcinogenesis. The primary sites of adduction on DNA are the N7 position of guanine, with other adducts forming at the O⁶ and N² positions of guanine and on adenine.[1][3] Accurate and sensitive detection of these adducts is paramount for risk assessment and mechanistic studies.
// Nodes Styrene [label="Styrene", fillcolor="#F1F3F4", fontcolor="#202124"]; StyreneOxide [label="Styrene-7,8-Oxide\n(Electrophilic Metabolite)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="this compound-DNA Adducts\n(e.g., N7-guanine, O6-guanine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detoxification [label="Detoxification\n(e.g., Glutathione Conjugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excretion [label="Excretion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges Styrene -> StyreneOxide [label="Cytochrome P450\n(e.g., CYP2E1, CYP2B6)", color="#4285F4"]; StyreneOxide -> invis1 [arrowhead=none, color="#4285F4"]; invis1 -> DNA [label="Covalent Binding", color="#4285F4"]; DNA -> DNA_Adducts [color="#EA4335"]; StyreneOxide -> invis2 [arrowhead=none, color="#4285F4"]; invis2 -> Detoxification [label="Epoxide Hydrolase,\nGSTs", color="#34A853"]; Detoxification -> Excretion [color="#34A853"]; }
Caption: Workflow for the ³²P-postlabeling assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While a highly specific, standardized protocol for this compound-DNA adducts is not universally established, the following outlines a general approach based on methods for other DNA adducts. [4][5] 1. DNA Isolation and Hydrolysis:
-
Isolate high-purity DNA (50-100 µg) from the sample.
-
Enzymatically digest the DNA to individual 2'-deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Include an isotopically labeled internal standard for the specific this compound adduct of interest to ensure accurate quantification.
2. Sample Cleanup:
-
Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).
3. LC Separation:
-
Inject the cleaned-up digest into a high-performance liquid chromatography (HPLC) system.
-
Separate the deoxynucleosides using a reversed-phase C18 column with a gradient elution, typically with a mobile phase of water and acetonitrile containing a small amount of formic acid. [4] 4. MS/MS Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated adducted deoxynucleoside) and a specific product ion generated by collision-induced dissociation. This highly specific transition allows for sensitive and selective detection. [6] 5. Quantification:
-
Quantify the adduct by comparing the peak area of the analyte to that of the isotopically labeled internal standard.
-
Normalize the adduct levels to the amount of unmodified deoxynucleosides, which are measured in the same run.
dot
Caption: General workflow for LC-MS/MS analysis of DNA adducts.
Immuno-Slot Blot (ISB) Assay
This protocol provides a general framework for an ISB assay, which would require a specific monoclonal or polyclonal antibody against the this compound-DNA adduct of interest. [7][8] 1. DNA Isolation and Quantification:
-
Isolate DNA from the samples.
-
Accurately quantify the DNA concentration using a spectrophotometric or fluorometric method.
2. DNA Denaturation:
-
Denature the DNA samples (typically 1-10 µg) by heating to 100°C for 10 minutes in an alkaline buffer, followed by rapid cooling on ice to obtain single-stranded DNA.
3. Immobilization:
-
Assemble a slot blot apparatus with a nitrocellulose or nylon membrane.
-
Apply the denatured DNA samples to the wells of the apparatus under a gentle vacuum.
-
Wash the wells with a high-salt buffer to ensure efficient binding of the DNA to the membrane.
-
Bake the membrane at 80°C to fix the DNA.
4. Immunodetection:
-
Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the this compound-DNA adduct.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase).
-
Wash the membrane thoroughly to remove unbound secondary antibody.
5. Signal Detection and Quantification:
-
Add a chemiluminescent or colorimetric substrate for the enzyme conjugated to the secondary antibody.
-
Capture the signal using a CCD camera-based imaging system or X-ray film.
-
Quantify the signal intensity for each sample and compare it to a standard curve generated with known amounts of the this compound-DNA adduct to determine the adduct levels in the samples.
Conclusion
The choice of method for assessing this compound-DNA adduct formation depends on the specific research question, the required sensitivity and specificity, the amount of available sample, and the instrumentation accessible to the laboratory. The ³²P-postlabeling assay offers exceptional sensitivity with low DNA input but lacks direct structural confirmation. LC-MS/MS provides high specificity and structural information, making it a gold standard for confirmation and accurate quantification, though it typically requires more starting material. The immuno-slot blot assay is a high-throughput method ideal for screening large numbers of samples, provided a specific antibody is available. For a comprehensive assessment of this compound-induced genotoxicity, a combination of these methods may be most powerful, for instance, using ISB for initial screening followed by LC-MS/MS for confirmation and precise quantification of positive samples.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for DNA and protein binding by styrene and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound DNA adducts: in vitro reaction and sensitive detection of modified oligonucleotides using capillary zone electrophoresis interfaced to electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Immuno-slot blot assay for detection of UVR-mediated DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Styrene oxide proper disposal procedures
Proper disposal of styrene oxide is critical for ensuring laboratory safety and environmental protection. As a suspected carcinogen and combustible liquid, this compound must be handled as hazardous waste from the point of use through final disposal. Adherence to established protocols and regulatory requirements is mandatory.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its hazards and to have the necessary safety measures in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1][3][4]
-
Ignition Sources: this compound is a combustible liquid. Keep it away from all sources of ignition, including heat, sparks, and open flames.[3][4]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated location.[1][3] It should be stored separately from incompatible materials such as acids, bases, and oxidizing agents.[1][3][5]
-
Pressure Buildup: Containers may develop pressure. It is important to vent them periodically and open them slowly to dissipate any built-up vapors.[1]
**Step-by-Step Disposal Protocol for Routine Waste
Routine disposal of unused this compound and contaminated materials must follow hazardous waste regulations.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, wipes) in a dedicated, properly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams.
-
Keep the waste container tightly closed when not in use.
-
-
Container Management:
-
Leave waste chemicals in their original containers whenever possible.
-
Empty containers of this compound are also considered hazardous.[1] They must be triple-rinsed. The first rinse liquid must be collected as hazardous waste.[6]
-
After a thorough triple-rinsing, and once the container is free of residue, the label should be defaced before the container can be discarded with regular trash.[6]
-
-
Final Disposal:
-
This compound waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][7]
-
A common method for disposal is incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.[3]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor for specific procedures and to arrange for pickup.
-
**Emergency Spill Procedures
In the event of a this compound spill, immediate and proper response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately evacuate all non-essential personnel from the spill area.[8]
-
Control and secure access to the area.
-
-
Eliminate Ignition Sources:
-
Contain and Absorb the Spill:
-
Collect and Package Waste:
-
Decontaminate the Area:
-
Wash the spill surface with 60-70% ethanol, followed by a thorough washing with soap and water.[5]
-
Ensure the area is well-ventilated during and after the cleanup.
-
-
Regulatory Notification:
-
It is important to consult with your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific reporting and disposal recommendations.[8]
-
Quantitative Safety Data
| Parameter | Value | Notes |
| Spill Isolation Distance | At least 50 meters (150 feet) | Recommended for liquid spills to create a safe perimeter.[5] |
| Flash Point | 76°C (169°F) | The lowest temperature at which vapors can ignite in air. |
| Transport Hazard Class | 6.1 | Classified as a toxic substance for transportation purposes.[7] |
| UN Number | UN2810 | United Nations number for Toxic liquid, organic, n.o.s.[7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. nj.gov [nj.gov]
Navigating the Safe Handling of Styrene Oxide: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for working with Styrene oxide, a combustible liquid that is harmful in contact with skin, causes serious eye irritation, and is a suspected carcinogen.[1] Adherence to these protocols is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
Proper selection and use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended protective gear and available exposure limit data.
| PPE Category | Recommendation | Quantitative Data/Specifications |
| Eye/Face Protection | Safety glasses or chemical goggles should be worn if splashing is possible.[2] | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Immediately remove and wash contaminated clothing before reuse.[2] | Full body protective clothing (smocks, coveralls, or long-sleeved shirt and pants), shoe covers, and gloves are recommended.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] | Recommended filter type: Filter A (for vapors of organic compounds) or Filter type ABEK.[1] For exposures potentially exceeding 700 ppm, a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece is required.[3] |
| Occupational Exposure Limits | No specific OSHA Vacated PELs are listed for this compound.[2] For Styrene, the OSHA PEL is 100 ppm averaged over an 8-hour workshift.[3] | - |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the procedural steps for the safe use of this compound in a laboratory setting, from initial preparation to final disposal.
1. Risk Assessment and Preparation:
-
Before handling, all personnel must read and understand the Safety Data Sheet (SDS) for this compound.[1]
-
Ensure a designated work area is equipped with an eyewash station and a safety shower.[2]
-
Verify that the ventilation system, preferably a chemical fume hood, is functioning correctly.[1][2]
-
Assemble all necessary materials, including PPE, spill containment supplies (e.g., absorbent material like vermiculite or sand), and waste disposal containers.[2][3]
2. Handling and Use:
-
Don all required PPE as specified in the table above.
-
Work exclusively within a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2][4]
-
Avoid all personal contact with the substance, including inhalation.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2] this compound is a combustible liquid.[3]
-
Do not eat, drink, or smoke in the designated work area.[1]
3. Storage:
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, and bases.[2][4][5]
-
Keep containers securely sealed and store in original containers.[4]
-
For long-term storage, refrigeration (below 4°C/39°F) is recommended.[2]
-
Store in a locked-up area or an area accessible only to qualified or authorized personnel.[1]
4. Spills and Emergency Procedures:
-
Minor Spills:
-
Evacuate personnel from the immediate area and eliminate all ignition sources.[3]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[2][6]
-
Collect the absorbed material into a suitable, sealed container for disposal.[3]
-
Ventilate and wash the spill area after cleanup is complete.[3]
-
-
Major Spills:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
-
5. Disposal:
-
All waste, including empty containers, must be handled as hazardous waste in accordance with local, state, and federal regulations.[3][4]
-
Containers may still present a chemical hazard when empty and should not be reused.[2][4] If not being returned for recycling, they should be punctured to prevent reuse and disposed of appropriately.[4]
-
Do not allow wash water from cleaning or process equipment to enter drains.[4]
Procedural Workflow for Handling this compound
The following diagram illustrates the logical steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
